Product packaging for FQI1(Cat. No.:CAS No. 599151-35-6)

FQI1

Cat. No.: B1663344
CAS No.: 599151-35-6
M. Wt: 311.3 g/mol
InChI Key: YKSYGLXHLSPWLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

blocks ability of late SV-40 factor to bind target promoters;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17NO4 B1663344 FQI1 CAS No. 599151-35-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(2-ethoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-2-21-15-6-4-3-5-11(15)12-8-18(20)19-14-9-17-16(7-13(12)14)22-10-23-17/h3-7,9,12H,2,8,10H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSYGLXHLSPWLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2CC(=O)NC3=CC4=C(C=C23)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

599151-35-6
Record name 599151-35-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one (FQI1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one, a compound also known as Factor Quinolinone Inhibitor 1 (FQI1). This compound has been identified as a potent and selective inhibitor of the transcription factor LSF (Late SV40 Factor), a protein implicated in the progression of hepatocellular carcinoma (HCC) and other cancers. This document collates available data on its chemical characteristics, synthesis, and mechanism of action, presenting it in a manner accessible to researchers, scientists, and professionals in drug development. Particular emphasis is placed on summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

Chemical and Physical Properties

8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one (this compound) is a heterocyclic small molecule belonging to the quinolinone class. Its core structure features a fused dioxoloquinoline ring system.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₈H₁₇NO₄(Predicted)
Molecular Weight 311.33 g/mol (Predicted)
CAS Number 599151-35-6Commercial Suppliers
Appearance White to beige powderCommercial Suppliers
pKa (Predicted) 13.36 ± 0.40ChemicalBook
Solubility Soluble in DMSO (10 mg/mL, clear solution) and ethanol.ChemicalBook
Storage Stable for 2 years as supplied. Solutions in DMSO or ethanol may be stored at -20°C for up to 3 months.ChemicalBook

Note: The pKa value is a prediction and should be confirmed by experimental determination. The basicity of quinolinone derivatives is influenced by substituents on the quinoline ring.

Synthesis and Characterization

General Synthesis of 8-aryl-7,8-dihydro-[1][2]-dioxolo[4,5-g]quinolin-6(5H)-ones

A general and environmentally friendly method for the synthesis of the 8-aryl-7,8-dihydro-[1][2]-dioxolo[4,5-g]quinolin-6(5H)-one scaffold has been reported. This method utilizes a three-component reaction under ultrasound irradiation.

Experimental Protocol: Sonochemical Synthesis

  • Reactants: A mixture of Meldrum's acid (1 mmol), 3,4-(methylenedioxy)aniline (1 mmol), a substituted aromatic aldehyde (in the case of this compound, 2-ethoxybenzaldehyde) (1 mmol), and TiO₂ nanoparticles (10 mol%) is prepared.

  • Solvent: The reaction is carried out in 20 mL of tap water.

  • Procedure: The mixture is placed in a flask and sonicated using a high-intensity probe sonicator (50% amplitude, 50 W power) with a 12 mm probe for an appropriate time.

  • Monitoring: The completion of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the solid precipitate is filtered, washed with water (10 mL), and dried to yield the crude product.

This protocol describes a general method for the synthesis of the compound class. The specific synthesis and purification details for this compound would have been established in the original discovery paper by Grant et al. (2012).

Characterization

Standard analytical techniques would be employed for the characterization of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Melting Point: To assess the purity of the compound.

Mechanism of Action and Biological Activity

This compound is a first-in-class inhibitor of the transcription factor LSF. LSF is known to be overexpressed in hepatocellular carcinoma (HCC) and plays a role in oncogenesis.

Inhibition of LSF DNA-Binding Activity

This compound directly inhibits the DNA-binding activity of LSF. This has been demonstrated through both in vitro electrophoretic mobility shift assays (EMSA) and in-cell chromatin immunoprecipitation (ChIP) assays. By preventing LSF from binding to the promoter regions of its target genes, this compound effectively blocks LSF-dependent transcriptional activation.

Interaction with DNMT1

Further studies have revealed a more nuanced mechanism of action. LSF has been shown to directly bind to DNA (cytosine-5)-methyltransferase 1 (DNMT1), a key enzyme in maintaining DNA methylation patterns. This interaction stimulates DNMT1 activity. This compound disrupts the LSF-DNMT1 complex, leading to aberrant DNA methylation and altered gene expression.

dot

LSF_Inhibition_by_this compound cluster_nucleus Cell Nucleus cluster_effects Downstream Effects LSF LSF DNMT1 DNMT1 LSF->DNMT1 Forms Complex & Stimulates Activity DNA DNA LSF->DNA Binds to Promoters DNMT1->DNA Maintains Methylation This compound This compound This compound->LSF Inhibits Binding Aberrant_Methylation Aberrant DNA Methylation This compound->Aberrant_Methylation Altered_Gene_Expression Altered Gene Expression Aberrant_Methylation->Altered_Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest (Mitotic) Altered_Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis in Cancer Cells Cell_Cycle_Arrest->Apoptosis Mitotic_Spindle_Disruption This compound This compound LSF_Tubulin LSF-Tubulin Interaction This compound->LSF_Tubulin Disrupts Spindle_Formation Proper Mitotic Spindle Formation LSF_Tubulin->Spindle_Formation Required for Mitotic_Arrest Mitotic Arrest LSF_Tubulin->Mitotic_Arrest Disruption leads to Mitotic_Progression Normal Mitotic Progression Spindle_Formation->Mitotic_Progression HTS_Workflow cluster_screening Screening Cascade Compound_Library Small Molecule Library Primary_Assay Primary Screen (e.g., LSF-DNA binding assay) Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Secondary_Assays Secondary Assays (e.g., cell-based reporter assays) Hit_Identification->Secondary_Assays Lead_Compound Lead Compound (this compound) Secondary_Assays->Lead_Compound

References

An In-depth Technical Guide to the Mechanism of Action of 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one (FQI1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one, also known as Factor Quinolinone Inhibitor 1 (FQI1), is a novel small molecule inhibitor targeting the transcription factor Late SV40 Factor (LSF).[1][2][3] LSF is a validated oncogene, particularly implicated in the pathogenesis of hepatocellular carcinoma (HCC), where its overexpression is correlated with poor prognosis.[1][2][4] this compound exerts its potent anti-proliferative and pro-apoptotic effects through a multi-faceted mechanism, primarily centered on the inhibition of LSF's transcriptional and non-transcriptional functions. This guide provides a comprehensive overview of the molecular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Primary Mechanism of Action: Inhibition of LSF DNA-Binding and Transcriptional Activity

The principal mechanism of this compound is the direct inhibition of the DNA-binding activity of LSF.[3][5] By binding to LSF, this compound prevents its association with the promoter regions of its target genes, thereby inhibiting their transcription.[3] This leads to the downregulation of a host of genes crucial for cancer cell proliferation, survival, invasion, and angiogenesis.[2][6][7]

A key target gene of LSF that is downregulated by this compound is Osteopontin (OPN), a protein heavily involved in tumor progression and metastasis.[2][4] Another critical target is Thymidylate Synthase (TS), an enzyme essential for DNA synthesis and a target for certain chemotherapies.[6][8] The inhibition of LSF-mediated transcription of these and other oncogenic genes is a cornerstone of this compound's anti-cancer activity.

Disruption of LSF-Protein Interactions

Beyond its impact on DNA binding, this compound also disrupts critical protein-protein interactions involving LSF. A notable example is the interaction between LSF and DNA methyltransferase 1 (DNMT1).[5] LSF recruits DNMT1 to specific gene promoters, leading to their hypermethylation and silencing. This compound disrupts the LSF-DNMT1 complex, leading to aberrant DNA methylation patterns and altered gene expression.[5][9] This epigenetic modulation contributes to this compound's overall mechanism of action.

Induction of Mitotic Arrest and Apoptosis

A significant consequence of LSF inhibition by this compound is the induction of mitotic arrest.[1][10] Cells treated with this compound exhibit a delay in mitotic progression, characterized by condensed but unaligned chromosomes.[1][11] This disruption of mitosis is attributed to the perturbation of spindle microtubules.[12] Ultimately, this mitotic catastrophe leads to programmed cell death (apoptosis) or cellular senescence, effectively eliminating cancer cells.[1][11] The induction of apoptosis is a key contributor to the anti-tumor efficacy of this compound.[6][10]

Quantitative Data

The anti-proliferative and LSF-inhibitory activities of this compound have been quantified in various studies. The following tables summarize the available half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values.

Cell LineAssay TypeIC50 / GI50 (µM)Reference
NIH 3T3LSF Transactivation2.1
NIH 3T3Growth Inhibition3.8
HeLa S3Growth Inhibition0.79
A549Growth Inhibition6.3

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: Signaling Pathway

FQI1_Mechanism This compound This compound LSF LSF This compound->LSF Inhibits LSF_DNMT1 LSF-DNMT1 Complex This compound->LSF_DNMT1 Disrupts Mitosis Mitosis This compound->Mitosis Disrupts DNA DNA LSF->DNA Binds to Promoter LSF->LSF_DNMT1 Transcription Transcription DNA->Transcription DNMT1 DNMT1 DNMT1->LSF_DNMT1 LSF_DNMT1->DNA Target_Genes Oncogenic Target Genes (e.g., OPN, TS) mRNA mRNA Transcription->mRNA Proteins Oncogenic Proteins mRNA->Proteins Proliferation Cell Proliferation, Invasion, Angiogenesis Proteins->Proliferation Spindle Spindle Microtubules Mitosis->Spindle Mitotic_Arrest Mitotic Arrest Mitosis->Mitotic_Arrest Apoptosis Apoptosis / Senescence Mitotic_Arrest->Apoptosis

Caption: this compound inhibits LSF, blocking DNA binding and disrupting the LSF-DNMT1 complex, leading to decreased oncogene transcription and mitotic arrest.

Experimental Workflow: Chromatin Immunoprecipitation (ChIP)

ChIP_Workflow start Start: Treat cells with this compound or vehicle crosslink Crosslink proteins to DNA (e.g., with formaldehyde) start->crosslink lysis Cell Lysis and Chromatin Sonication crosslink->lysis immunoprecipitation Immunoprecipitation with anti-LSF antibody lysis->immunoprecipitation wash Wash to remove non-specific binding immunoprecipitation->wash reverse_crosslink Reverse crosslinks and digest proteins wash->reverse_crosslink purify_dna Purify DNA reverse_crosslink->purify_dna analysis Analyze DNA by qPCR or sequencing purify_dna->analysis

Caption: Workflow for assessing this compound's effect on LSF's DNA binding via Chromatin Immunoprecipitation (ChIP).

Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA)

To assess the direct inhibitory effect of this compound on LSF's DNA-binding activity in vitro, an EMSA can be performed.

  • Reagents:

    • Recombinant purified LSF protein.

    • Double-stranded DNA probe containing a consensus LSF binding site, labeled with a detectable marker (e.g., biotin or a radioactive isotope).

    • This compound dissolved in a suitable solvent (e.g., DMSO).

    • Binding buffer (e.g., containing Tris-HCl, KCl, MgCl2, DTT, and a non-specific competitor DNA like poly(dI-dC)).

    • Loading dye.

    • Polyacrylamide gel.

    • Detection reagents specific to the probe label.

  • Procedure:

    • Incubate varying concentrations of this compound with the LSF protein in the binding buffer for a specified time (e.g., 30 minutes) at room temperature to allow for binding.

    • Add the labeled DNA probe to the mixture and incubate for another period (e.g., 20 minutes) to allow for LSF-DNA binding.

    • Add loading dye to the reactions and load the samples onto a pre-run native polyacrylamide gel.

    • Perform electrophoresis to separate the protein-DNA complexes from the free probe.

    • Transfer the separated samples to a membrane (if using a non-radioactive label) and detect the signal. A decrease in the signal from the LSF-DNA complex with increasing concentrations of this compound indicates inhibition of DNA binding.

Cell Proliferation Assay

To determine the GI50 of this compound in different cell lines, a cell proliferation assay such as the MTT or SRB assay can be used.

  • Materials:

    • Cancer cell lines of interest.

    • 96-well plates.

    • Complete cell culture medium.

    • This compound stock solution.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) reagents.

    • Solubilization solution (for MTT assay) or Tris base (for SRB assay).

    • Plate reader.

  • Procedure:

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (and a vehicle control) for a specific duration (e.g., 72 hours).

    • After the treatment period, perform the MTT or SRB assay according to the manufacturer's protocol.

    • Measure the absorbance using a plate reader.

    • Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration and determine the GI50 value using non-linear regression analysis.

Conclusion

8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one (this compound) is a potent and specific inhibitor of the oncogenic transcription factor LSF. Its mechanism of action is multifaceted, involving the direct inhibition of LSF's DNA-binding activity, the disruption of LSF-protein interactions leading to epigenetic changes, and the induction of mitotic arrest and apoptosis. These activities make this compound a promising candidate for the development of targeted therapies for cancers driven by LSF overexpression, such as hepatocellular carcinoma. Further research into the clinical applications of this compound and other LSF inhibitors is warranted.

References

An In-depth Technical Guide on 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one as a Late SV40 Factor Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one, also known as Factor Quinolinone Inhibitor 1 (FQI1), is a novel small molecule inhibitor of the Late SV40 Factor (LSF). LSF, a transcription factor, is implicated in the replication of Simian Virus 40 (SV40) and is overexpressed in various human cancers, most notably hepatocellular carcinoma (HCC). This compound has emerged as a promising therapeutic candidate due to its targeted inhibition of LSF, leading to antiproliferative and pro-apoptotic effects in cancer cells with minimal toxicity to normal cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound exerts its biological effects primarily by inhibiting the DNA-binding activity of the transcription factor LSF. LSF plays a crucial role in the transcription of SV40 late genes, which are essential for the production of viral capsid proteins and the subsequent assembly of new virions. In the context of cancer, particularly HCC, LSF acts as an oncogene, promoting cell proliferation, angiogenesis, and metastasis.

The inhibitory action of this compound on LSF disrupts the normal transcriptional regulation of genes involved in these processes. By binding to LSF, this compound prevents it from associating with its target DNA sequences in the promoter regions of genes, thereby downregulating their expression. This leads to a cascade of cellular events, including cell cycle arrest and the induction of apoptosis.

Quantitative Data Presentation

The efficacy of this compound has been evaluated across various cancer cell lines, primarily focusing on hepatocellular carcinoma. The following tables summarize the key quantitative data regarding its inhibitory and antiproliferative activities.

Inhibitory Activity Value Reference
IC50 (LSF DNA-binding inhibition) 2.1 µM[1]
Antiproliferative Activity (GI50) Cell Line Value (µM) Reference
QGY-7703 ~2[2]
Huh7 ~2[2]
HeLa Not explicitly found
HepG2 Not explicitly found

Note: GI50 values for QGY-7703 and Huh7 are estimated from graphical data presented in the cited literature.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

LSF DNA-Binding Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)

This assay is used to determine the ability of this compound to inhibit the binding of LSF to its specific DNA recognition sequence.

Principle: EMSA is based on the principle that a protein-DNA complex will migrate more slowly than the free DNA fragment through a non-denaturing polyacrylamide gel, resulting in a "shift" in the band's position.

Protocol:

  • Preparation of Nuclear Extracts:

    • Culture and harvest approximately 20-100 million cells.

    • Wash the cell pellet with cold PBS.

    • Resuspend the pellet in a hypotonic buffer (NE Buffer A) and incubate on ice to swell the cells.

    • Homogenize the cells using a Dounce homogenizer to release the nuclei.

    • Centrifuge to pellet the nuclei and resuspend them in a high-salt extraction buffer (NE Buffer B) to lyse the nuclei and release nuclear proteins.

    • Centrifuge at high speed to pellet the nuclear debris and collect the supernatant containing the nuclear extract.

    • Determine the protein concentration of the nuclear extract using a Bradford assay.[3]

  • Probe Preparation and Labeling:

    • Synthesize and anneal complementary oligonucleotides containing the LSF binding site.

    • Label the double-stranded DNA probe, typically with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, fluorescent dye).[3][4][5]

  • Binding Reaction:

    • In a reaction tube, combine the nuclear extract containing LSF, a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding, and the binding buffer.

    • Add varying concentrations of this compound or vehicle (DMSO) to the respective tubes and incubate.

    • Add the labeled DNA probe to initiate the binding reaction and incubate at room temperature.[6]

  • Electrophoresis and Detection:

    • Load the samples onto a native polyacrylamide gel.

    • Run the gel until adequate separation of the free probe and the protein-DNA complex is achieved.

    • Dry the gel (if using a radioactive probe) and expose it to X-ray film or a phosphorimager screen to visualize the bands. For non-radioactive probes, use an appropriate detection method (e.g., chemiluminescence, fluorescence imaging).[3][4][5]

    • Quantify the intensity of the shifted bands to determine the extent of LSF binding inhibition by this compound and calculate the IC50 value.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where the yellow MTT tetrazolium salt is reduced by mitochondrial dehydrogenases in metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cells (e.g., QGY-7703, Huh7) in a 96-well plate at a predetermined density and allow them to adhere overnight.[2]

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).[2]

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

    • Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the this compound concentration and determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.[2]

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment:

    • Treat cells with this compound or vehicle control for the desired time.

  • Cell Harvesting and Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.[7][8][9][10]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Viable cells will be negative for both Annexin V and PI.

    • Early apoptotic cells will be positive for Annexin V and negative for PI.

    • Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental processes related to this compound.

SV40_Late_Gene_Expression_and_FQI1_Inhibition cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm SV40_DNA SV40 DNA Late_Promoter SV40 Late Promoter LSF LSF (Late SV40 Factor) LSF->Late_Promoter Binds to Late_Genes SV40 Late Genes (VP1, VP2, VP3) Late_Promoter->Late_Genes Activates Transcription mRNA Late mRNA Late_Genes->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Translation mRNA->Ribosome This compound This compound This compound->LSF Viral_Capsid_Proteins Viral Capsid Proteins Ribosome->Viral_Capsid_Proteins New_Virions New Virions Viral_Capsid_Proteins->New_Virions Assembly

Caption: SV40 Late Gene Expression Pathway and Inhibition by this compound.

Caption: Experimental Workflow for this compound Evaluation.

Conclusion

8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one (this compound) represents a significant advancement in the targeted therapy of cancers characterized by the overexpression of the LSF transcription factor. Its ability to specifically inhibit LSF's DNA-binding activity translates into potent antiproliferative and pro-apoptotic effects in hepatocellular carcinoma cells. The data and experimental protocols presented in this guide provide a solid foundation for further research and development of this compound and other LSF inhibitors as novel anticancer agents. Future studies should focus on elucidating the full spectrum of its in vivo efficacy, safety profile, and potential for combination therapies.

References

The Rise of Dioxoloquinolines: A Technical Guide to Synthesis and Discovery of Novel Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this broad class, dioxoloquinoline derivatives, characterized by a methylenedioxy group fused to the quinoline core, are emerging as a promising area of research for the development of novel therapeutics, particularly in oncology. This technical guide provides an in-depth overview of the discovery and synthesis of these novel compounds, presenting key data, experimental protocols, and the underlying molecular pathways they modulate.

Data Presentation: Cytotoxic Activity of Novel Derivatives

The evaluation of novel dioxoloquinoline and related furoquinoline derivatives has demonstrated significant cytotoxic potential across a range of human cancer cell lines. The following tables summarize the in vitro activity of these compounds, presenting 50% inhibitory concentration (IC50) values to allow for clear comparison of their potency.

Compound ReferenceHCT-116 (Colon)MCF-7 (Breast)U2OS (Osteosarcoma)A549 (Lung)
8a 12.34 µM8.76 µM15.67 µM20.11 µM
8e 10.98 µM7.99 µM14.32 µM18.54 µM
10a 9.87 µM6.54 µM11.23 µM14.32 µM
10b 7.65 µM5.43 µM9.87 µM12.45 µM
10c 4.32 µM6.78 µM7.89 µM24.96 µM
Data for furo[2,3-b]quinoline derivatives, structurally related to dioxoloquinolines.
Compound ReferenceHepG2 (Liver)HCT-116 (Colon)MCF-7 (Breast)A549 (Lung)
BAPPN 3.3 µg/mL23 µg/mL3.1 µg/mL9.96 µg/mL
Data for an indolo[2,3-b]quinoline derivative, a related polycyclic quinoline structure.[1][2]

Experimental Protocols

The synthesis and evaluation of novel dioxoloquinoline derivatives involve a series of well-defined experimental procedures.

General Synthesis of[1][3]dioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones[4]

A catalyst-free, three-component reaction is employed for the synthesis of these novel dioxoloquinoline analogues.

Materials:

  • Aromatic aldehydes

  • Ethyl 2,4-dioxotetrahydrothiophene-3-carboxylate

  • 3,4-(methylenedioxy)aniline

  • Ethanol

Procedure:

  • A mixture of the aromatic aldehyde (1 mmol), ethyl 2,4-dioxotetrahydrothiophene-3-carboxylate (1 mmol), and 3,4-(methylenedioxy)aniline (1 mmol) is prepared in ethanol (10 mL).

  • The reaction mixture is refluxed for 2-3 hours and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure product.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds against various cancer cell lines is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, U2OS, A549)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Synthesized dioxoloquinoline derivatives dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • DMSO

Procedure:

  • Cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • The cells are then treated with various concentrations of the synthesized compounds and incubated for an additional 48 hours.

  • After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 490 nm using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.

Signaling Pathways and Mechanisms of Action

While research specifically on dioxoloquinoline derivatives is ongoing, the broader class of quinoline compounds is known to exert its anticancer effects through the modulation of key signaling pathways involved in cell growth, proliferation, and survival.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that is often dysregulated in cancer, leading to uncontrolled cell growth and proliferation. Several quinoline-based compounds have been identified as potent inhibitors of this pathway.[3] They can act at different nodes of the pathway, including the inhibition of PI3K, Akt, and mTOR kinases. Inhibition of this pathway by dioxoloquinoline derivatives would lead to the downstream suppression of protein synthesis, cell cycle progression, and survival signals, ultimately inducing apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth EIF4EBP1->CellGrowth inhibits Dioxoloquinoline Dioxoloquinoline Derivative Dioxoloquinoline->PI3K inhibits Dioxoloquinoline->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by dioxoloquinoline derivatives.

Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. Topoisomerase inhibitors are a well-established class of anticancer drugs. They function by stabilizing the transient DNA-enzyme cleavage complex, leading to DNA strand breaks and subsequent cell death. Several quinoline derivatives have been shown to act as topoisomerase I or II inhibitors.[4] It is hypothesized that novel dioxoloquinoline derivatives may also exert their cytotoxic effects through this mechanism.

Topoisomerase_Inhibition Topoisomerase Topoisomerase SupercoiledDNA Supercoiled DNA Topoisomerase->SupercoiledDNA CleavageComplex Topoisomerase-DNA Cleavage Complex SupercoiledDNA->CleavageComplex DNA cleavage RelaxedDNA Relaxed DNA CleavageComplex->RelaxedDNA DNA relegation DNAStrandBreaks DNA Strand Breaks CleavageComplex->DNAStrandBreaks Dioxoloquinoline Dioxoloquinoline Derivative Dioxoloquinoline->CleavageComplex stabilizes Apoptosis Apoptosis DNAStrandBreaks->Apoptosis

Caption: Mechanism of action of dioxoloquinoline derivatives as topoisomerase inhibitors.

Experimental Workflow for Drug Discovery

The discovery and development of novel dioxoloquinoline derivatives follow a structured workflow, from initial design and synthesis to preclinical evaluation.

Drug_Discovery_Workflow Design Compound Design & Library Synthesis Screening In Vitro Screening (e.g., MTT Assay) Design->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead active compounds Mechanism Mechanism of Action Studies Lead->Mechanism InVivo In Vivo Efficacy & Toxicity Studies Lead->InVivo Mechanism->Lead Candidate Preclinical Candidate Selection InVivo->Candidate

Caption: A typical workflow for the discovery of novel dioxoloquinoline drug candidates.

This guide provides a foundational understanding of the synthesis, biological evaluation, and potential mechanisms of action of novel dioxoloquinoline derivatives. As research in this area continues to expand, these compounds hold significant promise for the development of next-generation targeted therapies.

References

Unveiling the Biological Activity of Quinolinone-Based LSF Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activity of quinolinone-based inhibitors targeting the Late SV40 Factor (LSF) transcription factor. LSF, also known as Transcription Factor CP2 (TFCP2), is a critical regulator of cell cycle progression and is overexpressed in various cancers, making it a promising target for novel anti-cancer therapeutics.[1] This document details the mechanism of action, quantitative biological data, and key experimental protocols for studying these inhibitors, with a focus on the lead compound, Factor Quinolinone Inhibitor 1 (FQI1), and its analogs.

Core Concepts: A Dual Mechanism of Action

Quinolinone-based LSF inhibitors, such as this compound, exhibit a dual mechanism of action that contributes to their potent anti-cancer effects. Primarily, they function by directly inhibiting the DNA-binding and transcriptional activity of LSF.[2][3] This disruption of LSF's function leads to cell cycle arrest and apoptosis, particularly in cancer cells that have become dependent on LSF for their proliferation and survival, a phenomenon known as oncogene addiction.[2]

Furthermore, recent studies have revealed a secondary, non-transcriptional mechanism of action. These inhibitors have been shown to interfere with microtubule dynamics during mitosis.[4] This leads to defects in spindle formation, mitotic arrest, and ultimately, cell death.[5] This dual-pronged attack on both transcriptional regulation and microtubule function may explain the high potency and low toxicity profile observed with these compounds.

Quantitative Data on Quinolinone-Based LSF Inhibitors

The following tables summarize the available quantitative data for key quinolinone-based LSF inhibitors, providing a basis for comparison of their biological activities.

CompoundAssayCell LineIC50 / GI50 (µM)Reference
This compound (racemic) LSF Transactivation Inhibition (IC50)NIH 3T32.1[2]
Cell Proliferation (GI50)NIH 3T33.8[2]
Cell Proliferation (GI50)HeLa S30.79[2]
Cell Proliferation (GI50)A5496.3[2]
(S)-FQI1 LSF Transactivation Inhibition (IC50)NIH 3T3~0.7 (3x more active than racemate)[6]
Cell Proliferation (GI50)Multiple~2x more active than racemate[2]
(R)-FQI1 LSF Transactivation Inhibition (IC50)NIH 3T3>10x less active than racemate[6]
Cell Proliferation (GI50)Multiple>10x less active than racemate[2]
FQI2 (achiral) LSF Transactivation Inhibition (IC50)NIH 3T3As active as (S)-FQI1[6]
Cell Proliferation (GI50)MultipleAs active as (S)-FQI1[2]
FQI34 Cell Proliferation (GI50)DLD-10.24
Cell Proliferation (GI50)RPE0.32

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the study of quinolinone-based LSF inhibitors are provided below.

LSF-Dependent Luciferase Reporter Assay

This assay is used to quantify the ability of a compound to inhibit the transcriptional activity of LSF.

Methodology:

  • Cell Culture and Transfection:

    • Culture NIH 3T3 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

    • Co-transfect the cells with two plasmids:

      • A firefly luciferase reporter plasmid under the control of an LSF-dependent promoter.

      • A Renilla luciferase control plasmid (e.g., driven by the HSV-tk promoter) for normalization of transfection efficiency.[2]

  • Compound Treatment:

    • After transfection, treat the cells with varying concentrations of the quinolinone-based inhibitor or DMSO as a vehicle control.

  • Luciferase Activity Measurement:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Plot the normalized luciferase activity against the compound concentration to determine the IC50 value (the concentration at which 50% of LSF transactivation is inhibited).[2]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is employed to directly assess the inhibition of LSF's DNA-binding activity.

Methodology:

  • Probe Preparation:

    • Synthesize and label a double-stranded DNA oligonucleotide probe containing the LSF binding site. Labeling can be done with radioactive isotopes (e.g., ³²P) or non-radioactive tags (e.g., biotin).

  • Binding Reaction:

    • Incubate in vitro-translated or purified LSF protein with the labeled probe in a binding buffer.

    • For inhibition studies, pre-incubate the LSF protein with the quinolinone inhibitor or DMSO control before adding the probe.[2]

  • Electrophoresis:

    • Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Detection:

    • Visualize the bands by autoradiography (for radioactive probes) or chemiluminescence/colorimetric detection (for non-radioactive probes). A "shift" in the mobility of the probe indicates protein binding, and a reduction in this shift in the presence of the inhibitor demonstrates its inhibitory activity.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Methodology:

  • Cell Seeding:

    • Seed cells (e.g., HeLa, A549) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[7]

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the quinolinone inhibitor for a specified period (e.g., 48-72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4-6 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization and Measurement:

    • Carefully remove the media and dissolve the formazan crystals in DMSO.[7]

    • Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the cell viability against the compound concentration to determine the GI50 value (the concentration at which cell growth is inhibited by 50%).

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of tubulin into microtubules.

Methodology:

  • Reaction Setup:

    • Prepare a reaction mixture containing purified tubulin protein in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) supplemented with GTP.

  • Compound Addition:

    • Add the quinolinone inhibitor or a control compound (e.g., paclitaxel as a polymerization enhancer, or nocodazole as a destabilizer) to the reaction mixture.

  • Polymerization Monitoring:

    • Initiate polymerization by raising the temperature to 37°C.

    • Monitor the increase in turbidity (light scattering) at 340-350 nm over time using a spectrophotometer. The increase in absorbance is proportional to the amount of microtubule polymer formed.

  • Data Analysis:

    • Plot the absorbance versus time to generate polymerization curves.

    • Analyze the curves to determine the effect of the inhibitor on the rate and extent of tubulin polymerization.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the LSF signaling pathway, the experimental workflows, and the logical relationship between this compound and its more potent analog.

LSF_Signaling_Pathway cluster_upstream Upstream Signaling cluster_lsf LSF Regulation and Function cluster_downstream Downstream Effects cluster_inhibition Inhibition by Quinolinones Growth_Factors Growth Factors (e.g., EGF, TGF-α) Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (e.g., EGFR) Growth_Factors->Receptor_Tyrosine_Kinases PI3K_Akt_Pathway PI3K/Akt Pathway Receptor_Tyrosine_Kinases->PI3K_Akt_Pathway Ras_Raf_MEK_ERK_Pathway Ras/Raf/MEK/ERK Pathway Receptor_Tyrosine_Kinases->Ras_Raf_MEK_ERK_Pathway LSF_Phosphorylation Phosphorylation Ras_Raf_MEK_ERK_Pathway->LSF_Phosphorylation LSF LSF (TFCP2) LSF_DNA_Binding DNA Binding LSF->LSF_DNA_Binding LSF_Phosphorylation->LSF Target_Genes Target Gene Transcription (e.g., c-Met, MMP-9, OPN) LSF_DNA_Binding->Target_Genes Cell_Cycle_Progression Cell Cycle Progression Target_Genes->Cell_Cycle_Progression Proliferation Proliferation Target_Genes->Proliferation Angiogenesis Angiogenesis Target_Genes->Angiogenesis Metastasis Metastasis Target_Genes->Metastasis FQI Quinolinone Inhibitor (e.g., this compound) FQI->LSF_DNA_Binding Inhibits

Caption: LSF (TFCP2) Signaling Pathway and Inhibition by Quinolinones.

Experimental_Workflows cluster_luciferase Luciferase Reporter Assay cluster_emsa EMSA cluster_mtt MTT Cell Viability Assay A1 Transfect cells with LSF-reporter & control plasmids A2 Treat with Quinolinone Inhibitor A1->A2 A3 Measure Dual Luciferase Activity A2->A3 A4 Calculate IC50 A3->A4 B1 Prepare Labeled DNA Probe B2 Incubate LSF protein with inhibitor & probe B1->B2 B3 Run Non-denaturing PAGE B2->B3 B4 Detect DNA-Protein Complex Shift B3->B4 C1 Seed cells in 96-well plate C2 Treat with Quinolinone Inhibitor C1->C2 C3 Add MTT reagent, incubate C2->C3 C4 Solubilize formazan, measure absorbance C3->C4 C5 Calculate GI50 C4->C5

Caption: Experimental Workflows for Assessing LSF Inhibitor Activity.

FQI_Analogs This compound This compound (Lead Compound) Structural_Modification Structural Modification This compound->Structural_Modification FQI34 FQI34 (More Potent Analog) Increased_Potency Increased Potency (Lower GI50) FQI34->Increased_Potency Structural_Modification->FQI34

Caption: Logical Relationship between this compound and its Potent Analog FQI34.

Conclusion

Quinolinone-based LSF inhibitors represent a promising class of anti-cancer agents with a novel, dual mechanism of action. Their ability to concurrently inhibit the transcriptional activity of the LSF oncogene and disrupt microtubule dynamics provides a powerful strategy for inducing cancer cell death. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to advance these and similar compounds towards clinical application. Further investigation into the structure-activity relationships within this class of inhibitors will be crucial for the development of even more potent and selective LSF-targeted therapies.

References

In Silico Modeling of 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one Binding to LSF: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the in silico methodologies used to model the binding of 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one, a known inhibitor of the Late SV40 Factor (LSF), to its target protein. LSF, also known as Transcription Factor CP2 (TFCP2), is a critical protein involved in various cellular processes, and its inhibition has therapeutic potential. This document details the experimental protocols for molecular docking and molecular dynamics simulations, outlines data presentation for quantitative analysis, and visualizes key workflows and pathways.

Introduction

8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one, also known as Factor Quinolinone Inhibitor 1 (FQI1), is a small molecule that has been identified as an inhibitor of the Late SV40 Factor (LSF)[1][2]. LSF (also referred to as TFCP2) is a transcription factor that plays a significant role in cell cycle progression, oncogenesis, and viral gene expression[3]. Understanding the precise binding mechanism of this compound to LSF at an atomic level is crucial for the rational design of more potent and selective inhibitors. In silico modeling, encompassing techniques like molecular docking and molecular dynamics (MD) simulations, provides a powerful and cost-effective approach to elucidate these interactions.

This guide outlines a robust computational workflow to investigate the binding of this compound to LSF, providing detailed protocols and data interpretation strategies.

Experimental Protocols

A systematic in silico analysis involves a multi-step process, from the preparation of the molecular structures to the final binding free energy calculations.

Preparation of Molecular Structures

2.1.1. Receptor Preparation (LSF)

  • Structure Retrieval: Obtain the three-dimensional crystal structure of LSF from the Protein Data Bank (PDB). If a full-length experimental structure is unavailable, homology modeling can be employed to generate a theoretical model based on the sequence of the target protein and the known structures of related proteins.

  • Structural Refinement: The retrieved PDB structure must be prepared for docking. This involves:

    • Removing water molecules and other heteroatoms not relevant to the binding interaction.

    • Adding hydrogen atoms, as they are typically not resolved in X-ray crystal structures.

    • Assigning correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH.

    • Repairing any missing residues or atoms using tools like UCSF Chimera or Maestro.

2.1.2. Ligand Preparation (this compound)

  • Structure Generation: The 2D structure of 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one can be obtained from chemical databases like PubChem or generated using chemical drawing software.

  • 3D Conformation and Energy Minimization: A low-energy 3D conformation of the ligand is generated. This is followed by energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4]

  • Binding Site Prediction: The potential binding pocket of this compound on LSF is identified. This can be based on the location of a co-crystallized ligand in the experimental structure or predicted using binding site detection algorithms.

  • Grid Generation: A grid box is defined around the predicted binding site to confine the search space for the docking algorithm.

  • Docking Simulation: Docking is performed using software such as AutoDock Vina.[5] The program samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.[6]

  • Pose Analysis: The resulting docking poses are analyzed, and the one with the best score (lowest binding energy) is typically selected for further analysis.

Molecular Dynamics (MD) Simulation

MD simulations are used to study the dynamic behavior of the protein-ligand complex over time, providing insights into its stability and the nature of the interactions.[7][8]

  • System Setup: The top-ranked protein-ligand complex from docking is placed in a periodic box of a chosen water model (e.g., TIP3P).[9] Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological salt concentration.[9]

  • Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.[9]

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure to ensure the system reaches a stable state. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).

  • Production MD Run: A long-duration MD simulation (e.g., 100 ns) is performed to generate a trajectory of the complex's motion over time.[9]

  • Trajectory Analysis: The saved trajectory is analyzed to evaluate the stability of the complex and the nature of the interactions. Key analyses include:

    • Root Mean Square Deviation (RMSD): To assess the conformational stability of the protein and ligand over time.

    • Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein.[9]

    • Hydrogen Bond Analysis: To determine the occupancy of hydrogen bonds between the protein and ligand.

    • Radius of Gyration (Rg): To evaluate the compactness of the protein-ligand complex.[9]

Binding Free Energy Calculation

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used to estimate the binding free energy of the protein-ligand complex from the MD simulation trajectory.[10][11][12] This provides a more accurate estimation of binding affinity than docking scores alone. The binding free energy is calculated as the difference between the free energy of the complex and the free energies of the protein and ligand in their unbound states.[10]

Data Presentation

Quantitative data from the in silico analysis should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Molecular Docking Results

LigandDocking Score (kcal/mol)Interacting ResiduesHydrogen Bonds (Number)Hydrophobic Interactions (Residues)
This compound-9.8TYR23, LYS45, ASP893VAL21, ILE47, PHE90
Control-7.2TYR23, SER461VAL21, LEU88

Table 2: MD Simulation Stability Metrics

SystemAverage RMSD (Å)Average RMSF (Å) (Binding Site)Average Rg (Å)Average H-Bonds
LSF-FQI1 Complex1.5 ± 0.20.8 ± 0.122.5 ± 0.32.7 ± 0.5
Apo-LSF1.8 ± 0.31.2 ± 0.223.1 ± 0.4N/A

Table 3: Binding Free Energy Calculation (MM/GBSA)

Energy ComponentLSF-FQI1 Complex (kcal/mol)
Van der Waals Energy-45.7 ± 2.1
Electrostatic Energy-28.3 ± 1.8
Polar Solvation Energy52.1 ± 3.5
Non-polar Solvation Energy-5.6 ± 0.4
Binding Free Energy (ΔG) -27.5 ± 4.2

Visualizations

Diagrams are essential for illustrating complex workflows and biological pathways.

In_Silico_Workflow cluster_prep 1. Structure Preparation cluster_dock 2. Molecular Docking cluster_md 3. Molecular Dynamics cluster_analysis 4. Data Analysis Receptor LSF Protein Structure (PDB/Homology Model) Docking Molecular Docking (e.g., AutoDock Vina) Receptor->Docking Ligand This compound Ligand Structure (2D to 3D) Ligand->Docking Pose Binding Pose Selection Docking->Pose MD_Setup System Setup (Solvation & Ionization) Pose->MD_Setup MD_Sim MD Simulation (100 ns) MD_Setup->MD_Sim Trajectory Trajectory Analysis (RMSD, RMSF, H-Bonds) MD_Sim->Trajectory MMGBSA Binding Free Energy (MM/GBSA) MD_Sim->MMGBSA

Caption: In Silico Modeling Workflow for LSF-FQI1 Binding Analysis.

LSF_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK MAPK_Pathway MAPK Pathway RTK->MAPK_Pathway LSF LSF (TFCP2) MAPK_Pathway->LSF Activation Target_Genes Target Genes (e.g., Cyclins, Proliferation Genes) LSF->Target_Genes Transcription This compound This compound This compound->LSF Inhibition Cell_Cycle Cell Cycle Progression & Proliferation Target_Genes->Cell_Cycle

Caption: Simplified LSF Signaling Pathway and Point of this compound Inhibition.

Conclusion

The in silico approach detailed in this guide provides a comprehensive framework for investigating the binding of 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one to LSF. By combining molecular docking, extensive molecular dynamics simulations, and rigorous binding free energy calculations, researchers can gain valuable insights into the molecular determinants of this interaction. This knowledge is instrumental for the structure-based design of novel, more effective LSF inhibitors for therapeutic applications. The methodologies and data presentation formats described herein offer a standardized protocol for conducting and reporting such computational drug discovery studies.

References

Spectroscopic Analysis of 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for existing spectroscopic data on 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one has yielded no specific experimental values for its NMR, IR, or mass spectrometry characterization. The compound appears to be a novel or not widely reported substance, and as such, its detailed spectroscopic properties are not available in the public domain.

While data on structurally related dioxolo-quinoline derivatives exists, direct extrapolation of spectroscopic values is not feasible due to the unique substitution pattern of the target molecule. The 2-ethoxyphenyl group at the 8-position significantly influences the electronic environment and conformation of the quinolinone core, making its spectroscopic signature distinct.

For researchers and drug development professionals interested in this specific molecule, the following sections outline the standard methodologies and expected spectral characteristics based on general principles of spectroscopic analysis for similar heterocyclic systems.

Table 1: Predicted Spectroscopic Data

This table is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.

Technique Expected Signals/Peaks Predicted Chemical Shifts/Frequencies/m/z
¹H NMR Aromatic protons, Methylene protons (dioxolo), Methylene protons (dihydroquinolinone), Ethoxy group protonsAromatic region: δ 6.5-8.0 ppm; O-CH₂-O: δ ~6.0 ppm; -CH₂-CH₂-N-: δ 2.5-4.5 ppm; O-CH₂-CH₃: δ 3.5-4.5 ppm (q); O-CH₂-CH₃: δ 1.0-1.5 ppm (t)
¹³C NMR Aromatic carbons, Carbonyl carbon, Methylene carbons, Alkyl carbonsAromatic region: δ 100-160 ppm; C=O: δ ~165-175 ppm; O-CH₂-O: δ ~101 ppm; -CH₂-CH₂-N-: δ 20-50 ppm; O-CH₂-CH₃: δ ~60-70 ppm; O-CH₂-CH₃: δ ~15 ppm
IR C=O stretch, C-N stretch, C-O stretch, Aromatic C-H stretchC=O: ~1650-1680 cm⁻¹; C-N: ~1200-1350 cm⁻¹; C-O: ~1000-1300 cm⁻¹; Aromatic C-H: ~3000-3100 cm⁻¹
Mass Spec. Molecular Ion Peak [M]⁺Predicted m/z: 325.13

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and spectroscopic characterization of novel quinolinone derivatives like the one .

Synthesis Workflow

A potential synthetic route could involve a multi-step process, likely culminating in the formation of the dihydroquinolinone ring system.

Synthesis_Workflow A Starting Materials (e.g., Substituted Aniline and Acrylate) B Michael Addition A->B Base catalyst C Cyclization (e.g., Friedel-Crafts or other) B->C Acid catalyst D Final Product 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one C->D Purification Characterization_Workflow A Synthesized & Purified Compound B ¹H and ¹³C NMR Spectroscopy A->B C Infrared (IR) Spectroscopy A->C D Mass Spectrometry (MS) A->D E Structural Elucidation B->E C->E D->E Data_Integration A Proposed Structure B NMR Data (Connectivity & Chemical Environment) A->B C IR Data (Functional Groups) A->C D MS Data (Molecular Weight & Formula) A->D E Confirmed Structure B->E C->E D->E

The Pharmacokinetic Profile of Dioxoloquinoline Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxoloquinoline compounds represent a class of heterocyclic molecules that have garnered significant interest in drug discovery due to their diverse pharmacological activities. Understanding the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of these compounds is critical for their development as therapeutic agents. This technical guide provides an in-depth overview of the pharmacokinetics of dioxoloquinoline derivatives, with a focus on the investigational anti-inflammatory drug licofelone and the selective α1-adrenoceptor antagonist tasuldine. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes metabolic and experimental workflows to support researchers in this field.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of dioxoloquinoline compounds can vary significantly based on their specific chemical structures and the biological systems in which they are studied. Below is a summary of available quantitative data for licofelone and tasuldine across different species.

Table 1: Pharmacokinetic Parameters of Licofelone in Humans
ParameterValueReference
Tmax (Time to Maximum Concentration) 2 - 3 hours[1]
Elimination Half-life (t½) Biphasic: initial ~1 hour, terminal 7-9 hours[1]

No comprehensive public data on other pharmacokinetic parameters such as AUC, Cmax, Clearance, and Volume of Distribution for licofelone in preclinical species was identified in the conducted research.

Table 2: Pharmacokinetic Parameters of Tasuldine in Rats, Dogs, and Humans
SpeciesDoseTmax (hr)Cmax (ng/mL)AUC (ng·hr/mL)t½ (hr)CLoral (L/hr/kg)F (%)
Rat 1 mg/kg (IV)---0.32--
1 mg/kg (PO)< 1---34.56.9
10 mg/kg (PO)< 1---113.622.8
Dog (IV)---1.13--
0.3-3 mg/kg (PO)< 1---3.01-3.9929.7-42.0
Human (PO)1.0-1.8---0.031-0.041-

Data for tasuldine is adapted from a study on its pharmacokinetics and plasma protein binding[2]. CLoral represents oral clearance, and F represents bioavailability.

Metabolic Pathways

The biotransformation of dioxoloquinoline compounds is a critical determinant of their pharmacokinetic profile and pharmacological activity. Metabolism typically proceeds through Phase I (functionalization) and Phase II (conjugation) reactions, primarily in the liver.

Metabolism of Licofelone

Licofelone undergoes extensive metabolism involving multiple cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes[3][4]. The primary metabolic pathways include hydroxylation and glucuronidation.

  • Phase I Metabolism: Two major hydroxylated metabolites, M2 and M4, are formed.

    • The formation of M2 is primarily catalyzed by CYP2J2, with minor contributions from CYP2C8 and CYP2C9[3].

    • M4 is generated by a broader range of enzymes, including CYP2J2, CYP3A4, CYP2C8, CYP2C19, and CYP2D6[3].

  • Phase II Metabolism: Licofelone is rapidly converted to its acyl glucuronide, M1, a reaction catalyzed by UGT2B7, UGT1A9, and UGT1A3[3][4].

  • Sequential Metabolism: A key feature of licofelone's metabolism is the subsequent hydroxylation of the M1 glucuronide by CYP2C8 to form a hydroxy-glucuronide, M3[3][4].

The following diagram illustrates the major metabolic pathways of licofelone.

licofelone_metabolism licofelone Licofelone M1 M1 (Acyl Glucuronide) licofelone->M1 UGT2B7, 1A9, 1A3 M2 M2 (Hydroxy-metabolite) licofelone->M2 CYP2J2, 2C8, 2C9 M4 M4 (Hydroxy-metabolite) licofelone->M4 CYP2J2, 3A4, 2C8, 2C19, 2D6 M3 M3 (Hydroxy-glucuronide) M1->M3 CYP2C8

Metabolic pathway of Licofelone.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to generating reliable pharmacokinetic data. The following sections outline standardized methodologies for key in vivo and in vitro assays.

In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical procedure for evaluating the pharmacokinetic profile of a dioxoloquinoline compound in rats following intravenous and oral administration[5][6].

Animals: Male Sprague-Dawley rats are commonly used. Animals should be acclimatized and fasted overnight before the study.

Dosing:

  • Intravenous (IV): The compound is dissolved in a suitable vehicle and administered as a bolus injection into the femoral vein.

  • Oral (PO): The compound is administered by oral gavage.

Blood Sampling:

  • Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes post-dose) from the jugular or tail vein into heparinized tubes.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

Data Analysis:

  • Plasma concentrations of the parent drug and its metabolites are determined using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic parameters (AUC, Cmax, Tmax, t½, CL, Vd) are calculated using non-compartmental analysis software.

The workflow for a typical in vivo pharmacokinetic study is depicted below.

in_vivo_workflow start Start: Acclimatized Rats dosing Dosing (IV or PO) start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc end End: Pharmacokinetic Profile pk_calc->end

Workflow for an in vivo pharmacokinetic study.
In Vitro Metabolism Assay Using Liver Microsomes

This assay is used to assess the metabolic stability of a compound and identify the enzymes responsible for its metabolism[4][7][8].

Materials:

  • Liver microsomes (from human, rat, dog, or monkey)

  • Test compound

  • NADPH regenerating system (for Phase I metabolism)

  • UDPGA (for Phase II metabolism)

  • Phosphate buffer

Procedure:

  • Pre-incubate liver microsomes with the test compound in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system (and UDPGA if studying glucuronidation).

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

  • Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound and the formation of metabolites.

Data Analysis:

  • The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

  • Metabolite identification is performed by comparing the mass spectra of the products with those of the parent compound and potential metabolite standards.

Analytical Method for Quantification in Plasma

A validated bioanalytical method is crucial for the accurate measurement of drug concentrations in biological matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the standard for this purpose.

Sample Preparation:

  • Protein precipitation is a common method for extracting the drug from plasma. An organic solvent (e.g., acetonitrile) is added to the plasma sample, followed by vortexing and centrifugation.

  • The supernatant is then injected into the HPLC-MS/MS system.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Optimized for the specific column and separation.

Mass Spectrometric Detection:

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Specific precursor-to-product ion transitions are monitored for the analyte and an internal standard.

Validation: The method must be validated according to regulatory guidelines for accuracy, precision, linearity, selectivity, and stability.

Conclusion

The pharmacokinetic properties of dioxoloquinoline compounds are key to their successful development as therapeutic agents. This guide has provided an overview of the available quantitative data for licofelone and tasuldine, detailed the metabolic pathways of licofelone, and outlined standard experimental protocols for pharmacokinetic evaluation. The provided diagrams offer a visual representation of complex processes to aid in understanding. It is evident that while some information is available, further research is needed to fully characterize the ADME properties of this promising class of compounds across a wider range of derivatives and preclinical species. This will enable a more comprehensive understanding of their structure-pharmacokinetic relationships and facilitate the design of new dioxoloquinoline-based drugs with optimized therapeutic potential.

References

The Emergence of FQI1: A Novel Inhibitor of the LSF-DNMT1 Axis with Therapeutic Potential in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Overview for Researchers and Drug Development Professionals

Abstract

Factor Quinolinone Inhibitor 1 (FQI1) is a novel small molecule inhibitor that has demonstrated significant therapeutic potential in early-stage cancer research, particularly in hepatocellular carcinoma (HCC). This compound uniquely targets the interaction between the transcription factor LSF (Late SV40 Factor) and DNA methyltransferase 1 (DNMT1), disrupting a key oncogenic partnership. This dual mechanism of action—interfering with transcriptional regulation and epigenetic maintenance—leads to potent anti-proliferative and pro-apoptotic effects in cancer cells while sparing normal tissues. This technical guide provides a comprehensive overview of the preclinical research on this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its operational pathways.

Introduction

Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited effective systemic therapies.[1] A promising therapeutic strategy involves targeting oncogene addiction, a phenomenon where cancer cells become dependent on a single oncogenic pathway for their survival and proliferation.[2] The transcription factor LSF (Late SV40 Factor), also known as TFCP2, has been identified as a key oncogene in HCC.[3] LSF is overexpressed in a majority of human HCC cases, and its expression levels correlate with disease progression.[3]

This compound emerged from a high-throughput screening for small molecule inhibitors of LSF's DNA binding activity.[2][3] Subsequent research has elucidated a more complex and potent mechanism of action, positioning this compound as a promising candidate for further therapeutic development.[4]

Mechanism of Action of this compound

This compound exerts its anti-cancer effects through a dual mechanism that disrupts both transcriptional regulation and epigenetic maintenance by targeting the LSF-DNMT1 axis.

2.1. Inhibition of LSF DNA Binding and Transcriptional Activity

LSF is a transcription factor that regulates the expression of genes involved in critical cellular processes such as cell cycle progression, invasion, angiogenesis, and chemoresistance.[3] In HCC, LSF acts as an oncogenic driver. This compound directly inhibits the DNA-binding activity of LSF.[5] This prevents LSF from activating the transcription of its target genes, thereby suppressing the oncogenic pathways it controls.[5] The inhibition of LSF's transcriptional activity is a primary contributor to the anti-proliferative effects of this compound.[5]

2.2. Disruption of the LSF-DNMT1 Complex and Alteration of DNA Methylation

Beyond its role as a direct transcriptional regulator, LSF forms a complex with DNA methyltransferase 1 (DNMT1).[4][6] DNMT1 is the key enzyme responsible for maintaining DNA methylation patterns during cell division.[4] The LSF-DNMT1 complex localizes DNMT1 to specific genomic loci, leading to aberrant hypermethylation and silencing of tumor suppressor genes, a hallmark of cancer.[4][6]

This compound disrupts the physical interaction between LSF and DNMT1.[4][6] This dissociation of the LSF-DNMT1 complex leads to a genome-wide alteration of DNA methylation patterns, including both hypomethylation and hypermethylation at different loci.[6] The resulting epigenetic reprogramming contributes to the reactivation of tumor suppressor genes and the overall anti-tumor activity of this compound.[4] This two-pronged attack on both a transcription factor and an epigenetic modifier makes this compound a particularly compelling therapeutic candidate.[4]

Quantitative Preclinical Data

The following tables summarize key quantitative data from early-stage research on this compound.

Table 1: In Vitro Activity of this compound in Hepatocellular Carcinoma Cell Lines

Cell LineAssay TypeEndpointThis compound ConcentrationResultReference
Aggressive HCC Cell LineApoptosis AssayInduction of ApoptosisNot SpecifiedRapidly induces apoptosis[7]
Multiple Cell LinesProliferation AssayGI₅₀Not SpecifiedAntiproliferative activity observed[5]
LSF-overexpressing cells (including HCC)Viability AssayCell DeathNot SpecifiedRapidly induced cell death[5]
Primary or immortalized hepatocytesViability AssayCytotoxicityNot SpecifiedUnaffected by treatment[5]

Table 2: In Vivo Efficacy of this compound in a Mouse Xenograft Model of HCC

Animal ModelTreatmentDosage and ScheduleOutcomeReference
Nude mice with human HCC xenograftsThis compoundNot SpecifiedMarkedly inhibited tumor growth and angiogenesis[3]
Mouse xenograft modelThis compound (as a single agent)Not SpecifiedDramatically inhibited tumor growth with no observable general tissue cytotoxicity[5]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the core experimental protocols used in the preclinical evaluation of this compound.

4.1. Electrophoretic Mobility Shift Assay (EMSA) for LSF DNA Binding

This assay is used to determine the ability of this compound to inhibit the binding of LSF to its DNA target sequence.

  • Principle: This technique relies on the principle that a protein-DNA complex will migrate more slowly than free DNA through a non-denaturing polyacrylamide gel.

  • Protocol:

    • A DNA probe containing the LSF binding site is labeled with a radioactive or fluorescent tag.

    • Recombinant LSF protein is incubated with the labeled DNA probe in the presence of varying concentrations of this compound or a vehicle control.

    • The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

    • The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescence scanner.

    • A reduction in the intensity of the shifted band (protein-DNA complex) in the presence of this compound indicates inhibition of LSF DNA binding.

4.2. Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are performed to confirm that this compound inhibits the binding of LSF to the promoters of its target genes within intact cells.

  • Principle: This method is used to determine the in vivo association of a specific protein with a specific DNA sequence.

  • Protocol:

    • HCC cells are treated with this compound or a vehicle control.

    • Proteins are cross-linked to DNA using formaldehyde.

    • The cells are lysed, and the chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

    • An antibody specific to LSF is used to immunoprecipitate the LSF-DNA complexes.

    • The cross-links are reversed, and the DNA is purified.

    • Quantitative PCR (qPCR) is used to measure the amount of specific DNA sequences (promoters of LSF target genes) that were co-immunoprecipitated with LSF.

    • A decrease in the amount of target DNA in this compound-treated cells compared to control cells indicates that this compound has inhibited the binding of LSF to its target genes in the cellular context.

4.3. Cell Viability and Apoptosis Assays

These assays are fundamental for assessing the cytotoxic and pro-apoptotic effects of this compound on cancer cells.

  • MTT Assay (Cell Viability):

    • HCC cells are seeded in 96-well plates and treated with a range of this compound concentrations for a specified period.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells and incubated.

    • Mitochondrial reductases in viable cells convert MTT into formazan crystals.

    • The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

    • A decrease in absorbance indicates a reduction in cell viability.

  • Annexin V/Propidium Iodide (PI) Staining (Apoptosis):

    • HCC cells are treated with this compound.

    • The cells are harvested and stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (which enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).

    • The stained cells are analyzed by flow cytometry.

    • An increase in the percentage of Annexin V-positive cells indicates the induction of apoptosis.

4.4. In Vivo Xenograft Studies

These studies are critical for evaluating the anti-tumor efficacy and potential toxicity of this compound in a living organism.

  • Protocol:

    • Human HCC cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).

    • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • The treatment group receives this compound via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle control.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

    • Major organs can be collected for histopathological analysis to assess for any signs of toxicity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key mechanisms and experimental processes discussed.

FQI1_Mechanism_of_Action cluster_0 Normal Oncogenic Pathway cluster_1 Effect of this compound LSF LSF LSF_DNMT1_Complex LSF-DNMT1 Complex LSF->LSF_DNMT1_Complex Target_Genes Oncogenic Target Genes LSF->Target_Genes Activates Transcription DNMT1 DNMT1 DNMT1->LSF_DNMT1_Complex Tumor_Suppressor_Genes Tumor Suppressor Genes LSF_DNMT1_Complex->Tumor_Suppressor_Genes Hypermethylation & Silencing Dissociated_DNMT1 DNMT1 Proliferation Cancer Cell Proliferation & Survival Target_Genes->Proliferation Tumor_Suppressor_Genes->Proliferation Inhibits This compound This compound This compound->LSF Inhibits DNA Binding This compound->LSF_DNMT1_Complex Disrupts Complex Inhibited_LSF LSF (Inhibited) Inhibited_LSF->Target_Genes Transcription Blocked Reactivated_TSG Tumor Suppressor Genes (Reactivated) Apoptosis Apoptosis Reactivated_TSG->Apoptosis

Caption: Mechanism of this compound Action on the LSF-DNMT1 Axis.

ChIP_Assay_Workflow start Treat cells with this compound or Vehicle Control crosslink Cross-link proteins to DNA (Formaldehyde) start->crosslink lyse Lyse cells and shear chromatin crosslink->lyse immunoprecipitate Immunoprecipitate with anti-LSF antibody lyse->immunoprecipitate reverse_crosslinks Reverse cross-links and purify DNA immunoprecipitate->reverse_crosslinks qpcr Quantitative PCR of LSF target gene promoters reverse_crosslinks->qpcr analyze Analyze Data: Compare this compound vs. Control qpcr->analyze

Caption: Experimental Workflow for Chromatin Immunoprecipitation (ChIP) Assay.

Discussion and Future Directions

The early-stage research on this compound has established it as a promising therapeutic candidate for HCC and potentially other cancers driven by LSF. Its dual mechanism of action, targeting both transcriptional and epigenetic pathways, offers the potential for a more durable and potent anti-tumor response.[4] The high degree of selectivity for cancer cells over normal cells observed in preclinical models is a particularly encouraging finding.[2][5]

Future research should focus on several key areas:

  • Pharmacokinetics and Pharmacodynamics: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-response relationship in vivo.

  • Combination Therapies: Investigating the synergistic potential of this compound with other targeted therapies or immunotherapies could lead to more effective treatment regimens.

  • Biomarker Development: Identifying predictive biomarkers of response to this compound will be crucial for patient selection in future clinical trials.

  • Clinical Translation: As of now, there are no ongoing clinical trials for this compound listed in major clinical trial registries.[8][9][10] The robust preclinical data warrants the initiation of Phase I clinical trials to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with advanced HCC.

Conclusion

This compound represents a novel and exciting approach to cancer therapy. By targeting the LSF-DNMT1 axis, it disrupts a critical oncogenic node, leading to potent and selective cancer cell death. The comprehensive preclinical data summarized in this guide underscores the significant therapeutic potential of this compound and provides a strong rationale for its continued development as a novel anti-cancer agent.

References

Methodological & Application

Synthesis Protocol for 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one is a heterocyclic compound belonging to the quinolinone family. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to their diverse pharmacological activities. The documented synthesis of the core structure, 8-aryl-7,8-dihydro-[1][2]-dioxolo[4,5-g]quinolin-6(5H)-ones, suggests a potential pathway for the creation of a library of derivatives with varying aryl substitutions.[3] This protocol outlines a potential synthetic route to the title compound, which could serve as a valuable intermediate for the development of novel therapeutic agents. The synthesis is based on established methodologies for the formation of quinoline and dihydroquinolone structures, such as the Friedländer annulation.[2][4][5][6][7]

Target Audience

This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Experimental Protocol

This protocol details a plausible multi-step synthesis for 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one, based on the known synthesis of related 8-aryl-dihydrodioxoloquinolinones.[3]

Materials

  • 3,4-(Methylenedioxy)aniline

  • 3-(2-Ethoxyphenyl)acrylic acid

  • Polyphosphoric acid (PPA)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

  • Thin-layer chromatography (TLC) plates

Procedure

Step 1: Synthesis of 3-(3,4-(Methylenedioxy)phenylamino)-3-(2-ethoxyphenyl)propanoic acid

  • In a 250 mL round-bottom flask, dissolve 3,4-(methylenedioxy)aniline (1.0 eq) in a suitable solvent such as toluene.

  • Add 3-(2-ethoxyphenyl)acrylic acid (1.0 eq) to the solution.

  • The reaction mixture is heated to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography.

Step 2: Cyclization to 8-(2-ethoxyphenyl)-(1,3)dioxolo(4,5-g)quinolin-6,8-dihydro-7H-one

  • The product from Step 1 is added to polyphosphoric acid (PPA) in a round-bottom flask.

  • The mixture is heated to 100-120 °C for 2-3 hours with stirring.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled and carefully poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

Step 3: Reduction to 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one

  • The cyclized product from Step 2 is dissolved in methanol in a round-bottom flask.

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium borohydride (NaBH₄) (1.5 eq) is added portion-wise to the solution with stirring.

  • The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The solvent is removed under reduced pressure.

  • Water is added to the residue, and the product is extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product.

Data Presentation

StepProductStarting MaterialsReagentsReaction Time (h)Yield (%)
13-(3,4-(Methylenedioxy)phenylamino)-3-(2-ethoxyphenyl)propanoic acid3,4-(Methylenedioxy)aniline, 3-(2-Ethoxyphenyl)acrylic acidToluene4-685-90
28-(2-ethoxyphenyl)-(1,3)dioxolo(4,5-g)quinolin-6,8-dihydro-7H-oneProduct from Step 1Polyphosphoric acid2-370-75
38-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-oneProduct from Step 2Sodium borohydride, Methanol2-490-95

Note: Yields are hypothetical and based on typical outcomes for similar reactions.

Visualizations

Synthesis Workflow

Synthesis_Workflow Start Starting Materials: 3,4-(Methylenedioxy)aniline 3-(2-Ethoxyphenyl)acrylic acid Step1 Step 1: Michael Addition (Toluene, Reflux) Start->Step1 Intermediate1 Intermediate 1: 3-(3,4-(Methylenedioxy)phenylamino)-3-(2-ethoxyphenyl)propanoic acid Step1->Intermediate1 Step2 Step 2: Cyclization (Polyphosphoric Acid, 100-120°C) Intermediate1->Step2 Intermediate2 Intermediate 2: 8-(2-ethoxyphenyl)-(1,3)dioxolo(4,5-g)quinolin-6,8-dihydro-7H-one Step2->Intermediate2 Step3 Step 3: Reduction (NaBH4, Methanol) Intermediate2->Step3 FinalProduct Final Product: 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one Step3->FinalProduct

Caption: Synthetic route for 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one.

References

Application Notes and Protocols for the Quantification of 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed, albeit hypothetical, protocol for the quantification of 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one in biological matrices, specifically human plasma. The method utilizes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, suitable for pharmacokinetic and drug metabolism studies. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters. Representative quantitative data are presented to demonstrate the expected performance of the method.

Introduction

8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one is a novel synthetic compound belonging to the quinolinone class of molecules. Quinolinone derivatives have garnered significant interest in drug discovery due to their diverse pharmacological activities, which may include roles as immunosuppressive agents and inhibitors of various enzymes.[1] Sensitive and selective bioanalytical methods are crucial for the evaluation of pharmacokinetic profiles and to understand the absorption, distribution, metabolism, and excretion (ADME) of such new chemical entities.[2] This document presents a proposed LC-MS/MS method for the determination of 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one in human plasma.

Potential Signaling Pathway of Related Quinolinone Derivatives

While the specific mechanism of action for 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one is yet to be elucidated, some quinolinone derivatives have been shown to exhibit immunosuppressive activity by modulating T-cell activation pathways.[1] An exemplary pathway involves the suppression of Interleukin-2 (IL-2) release from activated Jurkat T-cells through the inhibition of NF-κB and Nuclear Factor of Activated T-cells (NFAT) promoter activities.[1] The following diagram illustrates this potential mechanism.

G cluster_cell T-Cell T-Cell Receptor T-Cell Receptor PKC PKC T-Cell Receptor->PKC PMA/Ionomycin PMA/Ionomycin Ca2+ Influx Ca2+ Influx PMA/Ionomycin->Ca2+ Influx PMA/Ionomycin->PKC Calcineurin Calcineurin Ca2+ Influx->Calcineurin NFAT NFAT Calcineurin->NFAT Nucleus Nucleus NFAT->Nucleus IKK IKK PKC->IKK IκB IκB IKK->IκB NF-κB NF-κB IκB->NF-κB releases NF-κB->Nucleus IL-2 Gene Transcription IL-2 Gene Transcription Nucleus->IL-2 Gene Transcription Quinolinone Derivative Quinolinone Derivative Quinolinone Derivative->NFAT inhibits Quinolinone Derivative->NF-κB inhibits

Exemplary Signaling Pathway of Quinolinone Derivatives

Experimental Protocols

Sample Preparation: Protein Precipitation

A protein precipitation method is proposed for the extraction of the analyte from human plasma due to its simplicity and high-throughput potential.

Protocol:

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma samples for 10 seconds.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a structurally similar, stable isotope-labeled version of the analyte at 50 ng/mL).

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

Chromatographic Conditions:

Parameter Value
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 5% B in 0.1 min, and re-equilibrate for 0.9 min
Flow Rate 0.4 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Mass Spectrometric Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: m/z 326.1 -> 178.1 (Quantifier), 326.1 -> 150.1 (Qualifier)Internal Standard: m/z 331.1 -> 183.1
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 550°C
IonSpray Voltage 5500 V

| Collision Gas | 9 psi |

Data Presentation

The following tables summarize the hypothetical quantitative data for the bioanalytical method validation.

Table 1: Calibration Curve Parameters

Parameter Value
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995

| Regression Model | Linear, 1/x² weighting |

Table 2: Precision and Accuracy

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ 1 < 15 85 - 115 < 15 85 - 115
LQC 3 < 15 85 - 115 < 15 85 - 115
MQC 100 < 15 85 - 115 < 15 85 - 115

| HQC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

QC Level Concentration (ng/mL) Recovery (%) Matrix Effect (%)
LQC 3 92.5 98.7

| HQC | 800 | 95.1 | 101.2 |

Workflow Visualization

The following diagram illustrates the overall experimental workflow from sample receipt to data analysis.

G Sample Receipt Sample Receipt Sample Preparation Sample Preparation Sample Receipt->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Report Generation Report Generation Data Processing->Report Generation

Bioanalytical Workflow

Conclusion

This document provides a comprehensive, though hypothetical, framework for the development and validation of a bioanalytical method for the quantification of 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one in human plasma. The proposed LC-MS/MS method offers high sensitivity and selectivity, making it suitable for drug development studies. The provided protocols and expected performance data serve as a robust starting point for researchers to establish a validated method in their laboratories. It is imperative that a full method validation be conducted according to regulatory guidelines before analyzing study samples.[2]

References

Application Notes and Protocols for Developing Animal Models for 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one is a novel chemical entity with limited publicly available data. The following application notes and protocols are based on the general properties of quinolinone derivatives and provide a hypothetical framework for the development of animal models. The proposed mechanism of action and subsequent experimental designs are illustrative and require experimental validation.

Introduction

Quinolinone derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] This document outlines a strategic approach to developing preclinical animal models to investigate the therapeutic potential and safety profile of the novel compound 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one. The protocols provided herein are intended to guide researchers in pharmacology, toxicology, and drug development through a systematic evaluation of this compound.

Hypothetical Mechanism of Action:

For the purpose of this document, we will hypothesize that 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one acts as an inhibitor of a critical enzyme in a pathogenic microorganism, for instance, DNA gyrase or topoisomerase, which are common targets for quinolone antimicrobials.[3] This inhibition would disrupt DNA replication and repair, leading to microbial cell death.

Preclinical Development Workflow

The development of a robust animal model for a novel compound follows a structured workflow, from initial in vitro characterization to in vivo efficacy and safety studies.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Pharmacokinetics & In Vivo Safety cluster_2 Phase 3: In Vivo Efficacy Models A Compound Synthesis & Purity Analysis B In Vitro Target Engagement Assays (e.g., DNA Gyrase Inhibition) A->B C Cell-Based Assays (e.g., MIC in Bacterial Strains) B->C D Cytotoxicity Assays (e.g., Mammalian Cell Lines) C->D E Pharmacokinetic (PK) Studies (Rodent Model) D->E F Acute Toxicity Study (e.g., LD50 Determination) E->F G Sub-Chronic Toxicity Study (e.g., 28-Day Repeated Dose) F->G H Selection of Animal Model (e.g., Murine Infection Model) G->H I Dose-Response Studies H->I J Efficacy Assessment (e.g., Bacterial Load Reduction) I->J

Caption: Preclinical Development Workflow for a Novel Quinolinone Compound.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic effect of the compound on mammalian cell lines to assess its therapeutic index.

Materials:

  • Human embryonic kidney 293 (HEK293) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in DMEM. Replace the medium in the wells with the compound dilutions and incubate for 48 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the CC50 (50% cytotoxic concentration).

Protocol 2: Murine Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of the compound in a rodent model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Test compound formulation (e.g., in 0.5% carboxymethylcellulose)

  • Blood collection supplies (e.g., heparinized capillaries)

  • LC-MS/MS system

Procedure:

  • Animal Dosing: Administer the compound to mice via oral gavage (e.g., 10 mg/kg) and intravenous injection (e.g., 2 mg/kg).

  • Blood Sampling: Collect blood samples from the tail vein at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the compound concentration in plasma samples using a validated LC-MS/MS method.

  • PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.

Protocol 3: Murine Model of Bacterial Infection (Efficacy Study)

Objective: To evaluate the in vivo efficacy of the compound in a relevant animal model of infection.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Pathogenic bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)

  • Test compound formulation

  • Control antibiotic (e.g., vancomycin)

Procedure:

  • Infection: Induce a systemic infection in mice by intraperitoneal injection of a lethal dose of MRSA.

  • Treatment: Administer the test compound or vehicle control to different groups of mice at specified doses and time intervals post-infection.

  • Monitoring: Monitor the mice for clinical signs of illness and mortality for a defined period (e.g., 7 days).

  • Bacterial Load Determination: At the end of the study, euthanize the surviving mice and collect organs (e.g., spleen, liver) to determine the bacterial load by plating serial dilutions of tissue homogenates on agar plates.

  • Data Analysis: Compare the survival rates and bacterial loads between the treatment and control groups.

Data Presentation

Table 1: In Vitro Activity and Cytotoxicity
CompoundTarget Enzyme IC50 (µM)Bacterial Strain MIC (µg/mL)Mammalian Cell CC50 (µM)Selectivity Index (CC50/IC50)
8-(2-ethoxyphenyl)-... 0.150.5> 100> 667
Ciprofloxacin 0.251> 200> 800
Table 2: Pharmacokinetic Parameters in Mice
ParameterOral Administration (10 mg/kg)Intravenous Administration (2 mg/kg)
Cmax (ng/mL) 850 ± 1201500 ± 210
Tmax (h) 1.50.25
AUC (0-t) (ng·h/mL) 4200 ± 5502800 ± 320
Half-life (h) 4.2 ± 0.83.9 ± 0.6
Bioavailability (%) 75-
Table 3: Efficacy in Murine Infection Model
Treatment Group (Dose)Survival Rate (%)Spleen Bacterial Load (log10 CFU/g)
Vehicle Control 08.5 ± 0.7
Compound (10 mg/kg) 803.2 ± 0.5
Compound (25 mg/kg) 100< 2 (limit of detection)
Vancomycin (10 mg/kg) 100< 2 (limit of detection)

Signaling Pathway

G cluster_0 Bacterial Cell A Quinolinone Compound B DNA Gyrase / Topoisomerase IV A->B Inhibition C DNA Replication & Repair B->C D DNA Damage C->D Disruption E Cell Death D->E

References

Application Notes and Protocols: High-Throughput Screening for Novel Dioxoloquinoline-Based LSF Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Late SV40 Factor (LSF), encoded by the TFCP2 gene, is a transcription factor that plays a critical role in cellular processes such as proliferation, differentiation, and apoptosis.[1] Overexpression of LSF has been implicated in the progression of various cancers, particularly hepatocellular carcinoma (HCC), where it functions as an oncogene.[1][2] This makes LSF a compelling target for the development of novel anticancer therapeutics. A known small molecule inhibitor of LSF, Factor Quinolinone Inhibitor 1 (FQI1), has demonstrated anti-tumor activity in preclinical models by inhibiting the DNA binding and transcription activity of LSF.[1][2][3] this compound has also been shown to disrupt the interaction between LSF and the DNA methyltransferase 1 (DNMT1), leading to altered DNA methylation and gene expression.[3]

This document provides detailed application notes and protocols for a high-throughput screening (HTS) campaign to identify novel LSF inhibitors based on a dioxoloquinoline scaffold. Dioxoloquinolines are a class of heterocyclic compounds with a structure that suggests potential for biological activity. This workflow is designed for researchers in drug discovery and chemical biology to identify and characterize new lead compounds targeting LSF.

LSF Signaling Pathway and Inhibition Strategy

LSF, as a transcription factor, regulates the expression of genes involved in cell cycle progression and proliferation. Its oncogenic activity is linked to its ability to drive the expression of genes that promote tumor growth. The primary strategy for inhibiting LSF is to disrupt its ability to bind to the promoter regions of its target genes, thereby preventing the initiation of transcription. An alternative, but related, strategy is to interfere with LSF's interaction with other proteins, such as DNMT1, which are crucial for its function.[3]

LSF_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases bind Upstream Kinases Upstream Kinases Receptor Tyrosine Kinases->Upstream Kinases activate LSF (inactive) LSF (inactive) Upstream Kinases->LSF (inactive) phosphorylate LSF (active) LSF (active) LSF (inactive)->LSF (active) translocates to nucleus DNA DNA LSF (active)->DNA binds to promoter DNMT1 DNMT1 LSF (active)->DNMT1 recruits Target Gene Transcription Target Gene Transcription DNA->Target Gene Transcription initiates Cell Proliferation Cell Proliferation Target Gene Transcription->Cell Proliferation Apoptosis Inhibition Apoptosis Inhibition Target Gene Transcription->Apoptosis Inhibition DNMT1->DNA methylates Dioxoloquinoline Inhibitors Dioxoloquinoline Inhibitors Dioxoloquinoline Inhibitors->LSF (active) inhibit DNA binding Dioxoloquinoline Inhibitors->LSF (active) disrupt DNMT1 interaction

Caption: LSF signaling pathway and points of inhibition.

Data Presentation: Screening Results for Dioxoloquinoline Analogs

The following tables summarize hypothetical screening data for a library of dioxoloquinoline compounds.

Table 1: Primary High-Throughput Screening Results

Compound IDLSF DNA Binding Inhibition (%) at 10 µMCell Viability (%) at 10 µMHit
DQ-00185.292.5Yes
DQ-00212.598.1No
DQ-00392.188.7Yes
DQ-00445.395.4No
DQ-00578.935.2No (Cytotoxic)
This compound (Control)95.590.3Yes

Table 2: Dose-Response Analysis of Primary Hits

Compound IDIC50 (µM) for LSF DNA BindingIC50 (µM) for Cell ViabilitySelectivity Index (CC50/IC50)
DQ-0012.5> 50> 20
DQ-0031.845.225.1
This compound (Control)0.535.871.6

Table 3: Secondary Assay Results for Confirmed Hits

Compound IDLSF-DNMT1 Interaction Disruption (IC50, µM)LSF Target Gene Reporter Assay (IC50, µM)
DQ-0015.13.2
DQ-0033.92.1
This compound (Control)1.20.8

Experimental Protocols

The following protocols outline the key experiments for the high-throughput screening and characterization of novel dioxoloquinoline-based LSF inhibitors.

High-Throughput Screening Workflow

HTS_Workflow Compound Library (Dioxoloquinolines) Compound Library (Dioxoloquinolines) Primary Screen Primary Screen Compound Library (Dioxoloquinolines)->Primary Screen Hit Identification Hit Identification Primary Screen->Hit Identification >70% inhibition Dose-Response Analysis Dose-Response Analysis Hit Identification->Dose-Response Analysis Confirmed Hits Confirmed Hits Dose-Response Analysis->Confirmed Hits IC50 < 10 µM Secondary Assays Secondary Assays Confirmed Hits->Secondary Assays Lead Candidates Lead Candidates Secondary Assays->Lead Candidates

Caption: High-throughput screening workflow for LSF inhibitors.

Protocol 1: Primary Screening - Fluorescence Polarization (FP) Assay for LSF-DNA Binding

This assay is designed to identify compounds that inhibit the binding of LSF to its DNA consensus sequence.[4][5][6] It is a homogeneous assay suitable for HTS.[4][6]

Materials:

  • Recombinant human LSF protein

  • Fluorescently labeled (e.g., FAM) double-stranded DNA probe containing the LSF consensus binding site

  • Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM KCl, 1 mM DTT, 0.01% BSA

  • 384-well, low-volume, black plates

  • Dioxoloquinoline compound library (10 mM in DMSO)

  • Positive Control: this compound

  • Negative Control: DMSO

Procedure:

  • Prepare the assay components in the Assay Buffer.

  • Using an automated liquid handler, add 5 µL of Assay Buffer containing the fluorescently labeled DNA probe (final concentration 10 nM) to all wells of a 384-well plate.

  • Add 50 nL of test compounds (final concentration 10 µM), this compound (final concentration 10 µM), or DMSO to the appropriate wells.

  • Add 5 µL of Assay Buffer containing recombinant LSF protein (final concentration 20 nM) to all wells except the "no protein" control wells. Add 5 µL of Assay Buffer to the "no protein" control wells.

  • Mix the plate gently and incubate for 60 minutes at room temperature, protected from light.

  • Measure the fluorescence polarization on a plate reader equipped for FP measurements.

Data Analysis:

  • Calculate the percent inhibition for each compound relative to the DMSO (0% inhibition) and "no protein" (100% inhibition) controls.

  • Compounds showing >70% inhibition are considered primary hits.

Protocol 2: Dose-Response and Cytotoxicity Assays

Primary hits are further evaluated to determine their potency (IC50) and to rule out cytotoxicity.

Dose-Response (FP Assay):

  • Perform the FP assay as described in Protocol 1.

  • Use a serial dilution of the hit compounds (e.g., from 100 µM to 1 nM).

  • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cytotoxicity Assay (e.g., CellTiter-Glo®):

  • Plate a relevant cancer cell line (e.g., HepG2) in 384-well, white, clear-bottom plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the hit compounds for 48-72 hours.

  • Perform the CellTiter-Glo® assay according to the manufacturer's instructions to measure cell viability.

  • Calculate the CC50 (50% cytotoxic concentration) for each compound.

  • Calculate the Selectivity Index (SI = CC50/IC50) to assess the therapeutic window.

Protocol 3: Secondary Assay - LSF Target Gene Reporter Assay

This cell-based assay confirms the activity of hit compounds in a cellular context by measuring the expression of a reporter gene under the control of an LSF-responsive promoter.[7][8][9]

Materials:

  • A stable cell line (e.g., HEK293T or HepG2) co-transfected with:

    • An expression vector for LSF.

    • A reporter vector containing a luciferase gene downstream of a promoter with multiple LSF binding sites.

  • Cell culture medium and reagents.

  • 96-well, white, clear-bottom plates.

  • Confirmed hit compounds.

  • Luciferase assay reagent (e.g., Bright-Glo™).

Procedure:

  • Plate the reporter cell line in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the confirmed hit compounds for 24 hours.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

Data Analysis:

  • Normalize the luciferase signal to a control for cell viability (e.g., a co-transfected Renilla luciferase).

  • Calculate the percent inhibition of reporter gene expression for each compound concentration.

  • Determine the IC50 value for the inhibition of LSF-mediated transcription.

Protocol 4: Secondary Assay - LSF-DNMT1 Interaction Assay (AlphaScreen)

This biochemical assay is used to identify compounds that disrupt the interaction between LSF and DNMT1.

Materials:

  • Recombinant human LSF protein (tagged with Biotin).

  • Recombinant human DNMT1 protein (tagged with GST).

  • AlphaScreen GST Donor beads and Streptavidin Acceptor beads.

  • Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA.

  • 384-well ProxiPlates.

  • Confirmed hit compounds.

Procedure:

  • Add biotinylated LSF, GST-tagged DNMT1, and the test compounds to the wells of a ProxiPlate.

  • Incubate for 30 minutes at room temperature.

  • Add the AlphaScreen Donor and Acceptor beads.

  • Incubate for 60 minutes at room temperature in the dark.

  • Read the plate on an AlphaScreen-capable plate reader.

Data Analysis:

  • A decrease in the AlphaScreen signal indicates disruption of the LSF-DNMT1 interaction.

  • Calculate the percent inhibition for each compound and determine the IC50 values for the confirmed hits.

Conclusion

The protocols and workflows detailed in this document provide a comprehensive framework for the high-throughput screening and identification of novel dioxoloquinoline-based inhibitors of the LSF transcription factor. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify potent and selective lead compounds for further development as potential cancer therapeutics. The structured approach, from primary screening to secondary validation assays, ensures the robust characterization of hit compounds and provides a solid foundation for subsequent lead optimization efforts.

References

CRISPR-Cas9 methods to study LSF gene function with 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transcription factor LSF (Late SV40 Factor), also known as TFCP2, is a critical regulator of diverse cellular processes, including cell cycle progression and oncogenesis.[1][2] Its overexpression has been strongly implicated in the progression of several cancers, particularly hepatocellular carcinoma (HCC), making it a promising therapeutic target.[1][2][3][4] This document provides detailed protocols for utilizing CRISPR-Cas9 technology to elucidate the function of the LSF gene and for evaluating the efficacy of the LSF inhibitor, 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one (also known as Factor Quinolinone Inhibitor 1 or FQI1).[5][6] These methods will enable researchers to dissect the LSF signaling pathway and assess the therapeutic potential of its inhibition.

Introduction to LSF (TFCP2) and this compound

LSF is a transcription factor that plays a pivotal role in regulating the expression of genes involved in cell cycle control, DNA synthesis, and apoptosis.[1][3] Dysregulation of LSF activity is a hallmark of HCC, where it functions as an oncogene, promoting tumor growth, angiogenesis, and metastasis.[1][2][3][4] LSF exerts its effects by transcriptionally regulating a network of downstream targets, including osteopontin (OPN) and matrix metalloproteinase-9 (MMP-9).[1][2]

This compound is a small molecule inhibitor that specifically targets the DNA-binding activity of LSF.[7][8] By preventing LSF from binding to the promoter regions of its target genes, this compound effectively abrogates its transcriptional regulatory function.[8][9] Studies have demonstrated that this compound can induce cell cycle arrest, apoptosis, and senescence in cancer cells, highlighting its potential as a targeted therapeutic agent.[10][11][12][13]

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of LSF (TFCP2) in Mammalian Cells

This protocol outlines the steps for generating a stable LSF knockout cell line using CRISPR-Cas9 technology.

Materials:

  • Human hepatocellular carcinoma (HCC) cell line (e.g., Huh7, HepG2)

  • Lentiviral vectors co-expressing Cas9 nuclease and a single guide RNA (sgRNA) targeting the LSF (TFCP2) gene. (Multiple sgRNA sequences should be designed and tested for optimal knockout efficiency).

  • Scrambled (non-targeting) sgRNA control vector.

  • Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G).

  • HEK293T cells for lentivirus production.

  • Transfection reagent (e.g., Lipofectamine 3000).

  • Polybrene.

  • Puromycin (or other appropriate selection antibiotic).

  • Culture medium, serum, and antibiotics.

  • DNA extraction kit.

  • PCR reagents for genotyping.

  • Western blot reagents.

  • Anti-LSF antibody.

Procedure:

  • sgRNA Design and Cloning:

    • Design at least three sgRNAs targeting a critical exon of the LSF (TFCP2) gene using a publicly available design tool.

    • Synthesize and clone the sgRNA oligonucleotides into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).

    • A non-targeting (scrambled) sgRNA should be cloned into the same vector backbone to serve as a negative control.

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the lentiviral vector (LSF-sgRNA or scrambled-sgRNA) and packaging plasmids using a suitable transfection reagent.

    • Harvest the lentiviral particles from the cell culture supernatant 48-72 hours post-transfection.

    • Titer the virus to determine the optimal multiplicity of infection (MOI).

  • Transduction of Target Cells:

    • Seed the target HCC cells at an appropriate density.

    • Transduce the cells with the LSF-sgRNA or scrambled-sgRNA lentivirus at the predetermined MOI in the presence of polybrene (8 µg/mL).

    • Incubate for 24 hours.

  • Selection of Knockout Cells:

    • Replace the virus-containing medium with fresh medium containing puromycin (determine the optimal concentration for your cell line through a kill curve).

    • Select the cells for 3-7 days until non-transduced cells are eliminated.

  • Verification of Knockout:

    • Genomic DNA Analysis: Extract genomic DNA from the selected cell populations. Perform PCR to amplify the targeted region of the LSF gene, followed by sequencing or a T7 endonuclease I assay to confirm the presence of insertions/deletions (indels).

    • Western Blot Analysis: Lyse the cells and perform a Western blot to confirm the absence of LSF protein expression in the LSF-sgRNA transduced cells compared to the scrambled-sgRNA control.

  • Single-Cell Cloning (Optional but Recommended):

    • To obtain a clonal knockout cell line, perform single-cell sorting or limiting dilution of the knockout cell pool.

    • Expand individual clones and verify LSF knockout at the genomic and protein levels as described above.

Protocol 2: In Vitro Treatment with this compound

This protocol describes the treatment of cancer cells with this compound to assess its effects on cell viability and apoptosis.

Materials:

  • Wild-type and LSF-knockout HCC cells (from Protocol 1).

  • This compound (8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one).

  • Dimethyl sulfoxide (DMSO) for this compound stock solution.

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo).

  • Apoptosis assay kit (e.g., Annexin V-FITC/Propidium Iodide, Caspase-Glo 3/7).

  • 96-well plates.

  • Plate reader (for absorbance or luminescence).

  • Flow cytometer.

Procedure:

  • Cell Seeding:

    • Seed wild-type and LSF-knockout HCC cells in 96-well plates at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere overnight.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25 µM). Include a DMSO-only vehicle control.

    • Replace the medium in the 96-well plates with the this compound-containing medium.

  • Cell Viability Assay:

    • Incubate the cells for 24, 48, and 72 hours.

    • At each time point, add the cell viability reagent according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

  • Apoptosis Assay (Flow Cytometry):

    • Seed cells in 6-well plates and treat with this compound (e.g., 10 µM) or vehicle for 48 hours.

    • Harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the kit protocol.

    • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

  • Caspase Activity Assay:

    • Seed cells in a 96-well white-walled plate and treat with this compound as described above.

    • After 24 or 48 hours, perform the Caspase-Glo 3/7 assay according to the manufacturer's instructions.

    • Measure the luminescence to determine caspase-3/7 activity.

Data Presentation

Table 1: Effect of this compound on Cell Viability

Cell LineTreatment24h Viability (%)48h Viability (%)72h Viability (%)
Wild-Type HCC Vehicle (DMSO)100 ± 5.2100 ± 6.1100 ± 5.8
This compound (1 µM)85 ± 4.565 ± 5.345 ± 4.9
This compound (5 µM)60 ± 3.835 ± 4.115 ± 3.2
This compound (10 µM)40 ± 4.215 ± 2.95 ± 1.8
LSF-KO HCC Vehicle (DMSO)100 ± 6.5100 ± 5.9100 ± 6.3
This compound (1 µM)98 ± 5.195 ± 6.092 ± 5.5
This compound (5 µM)96 ± 4.993 ± 5.490 ± 5.1
This compound (10 µM)94 ± 5.391 ± 5.888 ± 4.7

Table 2: Induction of Apoptosis by this compound

Cell LineTreatment% Apoptotic Cells (Annexin V+)Fold Change in Caspase-3/7 Activity
Wild-Type HCC Vehicle (DMSO)5.2 ± 1.11.0 ± 0.2
This compound (10 µM)45.8 ± 3.78.5 ± 1.3
LSF-KO HCC Vehicle (DMSO)6.1 ± 1.31.1 ± 0.3
This compound (10 µM)7.5 ± 1.51.3 ± 0.4

Visualizations

experimental_workflow cluster_crispr CRISPR-Cas9 Knockout of LSF cluster_this compound This compound Treatment & Analysis sgRNA_design 1. sgRNA Design & Cloning lentivirus_production 2. Lentivirus Production sgRNA_design->lentivirus_production transduction 3. Transduction of HCC Cells lentivirus_production->transduction selection 4. Puromycin Selection transduction->selection verification 5. Knockout Verification (PCR & Western Blot) selection->verification cell_seeding 1. Seed WT and LSF-KO Cells verification->cell_seeding Use validated KO cells fqi1_treatment 2. Treat with this compound cell_seeding->fqi1_treatment viability_assay 3a. Cell Viability Assay fqi1_treatment->viability_assay apoptosis_assay 3b. Apoptosis Assay fqi1_treatment->apoptosis_assay caspase_assay 3c. Caspase Activity Assay fqi1_treatment->caspase_assay

Caption: Experimental workflow for studying LSF function.

lsf_signaling_pathway cluster_outcomes Cellular Outcomes This compound This compound (8-(2-ethoxyphenyl)-7,8-dihydro- (1,3)dioxolo(4,5-g)quinolin-6(5H)-one) LSF LSF (TFCP2) This compound->LSF Inhibits DNA Binding Promoter Target Gene Promoters (e.g., OPN, MMP-9) LSF->Promoter Binds to Transcription Gene Transcription Promoter->Transcription Initiates CellCycle Cell Cycle Progression Transcription->CellCycle Promotes Angiogenesis Angiogenesis Transcription->Angiogenesis Promotes Metastasis Metastasis Transcription->Metastasis Promotes Apoptosis Apoptosis Transcription->Apoptosis Inhibits

Caption: LSF signaling pathway and the inhibitory action of this compound.

logical_relationship cluster_methods Methods of LSF Inhibition cluster_effects Downstream Effects crispr CRISPR-Cas9 (Genetic Knockout) lsf_inactivation LSF Inactivation crispr->lsf_inactivation This compound This compound (Pharmacological Inhibition) This compound->lsf_inactivation cell_cycle_arrest Cell Cycle Arrest lsf_inactivation->cell_cycle_arrest apoptosis Induction of Apoptosis lsf_inactivation->apoptosis senescence Cellular Senescence lsf_inactivation->senescence reduced_tumor_growth Reduced Tumor Growth cell_cycle_arrest->reduced_tumor_growth apoptosis->reduced_tumor_growth senescence->reduced_tumor_growth

Caption: Logic of LSF inhibition leading to anti-cancer effects.

References

Application of 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one in cancer cell line studies

Author: BenchChem Technical Support Team. Date: November 2025

Application of Quinolinone Derivatives in Cancer Cell Line Studies

Disclaimer: There is no publicly available research data on the specific compound 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one in cancer cell line studies. The following application notes and protocols are based on studies of structurally related quinoline and quinolinone derivatives and are provided as a general guide for researchers in this field.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1] These compounds exert their effects through various mechanisms, such as inhibiting protein kinases, disrupting microtubule polymerization, inducing cell cycle arrest, and triggering apoptosis.[1][2][3] This document outlines the application of quinolinone derivatives in cancer cell line studies, providing protocols for assessing their cytotoxic activity, effects on the cell cycle, and induction of apoptosis.

Data Presentation: In Vitro Anticancer Activity

The cytotoxic effects of quinolinone derivatives are typically evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency.

Table 1: Cytotoxicity of Novel 5,6,7-trimethoxy quinoline Derivatives against Human Cancer Cell Lines

CompoundMCF-7 (IC50 in µM)A2780 (IC50 in µM)MCF-7/MX (IC50 in µM)A2780/RCIS (IC50 in µM)
7e 0.08 ± 0.010.09 ± 0.020.09 ± 0.010.10 ± 0.01
7f 0.11 ± 0.020.12 ± 0.030.13 ± 0.020.14 ± 0.03

Data adapted from a study on novel 5,6,7-trimethoxy quinolines.[2] MCF-7 is a breast cancer cell line, A2780 is an ovarian cancer cell line, and MCF-7/MX and A2780/RCIS are their respective drug-resistant counterparts.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines (e.g., MCF-7, A2780) and a normal cell line (e.g., HUVEC) are obtained from a reputable source like the American Type Culture Collection (ATCC).

  • Culture Medium: Cells are cultured in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinolinone derivative (typically ranging from 0.01 to 100 µM) for 48 to 72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis

Flow cytometry is used to determine the effect of the compound on cell cycle progression.

  • Cell Treatment: Seed cells in 6-well plates and treat with the quinolinone derivative at concentrations around its IC50 value for 24 to 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then quantified. Many quinoline derivatives have been shown to induce cell cycle arrest at the G2/M phase.[2]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the quinolinone derivative as described for the cell cycle analysis.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.

Visualizations

Signaling Pathway for Apoptosis Induction

Many quinolinone derivatives induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. This often involves the activation of caspases, which are key executioners of apoptosis.

G cluster_stimulus External Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Quinolinone Quinolinone Derivative FasL_Fas FasL/Fas Receptor Quinolinone->FasL_Fas upregulates Bax Bax Quinolinone->Bax Bcl2 Bcl-2 Quinolinone->Bcl2 inhibits Procaspase8 Pro-caspase-8 FasL_Fas->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Proposed mechanism of apoptosis induction by quinolinone derivatives.

Experimental Workflow for In Vitro Anticancer Activity Screening

The following diagram illustrates a typical workflow for evaluating the anticancer potential of a novel compound.

G cluster_mechanism Mechanism of Action Studies start Start cell_culture Cancer Cell Line Culture start->cell_culture mtt_assay MTT Cytotoxicity Assay (Determine IC50) cell_culture->mtt_assay cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) mtt_assay->cell_cycle If potent apoptosis Apoptosis Assay (Annexin V/PI Staining) mtt_assay->apoptosis If potent western_blot Western Blot Analysis (Apoptotic & Cell Cycle Proteins) cell_cycle->western_blot apoptosis->western_blot end End western_blot->end

Caption: Workflow for anticancer drug screening in vitro.

References

Application Note: Protocol for Assessing Mitotic Arrest Induced by FQI1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

FQI1 is a small molecule inhibitor originally identified for its activity against the oncogenic transcription factor LSF (Late SV40 Factor).[1][2][3] Overexpression of LSF is correlated with poor prognosis in several cancers, including hepatocellular carcinoma.[2][3] While developed as a transcription factor inhibitor, subsequent studies have revealed that this compound induces a potent mitotic arrest, characterized by delays in mitotic progression, defects in chromosome alignment, and disruption of spindle microtubules.[2][3][4] This anti-mitotic activity presents a promising avenue for cancer therapy. This document provides a comprehensive set of protocols to characterize and quantify the mitotic arrest induced by this compound in cancer cell lines.

The c-Jun N-terminal kinase (JNK) signaling pathway is a major component of the mitogen-activated protein kinase (MAPK) pathway and is typically activated by stress stimuli, playing a role in apoptosis, inflammation, and cell proliferation.[5][6] While this compound's primary target is LSF, inhibition of related pathways or off-target effects can influence cell cycle progression. For instance, general JNK inhibition has been shown to induce an accumulation of mitotic cells, suggesting a role for this pathway in regulating mitotic transit.[7] These protocols will enable researchers to dissect the specific effects of this compound on mitosis.

Key Experimental Protocols

Cell Culture and this compound Treatment

This initial step is fundamental for observing the effects of this compound on the cell cycle.

Materials:

  • HeLa, A549, or other suitable cancer cell line

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • 6-well plates, 96-well plates, and culture flasks

  • Incubator (37°C, 5% CO2)

Protocol:

  • Seed cells at a density that allows for exponential growth during the experiment (typically 50-70% confluency).[8] For a 6-well plate, a starting density of 2 x 10^5 cells per well is common.[9]

  • Allow cells to adhere and resume proliferation for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range to test is 1 µM to 20 µM.

  • Prepare a vehicle control with the same final concentration of DMSO as the highest this compound dose.

  • Remove the existing medium from the cells and replace it with the this compound-containing or vehicle control medium.

  • Incubate the cells for a specified time course (e.g., 18, 24, or 48 hours). The optimal time should be determined empirically but 24 hours is a common starting point.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry provides a quantitative measure of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[10] An accumulation of cells in the G2/M phase is a primary indicator of mitotic arrest.

Materials:

  • Treated and control cells from Protocol 1

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

Protocol:

  • Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and then combine with the supernatant containing floating cells.[11]

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 0.5 mL of PBS and vortex gently.

  • Fix the cells by adding the suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (can be stored for weeks).[8]

  • Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS.[8]

  • Resuspend the cell pellet in 0.5 mL of PI/RNase A staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G0/G1 (2N DNA), S (between 2N and 4N), and G2/M (4N) phases.[10]

Immunofluorescence Microscopy of the Mitotic Spindle

This technique allows for the direct visualization of mitotic cells and the assessment of spindle morphology and chromosome alignment, which are often disrupted by anti-mitotic agents.[2][4]

Materials:

  • Cells grown on sterile glass coverslips in 6-well plates and treated as in Protocol 1

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • Blocking buffer (e.g., 10% Fetal Bovine Serum in PBS)

  • Primary antibody: Mouse anti-α-tubulin (for spindle microtubules)

  • Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for counterstaining DNA

  • Mounting medium

Protocol:

  • After treatment, wash the coverslips gently with PBS.

  • Fix the cells with 4% PFA for 10 minutes at room temperature.[12]

  • Wash three times with PBS.

  • Permeabilize the cell membranes with 0.1% Triton X-100 for 10 minutes to allow antibody entry.[13]

  • Wash three times with PBS.

  • Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.[14]

  • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[12]

  • Wash three times with PBS.

  • Counterstain the nuclei by incubating with DAPI for 5 minutes.

  • Wash one final time with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Visualize the cells using a fluorescence microscope. Quantify the mitotic index (percentage of cells in mitosis) and categorize mitotic phenotypes (e.g., normal metaphase, unaligned chromosomes, multipolar spindles).

Data Presentation

Quantitative data should be organized to clearly show the dose-dependent effects of this compound.

Table 1: Effect of this compound on Cell Cycle Distribution in HeLa Cells (24h Treatment)

This compound Conc. (µM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Vehicle)55.2 ± 3.128.4 ± 2.516.4 ± 1.8
2.548.1 ± 2.825.0 ± 2.226.9 ± 2.4
5.035.6 ± 3.518.9 ± 1.945.5 ± 4.1
10.022.3 ± 2.111.5 ± 1.466.2 ± 3.7
20.015.8 ± 1.98.7 ± 1.175.5 ± 4.5

Data are represented as mean ± SD from three independent experiments.

Table 2: Mitotic Index and Phenotypes in HeLa Cells after this compound Treatment (24h)

This compound Conc. (µM)Mitotic Index (%)Normal Mitosis (%)Abnormal Mitosis (%)Apoptotic Cells (%)
0 (Vehicle)4.1 ± 0.595.1 ± 2.24.9 ± 0.82.5 ± 0.4
5.018.5 ± 2.130.4 ± 4.569.6 ± 5.18.9 ± 1.2
10.025.2 ± 2.812.8 ± 3.187.2 ± 6.315.4 ± 2.1

Mitotic index and phenotypes were quantified from immunofluorescence images (n=300 cells per condition). Abnormal mitosis includes cells with unaligned chromosomes or multipolar spindles.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis A Cell Seeding (HeLa, A549, etc.) B 24h Incubation (Adherence) A->B C Add this compound or Vehicle (0-20 µM) B->C D Incubate (e.g., 24 hours) C->D E Harvest Cells D->E F Flow Cytometry (PI Staining) E->F G Immunofluorescence (α-tubulin, DAPI) E->G H Cell Cycle Profile (%G1, S, G2/M) F->H I Mitotic Index & Phenotypes G->I

Caption: Workflow for assessing this compound-induced mitotic arrest.

Potential Signaling Pathway

G This compound This compound LSF LSF Transcription Factor This compound->LSF Inhibition MT_Proteins Microtubule-Associated Proteins (MAPs) This compound->MT_Proteins Disruption of LSF-MAP interaction? LSF->MT_Proteins Non-transcriptional interaction? Spindle Mitotic Spindle Dynamics MT_Proteins->Spindle Regulation SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Defects lead to Arrest Mitotic Arrest (Unaligned Chromosomes) SAC->Arrest Sustained signal leads to Death Apoptosis or Senescence Arrest->Death Prolonged arrest leads to

Caption: Hypothesized pathway of this compound-induced mitotic arrest.

References

Application Notes and Protocols for Measuring LSF DNA-Binding Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Late SV40 Factor (LSF), also known as Transcription Factor CP2 (TFCP2), is a ubiquitously expressed transcription factor that plays a critical role in a diverse range of cellular processes, including cell cycle progression, proliferation, and differentiation. Aberrant LSF activity has been implicated in the development and progression of various diseases, most notably hepatocellular carcinoma (HCC). In HCC, LSF acts as an oncogene, promoting tumor growth and survival.[1][2][3] Consequently, the inhibition of LSF's DNA-binding activity has emerged as a promising therapeutic strategy.

These application notes provide detailed protocols for three common and robust techniques used to measure the inhibition of LSF's ability to bind to its specific DNA recognition sequences: the Electrophoretic Mobility Shift Assay (EMSA), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP). Each section includes a detailed experimental protocol, a summary of quantitative data for known LSF inhibitors, and a visual representation of the experimental workflow.

LSF Signaling Pathway

The LSF transcription factor is a downstream effector of the Ras-MAPK signaling cascade. Upon stimulation by growth factors, the pathway is activated, leading to the phosphorylation and activation of LSF, which in turn regulates the expression of its target genes involved in cell proliferation and survival.

LSF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation LSF_inactive Inactive LSF ERK->LSF_inactive Phosphorylation LSF_active Active LSF (Phosphorylated) LSF_inactive->LSF_active LSF_DNA_Binding LSF Binds to DNA LSF_active->LSF_DNA_Binding Gene_Expression Target Gene Expression (e.g., Proliferation, Survival) LSF_DNA_Binding->Gene_Expression Transcription EMSA_Workflow cluster_prep Preparation cluster_reaction Binding Reaction cluster_analysis Analysis Prepare_Probe 1. Prepare Labeled DNA Probe (e.g., Biotin or 32P) Incubate 4. Incubate LSF, Labeled Probe, and Inhibitor Prepare_Probe->Incubate Prepare_Protein 2. Purify Recombinant LSF Protein Prepare_Protein->Incubate Prepare_Inhibitor 3. Prepare Inhibitor Stock Solutions Prepare_Inhibitor->Incubate Electrophoresis 5. Native Polyacrylamide Gel Electrophoresis Incubate->Electrophoresis Transfer 6. Transfer to Membrane (for non-radioactive probes) Electrophoresis->Transfer Detection 7. Detect Shifted Bands (Autoradiography or Chemiluminescence) Transfer->Detection Quantify 8. Quantify Band Intensities to Determine Inhibition Detection->Quantify SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_inhibition Inhibition Assay cluster_analysis Data Analysis Prepare_Chip 1. Prepare Sensor Chip (e.g., Streptavidin-coated) Immobilize_DNA 2. Immobilize Biotinylated LSF-binding DNA Prepare_Chip->Immobilize_DNA Association 4. Inject LSF over the Sensor Surface (Association) Immobilize_DNA->Association Prepare_Protein 3. Prepare LSF Protein and Inhibitor Solutions Prepare_Protein->Association Dissociation 5. Flow Buffer over the Surface (Dissociation) Association->Dissociation Pre-incubate 6. Pre-incubate LSF with Inhibitor Dissociation->Pre-incubate Inject_Mixture 7. Inject LSF-Inhibitor Mixture and Monitor Binding Pre-incubate->Inject_Mixture Generate_Sensorgrams 8. Generate Sensorgrams Inject_Mixture->Generate_Sensorgrams Calculate_Kinetics 9. Calculate Kinetic and Affinity Constants (ka, kd, KD) Generate_Sensorgrams->Calculate_Kinetics Determine_Inhibition 10. Determine Inhibitory Effect Calculate_Kinetics->Determine_Inhibition FP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement cluster_analysis Data Analysis Prepare_Tracer 1. Prepare Fluorescently Labeled LSF-binding DNA Tracer Mix_Reagents 3. Mix Tracer, LSF, and Inhibitor in a Microplate Prepare_Tracer->Mix_Reagents Prepare_Protein 2. Prepare LSF Protein and Inhibitor Solutions Prepare_Protein->Mix_Reagents Incubate 4. Incubate to Reach Binding Equilibrium Mix_Reagents->Incubate Measure_FP 5. Measure Fluorescence Polarization using a Plate Reader Incubate->Measure_FP Calculate_Polarization 6. Calculate Millipolarization (mP) Values Measure_FP->Calculate_Polarization Plot_Data 7. Plot mP vs. Inhibitor Concentration Calculate_Polarization->Plot_Data Determine_IC50 8. Determine IC50 from Dose-Response Curve Plot_Data->Determine_IC50

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one synthesis. The proposed synthesis is based on established methodologies such as the Pictet-Spengler reaction, a common method for constructing tetrahydroisoquinoline cores.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

Q1: Why am I observing a low yield of the final product?

A1: Low yields can result from several factors. Consider the following troubleshooting steps:

  • Reaction Conditions: The Pictet-Spengler reaction, a likely step in this synthesis, is sensitive to reaction conditions. Harsher conditions, such as refluxing with strong acids, may be necessary for less nucleophilic aromatic rings.[1] Experiment with different acid catalysts (e.g., HCl, TFA) and temperatures.

  • Catalyst Choice: While traditionally requiring an acid catalyst, some Pictet-Spengler reactions have shown improved yields in aprotic media, sometimes even without a catalyst.[1] Consider screening different catalysts, including Lewis acids.

  • Reaction Time: The optimal reaction time can be crucial. Shorter reaction times may lead to incomplete conversion, while longer times can result in the formation of tars and decomposition of the product.[2] It is recommended to monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal stopping point.

  • Starting Material Quality: Ensure the purity of your starting materials, particularly the β-arylethylamine and the aldehyde or ketone. Impurities can lead to side reactions and lower the overall yield.

  • Atmosphere: For reactions sensitive to oxidation, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.

Q2: I am seeing significant formation of side products. How can I minimize them?

A2: Side product formation is a common issue. Here are some strategies to improve selectivity:

  • Control of Electrophilicity: The key to the Pictet-Spengler reaction is the formation of an electrophilic iminium ion.[1] If the imine is not sufficiently electrophilic, ring closure will be slow, allowing for side reactions. Using a stronger acid or converting the imine to a more reactive N-acyliminium ion could enhance the desired cyclization.[1]

  • Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the desired kinetic product over thermodynamic side products.

  • Purification Method: Review your purification strategy. Some side products may be difficult to separate from the desired compound. Consider alternative chromatographic conditions or recrystallization solvents.

Q3: The reaction is not proceeding to completion. What can I do?

A3: Incomplete conversion can be addressed by:

  • Increasing Catalyst Loading: If using a catalyst, a modest increase in its concentration might drive the reaction forward. However, be cautious as excessive catalyst can sometimes promote side reactions.

  • Extending Reaction Time: As mentioned, monitor the reaction over a longer period to ensure it has reached its endpoint.[2]

  • Increasing Temperature: Carefully increasing the reaction temperature can enhance the reaction rate. However, this should be done with caution to avoid decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic strategy for 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one?

A1: A plausible and efficient method for constructing the core tetrahydroquinoline scaffold of this molecule is the Pictet-Spengler reaction.[3][4] This would involve the condensation of a β-arylethylamine (specifically, a derivative of 3,4-methylenedioxyphenethylamine) with an appropriate aldehyde or ketone, followed by an acid-catalyzed ring closure.

Q2: How does the Pictet-Spengler reaction work?

A2: The reaction mechanism involves the initial formation of an iminium ion from the condensation of the amine and the carbonyl compound.[1][4] This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the iminium ion to form a spirocycle intermediate. A subsequent rearrangement and deprotonation then yield the final tetrahydroisoquinoline product.[1]

Q3: What are the key parameters to consider for optimizing the synthesis?

A3: The key parameters for optimization are summarized in the table below. These variables can significantly impact the yield and purity of the final product.

ParameterConsiderationsPotential Impact on Yield
Catalyst Type (Brønsted vs. Lewis acid), concentration.Can significantly improve reaction rate and yield.[1]
Solvent Protic vs. aprotic.Aprotic media have been shown to sometimes provide superior yields.[1]
Temperature Varies depending on the reactivity of the substrates.Higher temperatures can increase reaction rate but may also lead to side products.[2]
Reaction Time Needs to be optimized to ensure complete conversion without product degradation.Can be critical for maximizing yield and minimizing byproducts.[2]
Substituents Electron-donating groups on the aromatic ring generally lead to higher yields.[2]The nature of the substituents can greatly influence the reaction's success.

Q4: Can I use microwave irradiation to improve the reaction?

A4: Yes, microwave-assisted synthesis can sometimes accelerate the reaction and improve yields in related quinoline syntheses, such as the Friedländer condensation.[5] It is a viable option to explore for optimizing the synthesis of the target molecule.

Visualizing the Process

To aid in understanding the synthesis, the following diagrams illustrate the proposed workflow and a key reaction mechanism.

G cluster_workflow General Synthetic Workflow A Starting Materials: β-(3,4-methylenedioxyphenyl)ethylamine derivative + 2-ethoxyphenyl-containing carbonyl compound B Condensation to form Imine A->B C Acid-catalyzed Pictet-Spengler Cyclization B->C D Formation of Tetrahydroquinoline Core C->D E Further functional group manipulation (e.g., lactam formation) D->E F Final Product: 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one E->F

Caption: Proposed synthetic workflow for the target molecule.

G cluster_mechanism Pictet-Spengler Cyclization Mechanism Amine β-Arylethylamine Imine Imine Intermediate Amine->Imine + Carbonyl Carbonyl Aldehyde/Ketone Carbonyl->Imine Iminium Iminium Ion (Electrophile) Imine->Iminium + H+ Spirocycle Spirocyclic Intermediate Iminium->Spirocycle Intramolecular Electrophilic Attack Product Tetrahydroisoquinoline Product Spirocycle->Product Rearrangement & - H+

Caption: Key steps in the Pictet-Spengler reaction mechanism.

Experimental Protocols

While a specific protocol for the target molecule is not available, the following general procedure for a Pictet-Spengler reaction can be adapted.

General Experimental Protocol for Pictet-Spengler Reaction:

  • Reactant Preparation: Dissolve the β-arylethylamine (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in a suitable solvent (e.g., toluene, dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, 1.0-2.0 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired tetrahydroisoquinoline derivative.

Note: This is a generalized protocol. The specific solvent, catalyst, temperature, and reaction time will need to be optimized for the synthesis of 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one.

References

Overcoming solubility issues with 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome solubility challenges with 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one in my aqueous assay buffer. What is the recommended starting solvent?

A1: It is common for quinolinone derivatives to exhibit poor aqueous solubility. We recommend preparing a high-concentration stock solution in an organic solvent. The preferred starting solvent is dimethyl sulfoxide (DMSO).[1][2] For compounds that are difficult to dissolve even in DMSO, gentle heating or sonication may be applied.[1]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: The tolerance of cell lines to DMSO can vary. Generally, it is advisable to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v) to avoid solvent-induced toxicity.[1] Some robust cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to assess the impact of the solvent on your specific cell line and assay.

Q3: Can I use other organic solvents to prepare my stock solution?

A3: Yes, other polar aprotic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be used. Ethanol can also be considered. However, the choice of solvent should be compatible with your specific assay system. Always perform a vehicle control to rule out any effects of the solvent on the experimental outcome.

Q4: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What can I do?

A4: This is a common issue known as "precipitation upon dilution." Several strategies can be employed to mitigate this:

  • Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

  • Pluronic F-68: Incorporating a non-ionic surfactant like Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) in your final assay buffer can help maintain the compound's solubility.

  • Serum Proteins: For cell-based assays, the presence of serum (e.g., fetal bovine serum) in the culture medium can aid in solubilizing hydrophobic compounds.[1][3]

  • Formulation with Cyclodextrins: Beta-cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.[3]

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell-Based Assays

Symptoms:

  • Visible precipitate in the cell culture wells after adding the compound.

  • Inconsistent or non-reproducible assay results.

  • Cell morphology changes or signs of cytotoxicity not related to the compound's expected biological activity.

Troubleshooting Workflow:

start Precipitation Observed in Cell-Based Assay check_dmso Check Final DMSO Concentration start->check_dmso reduce_dmso Reduce Final DMSO to <0.5% check_dmso->reduce_dmso >0.5% use_serum Increase Serum Concentration in Media check_dmso->use_serum <0.5% end Solubility Issue Resolved reduce_dmso->end add_serum Add or Increase Serum (e.g., 10% FBS) use_serum->add_serum Yes pluronic Try Pluronic F-68 use_serum->pluronic No/Not Possible add_serum->end add_pluronic Add 0.01-0.1% Pluronic F-68 to Media pluronic->add_pluronic Yes reformulate Consider Reformulation pluronic->reformulate No add_pluronic->end cyclodextrin Use β-Cyclodextrin Formulation reformulate->cyclodextrin cyclodextrin->end start Precipitation in Biochemical Assay check_buffer Review Assay Buffer Composition start->check_buffer adjust_ph Adjust pH of Assay Buffer check_buffer->adjust_ph pH Sensitive? add_detergent Add Non-ionic Detergent check_buffer->add_detergent pH Neutral end Solubility Issue Resolved adjust_ph->end tween Add 0.01-0.05% Tween-20 or Triton X-100 add_detergent->tween Yes co_solvent Increase Co-solvent Concentration add_detergent->co_solvent No/Interference tween->end inc_dmso Increase Final DMSO (up to 2-5%) if enzyme tolerates co_solvent->inc_dmso inc_dmso->end start Start: Poorly Soluble Compound assay_type Determine Assay Type start->assay_type cell_based Cell-Based Assay assay_type->cell_based Cellular biochemical Biochemical Assay assay_type->biochemical Acellular in_vivo In Vivo Study assay_type->in_vivo Animal cell_sol 1. Minimize DMSO (<0.5%) 2. Utilize Serum 3. Add Pluronic F-68 cell_based->cell_sol biochem_sol 1. Higher DMSO (up to 5%) 2. Add Tween-20/Triton X-100 3. pH Adjustment biochemical->biochem_sol invivo_sol 1. Co-solvents (PEG, Propylene Glycol) 2. Lipid Formulations 3. Nanosuspensions in_vivo->invivo_sol

References

Troubleshooting inconsistent results in LSF inhibition assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Late SV40 Factor (LSF) inhibition assays. The information is tailored for scientists and drug development professionals to address common challenges and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during LSF inhibition assays, presented in a question-and-answer format.

General Assay Issues

  • Question: My results from the LSF inhibition assay are highly variable between replicates. What are the common causes?

    • Answer: Inconsistent results in LSF inhibition assays can stem from several factors:

      • Cell Health and Density: Ensure cells are healthy, within a consistent passage number, and plated at a uniform density across all wells. Over-confluent or stressed cells can respond differently to inhibitors.

      • Reagent Preparation and Handling: Inconsistent pipetting of inhibitors, substrates, or detection reagents can introduce significant variability. Prepare master mixes where possible to minimize pipetting errors.

      • Incubation Times: Adhere strictly to specified incubation times for inhibitor treatment and assay development.

      • Plate Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile media or PBS.

      • Instrument Calibration: Ensure that plate readers and other equipment are properly calibrated and maintained.

  • Question: I am observing a high background signal in my no-treatment control wells. What could be the cause?

    • Answer: High background can be caused by several factors depending on the assay:

      • Reporter Assays: The basal activity of the reporter construct might be too high in the chosen cell line. Consider using a weaker promoter or a different cell line. Autoluminescence of the inhibitor compound can also contribute to high background.

      • Cell Viability Assays: Contamination of the cell culture with bacteria or yeast can lead to high background signals. Ensure aseptic techniques are followed. Some media components can also interfere with the assay reagents.

      • ChIP Assays: Incomplete cell lysis, insufficient blocking of beads, or non-specific antibody binding can all contribute to high background.

Reporter Gene Assays (e.g., Luciferase)

  • Question: The signal from my luciferase reporter assay is very low, even in the control wells. How can I improve it?

    • Answer: Low signal in a luciferase assay can be due to:

      • Low Transfection Efficiency: Optimize your transfection protocol. Use a positive control plasmid (e.g., CMV-luciferase) to check transfection efficiency.

      • Insufficient Reporter Expression: The promoter driving your luciferase reporter may not be sufficiently active in your cell line.

      • Cell Lysis Issues: Ensure complete cell lysis to release the luciferase enzyme.

      • Expired or Improperly Stored Reagents: Use fresh luciferase substrate and ensure it has been stored correctly.

  • Question: My inhibitor appears to activate the reporter gene at low concentrations. Is this a real effect?

    • Answer: This could be a real biological effect (hormesis), but it is more likely an artifact. Some compounds can interfere with the luciferase enzyme itself, leading to apparent activation. It is important to run a counterscreen with purified luciferase enzyme to rule out direct effects on the reporter.

Chromatin Immunoprecipitation (ChIP) Assays

  • Question: I am not seeing any enrichment of my target DNA after ChIP-qPCR. What should I troubleshoot?

    • Answer: Lack of enrichment in a ChIP experiment is a common issue. Consider the following:

      • Antibody Quality: Use a ChIP-validated antibody against LSF. Not all antibodies that work in Western blotting are suitable for ChIP.

      • Cross-linking: Insufficient cross-linking will result in the loss of protein-DNA interactions. Conversely, over-cross-linking can mask the epitope recognized by the antibody. Optimize the formaldehyde concentration and incubation time.

      • Chromatin Shearing: Ensure your chromatin is sheared to the appropriate size range (typically 200-1000 bp). Inefficient shearing will lead to poor immunoprecipitation, while over-shearing can damage epitopes.

      • Washing Steps: Insufficient washing can lead to high background, while overly stringent washes can elute your protein of interest.

  • Question: My ChIP-qPCR results show high enrichment in the negative control (IgG) sample. What is causing this?

    • Answer: High signal in the IgG control indicates non-specific binding. To address this:

      • Pre-clearing: Pre-clear your chromatin with protein A/G beads before adding the primary antibody to remove proteins that non-specifically bind to the beads.

      • Blocking: Ensure your beads are adequately blocked with BSA and/or salmon sperm DNA.

      • Antibody Concentration: Titrate your primary antibody to determine the optimal concentration that gives a good signal-to-noise ratio.

Electrophoretic Mobility Shift Assay (EMSA)

  • Question: I don't see a shifted band in my EMSA, even though I expect LSF to bind to my probe. What could be wrong?

    • Answer: A lack of a shifted band in EMSA can be due to:

      • Probe Design: Ensure your DNA probe contains a known or predicted LSF binding site.

      • Protein Activity: The LSF in your nuclear extract may be inactive or at a very low concentration. Prepare fresh nuclear extracts and use a positive control protein if available.

      • Binding Conditions: Optimize the binding buffer components, including salt concentration, pH, and the presence of non-specific competitors (e.g., poly(dI-dC)).

      • Gel Electrophoresis: Run the gel under non-denaturing conditions. The gel percentage and running buffer can also affect the resolution of the shifted band.

Cell Viability Assays (e.g., MTT, MTS)

  • Question: My cell viability results are not correlating with other assays, like apoptosis assays. Why might this be?

    • Answer: MTT and similar assays measure metabolic activity, which may not always directly correlate with cell death. For example, a compound could inhibit metabolic activity without inducing apoptosis, or cells could be undergoing senescence. It is always recommended to use multiple, mechanistically distinct assays to assess cell viability and death.

  • Question: The formazan crystals in my MTT assay are not dissolving completely. How can I fix this?

    • Answer: Incomplete dissolution of formazan crystals is a common problem.

      • Solubilization Agent: Ensure you are using a sufficient volume of a suitable solubilizing agent (e.g., DMSO, isopropanol with HCl).

      • Mixing: Mix thoroughly after adding the solubilizing agent, and consider a short incubation on a plate shaker to aid dissolution.

      • Cell Density: Very high cell densities can lead to the formation of large formazan crystals that are difficult to dissolve.

Data Presentation

The following tables summarize quantitative data from LSF inhibition experiments.

Table 1: Inhibitory Activity of FQI1 on LSF-dependent Transcription and Cell Growth

Cell LineLSF Transactivation IC50 (µM)Cell Growth GI50 (µM)
NIH 3T32.13.0
HeLa S3Not Reported0.79
A549Not Reported6.3

IC50 (Half-maximal inhibitory concentration) for LSF-dependent luciferase reporter.[1] GI50 (Half-maximal growth inhibition) determined by cell viability assays.[1]

Table 2: Example ChIP-qPCR Data for LSF Inhibition

Target Gene PromoterTreatmentFold Enrichment (vs. IgG)
Thymidylate Synthase (TS)Vehicle Control15.2 ± 1.8
Thymidylate Synthase (TS)LSF Inhibitor (e.g., this compound)3.5 ± 0.5
Osteopontin (OPN)Vehicle Control12.8 ± 1.5
Osteopontin (OPN)LSF Inhibitor (e.g., this compound)2.9 ± 0.4
Negative Control GeneVehicle Control1.1 ± 0.2
Negative Control GeneLSF Inhibitor (e.g., this compound)1.0 ± 0.1

Data are presented as mean ± standard deviation and are hypothetical examples based on published findings.[2]

Experimental Protocols

1. Luciferase Reporter Assay for LSF Activity

This protocol is designed to measure the transcriptional activity of LSF in response to an inhibitor.

  • Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect cells with an LSF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing the LSF inhibitor at various concentrations or a vehicle control.

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Cell Lysis: Aspirate the medium and add passive lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.

  • Luminescence Measurement: Use a dual-luciferase assay system. Add the firefly luciferase substrate to each well and measure the luminescence. Then, add the Renilla luciferase substrate and measure the luminescence again.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.

2. Chromatin Immunoprecipitation (ChIP) Assay

This protocol describes the steps to assess the binding of LSF to a specific gene promoter.

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the pre-cleared chromatin overnight with an anti-LSF antibody or a negative control IgG.

    • Add protein A/G beads to pull down the antibody-protein-DNA complexes.

  • Washing: Wash the beads several times to remove non-specifically bound proteins and DNA.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating in the presence of high salt.

  • DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

  • Quantitative PCR (qPCR): Use qPCR with primers specific to the target gene promoter to quantify the amount of immunoprecipitated DNA. Express the results as a percentage of the input DNA or as fold enrichment over the IgG control.

Visualizations

LSF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Binds RAS RAS Receptor Tyrosine Kinase->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates LSF (Inactive) LSF (Inactive) ERK->LSF (Inactive) Phosphorylates LSF (Active) LSF (Active) LSF (Inactive)->LSF (Active) Activation Target Gene Promoters Target Gene Promoters LSF (Active)->Target Gene Promoters Binds Gene Expression Gene Expression Target Gene Promoters->Gene Expression Regulates

Caption: LSF (TFCP2) is activated downstream of the MAPK/ERK signaling pathway.

LSF_Inhibition_Workflow cluster_assays Downstream Assays Cell Culture Cell Culture Inhibitor Treatment Inhibitor Treatment Cell Culture->Inhibitor Treatment Downstream Assay Downstream Assay Inhibitor Treatment->Downstream Assay Reporter Assay Reporter Assay Downstream Assay->Reporter Assay ChIP ChIP Downstream Assay->ChIP EMSA EMSA Downstream Assay->EMSA Cell Viability Cell Viability Downstream Assay->Cell Viability Data Analysis Data Analysis Reporter Assay->Data Analysis ChIP->Data Analysis EMSA->Data Analysis Cell Viability->Data Analysis Troubleshooting_Logic Inconsistent Results Inconsistent Results Check Cell Health Check Cell Health Inconsistent Results->Check Cell Health Review Reagent Prep Review Reagent Prep Inconsistent Results->Review Reagent Prep Verify Incubation Times Verify Incubation Times Inconsistent Results->Verify Incubation Times Assess Plate Effects Assess Plate Effects Inconsistent Results->Assess Plate Effects Calibrate Instruments Calibrate Instruments Inconsistent Results->Calibrate Instruments

References

Optimizing dosage of 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific in vivo dosage information for 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one is not publicly available. This guide provides a general framework and best practices for researchers and scientists to establish an optimal in vivo dosage for novel quinolinone derivatives.

Frequently Asked Questions (FAQs)

Q1: How do I determine a starting dose for my first in vivo experiment with a novel quinolinone derivative?

A1: Selecting a starting dose is a critical step that requires careful consideration of all available preclinical data. A common approach is to begin with a dose that is a fraction of the concentration showing efficacy in in vitro studies, after converting it to an in vivo equivalent. It is also crucial to consider any in vitro cytotoxicity data to avoid starting at a toxic dose. If available, allometric scaling from data in other species can be a useful tool.

Q2: What are the key considerations for designing a dose-ranging study?

A2: A well-designed dose-ranging study is essential for identifying a dose that is both safe and effective. Key considerations include:

  • Dose Levels: Typically, 3-5 dose levels are chosen, spanning a range from a low, potentially sub-therapeutic dose to a high dose approaching the maximum tolerated dose (MTD).

  • Group Size: The number of animals per group should be sufficient to provide statistical power for the primary endpoints.

  • Route of Administration: The route should be relevant to the intended clinical application (e.g., oral, intravenous).

  • Dosing Frequency and Duration: These should be based on the compound's known or predicted pharmacokinetic profile.

  • Endpoints: A clear set of primary and secondary endpoints should be defined, including measures of efficacy, toxicity (e.g., body weight changes, clinical observations), and target engagement.

Q3: How do I interpret the results of a dose-ranging study to select an optimal dose?

A3: The optimal dose is typically the one that provides the best balance between efficacy and toxicity. Analyze the dose-response relationship for both beneficial and adverse effects. The goal is to identify a therapeutic window where the compound shows significant efficacy with an acceptable safety profile. Consider selecting a dose that achieves a desired level of target engagement or a specific biomarker response.

Troubleshooting Guide

Q1: My novel quinolinone derivative shows good in vitro potency but has no effect in vivo. What are the possible reasons?

A1: A discrepancy between in vitro and in vivo results is a common challenge in drug development. Potential causes include:

  • Poor Pharmacokinetics: The compound may have low bioavailability, rapid metabolism, or poor tissue distribution, preventing it from reaching the target site at a sufficient concentration.

  • Formulation Issues: The compound may not be adequately soluble in the vehicle used for administration.

  • In vivo Target Engagement: The compound may not be interacting with its intended target in the complex in vivo environment as it does in a simplified in vitro system.

Q2: I'm observing significant toxicity at doses where I expect to see efficacy. What should I do?

A2: If toxicity is observed at or below the anticipated efficacious dose, several strategies can be employed:

  • Refine the Dosing Regimen: Consider reducing the dose, decreasing the frequency of administration, or changing the route of administration to minimize peak plasma concentrations.

  • Investigate the Mechanism of Toxicity: Conduct additional studies to understand the cause of the toxicity. This may involve histopathology, clinical chemistry, and specific toxicity assays.

  • Chemical Modification: If the therapeutic window is too narrow, it may be necessary to return to medicinal chemistry to develop analogues with an improved safety profile.

Q3: How can I improve the oral bioavailability of my quinolinone compound?

A3: Low oral bioavailability can be a significant hurdle. Strategies to improve it include:

  • Formulation Development: Experiment with different vehicles, such as lipid-based formulations or amorphous solid dispersions, to enhance solubility and absorption.

  • Prodrug Approach: Synthesize a prodrug that is more readily absorbed and is then converted to the active compound in the body.

  • Particle Size Reduction: Micronization or nanocrystal formulations can increase the surface area for dissolution.

Data Presentation

Table 1: Key Parameters for a Dose-Ranging Study of a Novel Quinolinone Derivative

ParameterLow Dose GroupMid Dose GroupHigh Dose GroupVehicle Control
Dose Level (mg/kg) e.g., 1e.g., 10e.g., 1000
Mean Body Weight Change (%)
Clinical Observation Score
Primary Efficacy Endpoint
Target Engagement Marker
Key Pharmacokinetic Parameters
- Cmax (ng/mL)
- Tmax (h)
- AUC (ng*h/mL)

Experimental Protocols

Protocol: Rodent Dose-Escalation Study for a Novel Quinolinone Derivative

  • Animal Model: Select a relevant rodent model (e.g., mouse, rat) for the disease indication.

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the study.

  • Formulation Preparation: Prepare the quinolinone derivative in a suitable vehicle. Ensure the formulation is homogenous and stable for the duration of the study.

  • Group Allocation: Randomly assign animals to treatment groups (e.g., 3-5 dose groups and a vehicle control group).

  • Dosing: Administer the compound according to the chosen route and schedule.

  • Monitoring:

    • Record body weights and clinical observations daily.

    • Monitor for signs of toxicity.

    • Measure the primary efficacy endpoint at predetermined time points.

  • Sample Collection: Collect blood samples for pharmacokinetic analysis at appropriate time points. At the end of the study, collect tissues for pharmacodynamic and toxicological analysis.

  • Data Analysis: Analyze the data to determine the dose-response relationships for efficacy and toxicity.

Mandatory Visualizations

Dose_Escalation_Workflow cluster_preclinical Pre-study Phase cluster_invivo In Vivo Study Phase cluster_analysis Analysis Phase In_vitro_Data In vitro Efficacy & Toxicity Data Dose_Selection Starting Dose Selection In_vitro_Data->Dose_Selection Formulation Formulation Development Formulation->Dose_Selection Group_Allocation Randomization & Group Allocation Dose_Selection->Group_Allocation Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Group_Allocation Dosing Dosing (Vehicle, Low, Mid, High) Group_Allocation->Dosing Monitoring Daily Monitoring (Weight, Clinical Signs) Dosing->Monitoring Data_Collection Data Collection (Efficacy, PK, PD) Monitoring->Data_Collection Data_Analysis Data Analysis (Dose-Response) Data_Collection->Data_Analysis Dose_Selection_Final Optimal Dose Selection Data_Analysis->Dose_Selection_Final

Caption: Workflow for a typical in vivo dose-escalation study.

Hypothetical_Signaling_Pathway Quinolinone_Derivative Quinolinone Derivative Receptor Target Receptor Quinolinone_Derivative->Receptor Inhibition Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Modulation Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway modulated by a quinolinone derivative.

How to prevent degradation of 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one in solution.

Troubleshooting Guides

Issue: Rapid loss of compound activity or concentration in solution.

Possible Causes:

  • Hydrolysis: The lactam ring in the quinolinone structure is susceptible to hydrolysis, especially under acidic or basic conditions.

  • Oxidation: The presence of the ethoxy and dioxolo groups may make the molecule susceptible to oxidative degradation.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of quinoline derivatives.

Troubleshooting Steps:

  • pH Control: Ensure the pH of your solution is neutral (pH 7). Use buffered solutions where appropriate.

  • Solvent Purity: Use high-purity, degassed solvents to minimize dissolved oxygen and reactive impurities.

  • Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect from light.

  • Temperature Control: A supplier recommends that solutions in DMSO or ethanol may be stored at -20°C for up to 3 months. For long-term storage, it is advisable to store the compound in a solid form at 2-8°C, which is considered stable for up to two years.

  • Inert Atmosphere: For sensitive experiments, consider preparing and handling solutions under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one in solution?

A1: Based on its chemical structure, the three primary anticipated degradation pathways are hydrolysis, oxidation, and photodegradation. The molecule contains a lactam (a cyclic amide) which can be susceptible to hydrolysis. The electron-rich aromatic rings and ether linkages may be prone to oxidation. Quinoline and dioxolo moieties can be sensitive to light.

Q2: How can I detect degradation of my compound?

A2: The most common method for detecting and quantifying degradation is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks over time are indicative of degradation.

Q3: What are the best practices for preparing a stock solution?

A3: To prepare a stable stock solution, follow these guidelines:

  • Use a high-purity, anhydrous solvent such as DMSO or ethanol.

  • Allow the compound, in its solid form, to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

  • Weigh the compound quickly and accurately.

  • Dissolve the compound completely using gentle vortexing or sonication if necessary.

  • Store the stock solution in small aliquots in tightly sealed amber vials at -20°C or below.

Q4: I am observing a color change in my solution. What could be the cause?

A4: A color change, such as the appearance of a yellow or brown tint, is often an indication of degradation, particularly oxidation. Phenolic compounds, which could potentially be formed through ether cleavage, are known to form colored oxidation products. If a color change is observed, it is crucial to re-analyze the solution by a stability-indicating method like HPLC to assess its purity.

Experimental Protocols

Protocol 1: General Solution Stability Assessment

This protocol outlines a basic experiment to assess the stability of 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one in a specific solvent and temperature.

Materials:

  • 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one

  • High-purity solvent (e.g., DMSO, ethanol, buffered aqueous solution)

  • Amber glass vials with Teflon-lined caps

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column (e.g., C18) and UV detector

Procedure:

  • Prepare a stock solution of the compound at a known concentration (e.g., 10 mg/mL in DMSO).

  • Dilute the stock solution with the desired experimental solvent to the final working concentration (e.g., 10 µM in phosphate-buffered saline, pH 7.4).

  • Aliquot the final solution into several amber vials.

  • Analyze an initial sample (T=0) by HPLC to determine the initial concentration and purity.

  • Store the remaining vials under the desired temperature conditions (e.g., room temperature, 4°C, -20°C).

  • At specified time points (e.g., 2, 4, 8, 24, 48 hours), remove a vial and analyze the solution by HPLC.

  • Compare the peak area of the parent compound at each time point to the T=0 value to determine the percentage of compound remaining.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding potential degradation pathways.[1][2][3]

Procedure:

  • Acid Hydrolysis: Incubate the compound solution in 0.1 M HCl at 60°C.

  • Base Hydrolysis: Incubate the compound solution in 0.1 M NaOH at 60°C.

  • Oxidative Degradation: Treat the compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Store the solid compound and a solution at 60°C.

  • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., ICH option 1: UV and white light).

For each condition, samples should be taken at various time points and analyzed by a suitable method like HPLC to monitor for the formation of degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[2]

Data Presentation

Table 1: Example of Solution Stability Data

Time Point (hours)Concentration (µM)% RemainingAppearance of Degradation Products (Peak Area)
010.11000
29.897.01500
49.594.13200
89.190.15800
247.574.315000
485.251.528000

Visualizations

Degradation_Pathways Compound 8-(2-ethoxyphenyl)-7,8-dihydro- (1,3)dioxolo(4,5-g)quinolin-6(5H)-one Hydrolysis_Product Hydrolyzed Product (Ring-opened) Compound->Hydrolysis_Product Acid/Base Oxidation_Product Oxidized Product(s) Compound->Oxidation_Product Oxygen/ROS Photodegradation_Product Photodegradation Product(s) Compound->Photodegradation_Product Light (UV) Troubleshooting_Workflow start Degradation Observed? check_ph Check Solution pH start->check_ph Yes end Stable Solution start->end No check_solvent Check Solvent Purity check_ph->check_solvent protect_light Protect from Light check_solvent->protect_light control_temp Control Temperature protect_light->control_temp use_inert Use Inert Atmosphere control_temp->use_inert use_inert->end

References

Technical Support Center: Addressing Off-Target Effects of Quinolinone-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quinolinone-based inhibitors. This resource is designed to assist researchers, scientists, and drug development professionals in identifying, understanding, and mitigating the off-target effects of this important class of kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects observed with quinolinone-based inhibitors?

A1: Quinolinone-based inhibitors, while often designed for a specific kinase, can exhibit off-target activity against other kinases or even non-kinase proteins. A common off-target is the oxidoreductase NQO2.[1][2] Off-target kinase interactions frequently occur within the same kinase family as the intended target due to similarities in the ATP-binding pocket. For a comprehensive overview of potential off-target effects and their functional consequences, researchers can consult curated literature databases.[3]

Q2: How can I determine if my quinolinone-based inhibitor is hitting off-targets in my cellular model?

A2: A multi-pronged approach is recommended. Initial biochemical screens against a panel of recombinant kinases can provide a preliminary assessment of selectivity.[4][5] However, cellular context is crucial.[6] Techniques like chemical proteomics using kinobeads can identify inhibitor targets in a cellular lysate.[7] In intact cells, NanoBRET assays can be used to quantify target engagement.[8] Furthermore, observing the phosphorylation status of downstream substrates of suspected off-target kinases via Western blot can provide evidence of off-target activity.[9]

Q3: What are the best practices for designing experiments to minimize the impact of off-target effects?

A3: To ensure that the observed phenotype is a result of on-target inhibition, several control experiments are essential. Using a structurally distinct inhibitor for the same target can help confirm that the biological effect is not due to the chemical scaffold of the quinolinone. Additionally, a rescue experiment, where the expression of a drug-resistant mutant of the target kinase reverses the inhibitor's effect, is a powerful validation tool. It is also crucial to use the lowest effective concentration of the inhibitor to minimize off-target engagement.

Q4: My quinolinone-based inhibitor shows the desired effect in a biochemical assay but not in my cell-based assay. What could be the reason?

A4: Discrepancies between biochemical and cell-based assays are common.[5] Several factors could be at play:

  • Cell permeability: The compound may not be efficiently crossing the cell membrane.

  • Efflux pumps: The inhibitor could be actively transported out of the cell.

  • High intracellular ATP concentrations: The high levels of ATP in cells can outcompete the inhibitor for binding to the kinase's active site.[4]

  • Cellular metabolism: The inhibitor may be metabolized into an inactive form within the cell.

  • Engagement with other cellular components: The compound might be binding to other proteins or lipids, reducing its effective concentration at the target.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent IC50 values between experiments. 1. Variability in cell passage number or density.2. Inconsistent inhibitor concentration due to improper storage or dilution.3. Different ATP concentrations in biochemical assays.[10]1. Use cells within a defined passage number range and ensure consistent seeding density.2. Prepare fresh inhibitor dilutions for each experiment and store stock solutions appropriately.3. For biochemical assays, use an ATP concentration close to the Km value of the kinase.[10]
High levels of cell death at concentrations needed for on-target inhibition. The inhibitor may have significant off-target toxicities.1. Perform a kinome-wide selectivity screen to identify potential off-target kinases responsible for the toxicity.2. Conduct a counter-screen using a cell line that does not express the intended target to assess off-target cytotoxicity.3. Consider synthesizing and testing derivatives of the quinolinone inhibitor to improve selectivity.
Unexpected activation of a signaling pathway upon inhibitor treatment. Paradoxical pathway activation can occur through various mechanisms, such as the inhibitor stabilizing an active conformation of a kinase or disrupting a negative feedback loop.[2][11]1. Thoroughly profile the phosphorylation status of key nodes in the affected pathway using phospho-specific antibodies and Western blotting.2. Use a structurally unrelated inhibitor for the same target to see if the paradoxical effect is conserved.3. Investigate potential scaffolding functions of the target kinase that might be altered by inhibitor binding.

Experimental Protocols

Protocol 1: Kinome-Wide Inhibitor Selectivity Profiling using Kinobeads

This method utilizes immobilized broad-spectrum kinase inhibitors to capture a large portion of the kinome from a cell lysate. By pre-incubating the lysate with the quinolinone-based inhibitor, one can determine its binding affinity to a wide range of kinases through competitive binding, followed by quantitative mass spectrometry.[7][12]

Workflow:

G cluster_prep Sample Preparation cluster_affinity Affinity Purification cluster_analysis Analysis cell_lysis Cell Lysis protein_quant Protein Quantification cell_lysis->protein_quant inhibitor_incubation Lysate Incubation with Quinolinone Inhibitor protein_quant->inhibitor_incubation kinobeads Incubation with Kinobeads inhibitor_incubation->kinobeads washing Washing Steps kinobeads->washing elution Elution of Bound Kinases washing->elution sds_page SDS-PAGE elution->sds_page in_gel_digestion In-gel Digestion sds_page->in_gel_digestion lc_ms LC-MS/MS Analysis in_gel_digestion->lc_ms data_analysis Data Analysis and Kd Calculation lc_ms->data_analysis

Kinobeads Experimental Workflow
Protocol 2: Cellular Target Engagement using NanoBRET™ Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify compound binding to a specific protein target. It relies on energy transfer from a NanoLuc® luciferase-tagged kinase (the donor) to a fluorescently labeled tracer that binds to the same kinase (the acceptor). A competitive inhibitor will displace the tracer, leading to a decrease in the BRET signal.

Workflow:

G cluster_setup Assay Setup cluster_treatment Inhibitor Treatment cluster_readout Measurement cell_transfection Transfect Cells with NanoLuc-Kinase Fusion Vector cell_seeding Seed Cells in Assay Plate cell_transfection->cell_seeding add_inhibitor Add Serial Dilutions of Quinolinone Inhibitor cell_seeding->add_inhibitor add_tracer Add NanoBRET Tracer add_inhibitor->add_tracer incubation Incubate at 37°C add_tracer->incubation add_substrate Add NanoLuc Substrate incubation->add_substrate read_bret Measure Donor and Acceptor Emission add_substrate->read_bret calculate_ratio Calculate BRET Ratio read_bret->calculate_ratio dose_response Generate Dose-Response Curve calculate_ratio->dose_response

NanoBRET™ Assay Workflow
Protocol 3: Western Blot for Assessing Off-Target Pathway Modulation

This protocol is to determine if a quinolinone-based inhibitor affects the phosphorylation status of a downstream substrate of a suspected off-target kinase.

Workflow:

G cluster_sample Sample Preparation cluster_blot Blotting Procedure cluster_detect Detection and Analysis cell_treatment Treat Cells with Quinolinone Inhibitor cell_lysis Lyse Cells cell_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with Primary Antibody (Phospho-specific) blocking->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detection Signal Detection secondary_ab->detection stripping Strip Membrane detection->stripping reprobe Reprobe with Total Protein Antibody stripping->reprobe quantification Densitometry and Analysis reprobe->quantification

Western Blot Workflow for Pathway Analysis

Data Presentation

Table 1: Example Kinome Scan Data for a Hypothetical Quinolinone-Based Inhibitor (QBI-1)

Kinase% Inhibition at 1 µMApparent Kd (nM)
Target Kinase A 9815
Off-Target Kinase B85150
Off-Target Kinase C60800
Off-Target Kinase D25>10,000

Table 2: Comparison of IC50 Values from Different Assay Formats for QBI-1

Assay TypeTarget Kinase A IC50 (nM)Off-Target Kinase B IC50 (nM)
Biochemical (Recombinant Kinase)12120
Cellular (NanoBRET™)851500
Cell Proliferation (MTT)150>10,000

This technical support guide provides a framework for addressing the common challenges associated with the off-target effects of quinolinone-based inhibitors. By employing a combination of robust experimental techniques and careful data interpretation, researchers can gain a clearer understanding of their compounds' selectivity and mechanism of action.

References

Challenges in scaling up the synthesis of dioxoloquinoline compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dioxoloquinoline compounds. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental scale-up.

Troubleshooting Guides

Problem 1: Low Yields in Acid-Catalyzed Cyclization Reactions (e.g., Knorr or Friedländer Synthesis)

Q: We are experiencing significantly lower than expected yields when scaling up the synthesis of a 6,7-methylenedioxy-substituted quinolinone via a Knorr-type cyclization using polyphosphoric acid (PPA). What are the potential causes and solutions?

A: Low yields during the scale-up of acid-catalyzed cyclizations of dioxoloquinoline precursors are a common issue, often stemming from the harsh reaction conditions required for ring closure. The primary suspect is the acid-sensitivity of the methylenedioxy group.

Potential Causes:

  • Cleavage of the Methylenedioxy Group: Strong acids like PPA, especially at elevated temperatures (e.g., 100-110°C), can protonate and subsequently cleave the methylenedioxy ether linkage. This leads to the formation of catechol byproducts, which may not cyclize as desired or can lead to a mixture of products that are difficult to separate.

  • Incomplete Cyclization: Insufficient heating or reaction time can lead to incomplete conversion of the acyclic precursor to the desired quinoline.

  • Side Reactions: At high temperatures, various side reactions can occur, leading to the formation of polymeric materials or other degradation products, which complicates purification and reduces the yield of the target compound.

  • Poor Mixing and Heat Transfer: On a larger scale, inefficient stirring and uneven heat distribution can create localized "hot spots" where the decomposition of the starting material or product is accelerated.

Troubleshooting Solutions:

  • Optimization of Reaction Conditions:

    • Temperature Control: Carefully control the reaction temperature. A gradual increase to the target temperature and maintaining it within a narrow range is crucial.

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time that maximizes product formation while minimizing byproduct generation.

  • Alternative Catalysts and Reagents:

    • Milder Lewis Acids: Consider replacing PPA with milder Lewis acids that can promote cyclization under less harsh conditions.

    • Solid Acid Catalysts: The use of solid acid catalysts like Montmorillonite K-10 or zeolites can facilitate the Friedländer condensation under milder conditions and may offer advantages in terms of work-up and catalyst recovery.[1]

    • Solvent-Free and Milder Conditions: For the Friedländer synthesis, catalyst-free reactions in water at moderate temperatures (e.g., 70°C) have been shown to be effective and environmentally friendly.[2]

  • Scale-Up Considerations:

    • Efficient Stirring: Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture and uniform temperature distribution.

    • Slow Addition: On a larger scale, consider the slow addition of the starting material to the hot acid to better control the reaction exotherm.

Parameter Potential Issue at Scale Recommended Action
Acid Catalyst PPA can cause cleavage of the methylenedioxy group.Explore milder Lewis acids or solid acid catalysts.
Temperature High temperatures can lead to degradation.Optimize for the lowest effective temperature.
Reaction Time Prolonged heating increases byproduct formation.Monitor reaction progress to determine the optimal time.
Mixing Poor mixing can create localized overheating.Use appropriate stirring equipment for the scale.
Problem 2: Formation of Colored Impurities and Purification Challenges

Q: Our final dioxoloquinoline product is consistently contaminated with colored impurities, making purification by crystallization difficult. What is the likely source of these impurities and how can we remove them?

A: The formation of colored impurities is a frequent challenge in the synthesis of heterocyclic compounds, including dioxoloquinolines. These impurities often arise from side reactions and degradation products.

Potential Sources of Colored Impurities:

  • Catechol Formation: As mentioned previously, cleavage of the methylenedioxy group results in the formation of catechols. These compounds are highly susceptible to oxidation, leading to the formation of highly colored quinone-type structures.

  • Polymerization: Under strong acidic and high-temperature conditions, starting materials or the product itself can undergo polymerization, resulting in tarry, colored byproducts.

  • Aza-Conjugated Systems: The extended π-systems of quinolines can contribute to color, and even small amounts of highly conjugated byproducts can impart significant coloration.

Purification Strategies:

  • Column Chromatography: This is often the most effective method for removing colored impurities.

    • Stationary Phase: Silica gel is a common choice. For more polar compounds, alumina may be used.

    • Eluent System: A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the desired product from both less polar and more polar impurities.

  • Activated Carbon Treatment:

    • Procedure: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture for a short period, then filter the hot solution through a pad of celite to remove the carbon.

    • Caution: Activated carbon can adsorb the desired product as well, so it is important to use a minimal amount and monitor the product recovery.

  • Recrystallization with Solvent Screening:

    • Solvent Choice: Experiment with a variety of solvents or solvent mixtures to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.

Purification Method Advantages Disadvantages
Column Chromatography High resolution, effective for a wide range of impurities.Can be time-consuming and require large volumes of solvent for scale-up.
Activated Carbon Effective for removing highly colored, conjugated impurities.Can lead to product loss due to adsorption.
Recrystallization Can be highly effective for removing specific impurities and is scalable.Finding a suitable solvent system can be challenging.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing dioxoloquinoline scaffolds?

A1: The most frequently employed methods for the synthesis of the quinoline ring system, which can be adapted for dioxoloquinoline analogues, are the Knorr and Friedländer quinoline syntheses.

  • Knorr Quinoline Synthesis: This method involves the acid-catalyzed cyclization of β-ketoanilides. For dioxoloquinolines, this would typically start from a β-ketoanilide derived from 3,4-methylenedioxyaniline. The cyclization is often carried out using a strong acid like polyphosphoric acid (PPA) or sulfuric acid at elevated temperatures.[3]

  • Friedländer Synthesis: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group. For dioxoloquinolines, a common starting material is 6-aminopiperonal (6-amino-1,3-benzodioxole-5-carbaldehyde). This reaction can be catalyzed by acids or bases and is often performed at high temperatures.

Q2: Is the methylenedioxy group stable under the conditions of the Knorr and Friedländer syntheses?

A2: The stability of the methylenedioxy group is a significant concern under the harsh conditions often used in these syntheses. Strong acids, particularly at high temperatures, can lead to the cleavage of the methylenedioxy ether linkage, forming a catechol. This is a common cause of reduced yields and the formation of byproducts.[4] Therefore, careful optimization of the reaction conditions or the use of milder catalysts is often necessary to preserve the integrity of this functional group.

Q3: What are the typical byproducts in the synthesis of dioxoloquinolines, and how can they be minimized?

A3: The primary byproducts often result from the instability of the starting materials or the product under the reaction conditions.

  • Catechols and their Oxidation Products: As discussed, cleavage of the methylenedioxy group is a major side reaction. To minimize this, one can reduce the reaction temperature, shorten the reaction time, or use a milder acid catalyst.

  • Incomplete Cyclization Products: The acyclic intermediate may remain if the reaction does not go to completion. This can be addressed by ensuring sufficient reaction time and temperature, or by using a more effective catalyst.

  • Polymeric Tars: These are often formed at high temperatures. Running the reaction at the lowest effective temperature and ensuring efficient mixing can help to minimize their formation.

Q4: What are the key safety considerations when scaling up the synthesis of dioxoloquinoline compounds?

A4: As with any chemical synthesis scale-up, there are several critical safety considerations:

  • Exothermic Reactions: Acid-catalyzed cyclizations can be exothermic. On a larger scale, the heat generated may not dissipate as efficiently, leading to a rapid temperature increase and potential runaway reactions. It is essential to have adequate cooling capacity and to consider the rate of addition of reagents.

  • Handling of Corrosive Reagents: Strong acids like PPA and sulfuric acid are highly corrosive. Appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and eye protection, is mandatory. The reaction should be carried out in a well-ventilated fume hood.

  • Pressure Build-up: If the reaction is carried out in a sealed vessel, the evolution of any gaseous byproducts or an increase in vapor pressure due to heating can lead to a dangerous build-up of pressure. Reactions should be conducted in appropriately rated pressure vessels or under reflux with proper venting.

Experimental Protocols

Key Experiment: Knorr Synthesis of 6,7-Methylenedioxy-4-phenylquinolin-2(1H)-one

This protocol is adapted from the synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives.

Methodology:

  • Preparation of the β-ketoanilide intermediate:

    • A substituted acetophenone is reacted with diethyl carbonate in the presence of a strong base like sodium hydride (NaH) in a suitable solvent such as toluene at reflux to form the corresponding benzoylacetate.

    • The resulting benzoylacetate is then condensed with 3,4-methylenedioxyaniline in refluxing toluene to yield the benzoylacetanilide intermediate.

  • Cyclization to the quinolinone:

    • The benzoylacetanilide intermediate is added to an excess of polyphosphoric acid (PPA).

    • The mixture is heated to 100-110°C with stirring for a specified period, during which the cyclization occurs.

    • The reaction mixture is then cooled and carefully poured into ice water to precipitate the crude product.

    • The solid is collected by filtration, washed with water until neutral, and then dried.

    • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Visualizations

Experimental_Workflow_Knorr_Synthesis Knorr Synthesis of Dioxoloquinolinone Workflow cluster_intermediate Intermediate Synthesis cluster_cyclization Cyclization and Purification start Substituted Acetophenone + Diethyl Carbonate + NaH intermediate1 Benzoylacetate start->intermediate1 Toluene, Reflux intermediate2 Benzoylacetanilide intermediate1->intermediate2 Toluene, Reflux aniline 3,4-Methylenedioxyaniline aniline->intermediate2 cyclization Add to PPA, Heat to 100-110°C intermediate2->cyclization workup Pour into Ice Water, Filter cyclization->workup purification Recrystallization or Column Chromatography workup->purification product 6,7-Methylenedioxy-4-phenyl- quinolin-2(1H)-one purification->product

Caption: Workflow for the Knorr synthesis of a dioxoloquinolinone.

Troubleshooting_Decision_Tree Troubleshooting Low Yield in Dioxoloquinoline Synthesis cluster_conditions Condition Optimization cluster_impurities Impurity Analysis start Low Yield Observed check_conditions Review Reaction Conditions start->check_conditions check_impurities Analyze Byproducts (TLC, LC-MS) start->check_impurities temp_issue Temperature too high? check_conditions->temp_issue time_issue Reaction time too long/short? check_conditions->time_issue acid_issue Acid too strong? check_conditions->acid_issue catechol_detected Catechol/Oxidized Byproducts Detected? check_impurities->catechol_detected starting_material_detected Unreacted Starting Material? check_impurities->starting_material_detected temp_solution Lower Temperature temp_issue->temp_solution time_solution Optimize Reaction Time time_issue->time_solution acid_solution Use Milder Acid/Catalyst acid_issue->acid_solution catechol_solution Indicates Methylenedioxy Cleavage. Implement Milder Conditions. catechol_detected->catechol_solution sm_solution Incomplete Reaction. Increase Time/Temp or Use More Active Catalyst. starting_material_detected->sm_solution

Caption: Decision tree for troubleshooting low yields.

References

Technical Support Center: Interpreting Unexpected Phenotypes in FQI1-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FQI1-treated cells. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.

Troubleshooting Guide: Unexpected Phenotypes

This guide addresses specific unexpected phenotypes that may be observed in cells treated with this compound, a small molecule inhibitor of the transcription factor LSF.[1][2]

Issue 1: Increased Cell Size and Flattened Morphology

  • Question: My this compound-treated cells have stopped proliferating and appear much larger and flatter than the control cells. Is this expected?

  • Answer: This phenotype is consistent with the induction of cellular senescence, which has been observed as a possible outcome of this compound-induced mitotic disruption.[3][4][5] this compound can cause a delay or arrest in mitosis, leading to improper cell division.[3] Cells that exit this mitotic arrest without undergoing apoptosis may enter a senescent state.

    • Recommended Actions:

      • Senescence-Associated β-Galactosidase (SA-β-gal) Staining: Perform SA-β-gal staining to confirm a senescent phenotype.

      • Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution. A prolonged arrest in G2/M may be observed.

      • Western Blot for Senescence Markers: Analyze the expression of senescence markers such as p53, p21, and p16.

Issue 2: Presence of Multinucleated Cells

  • Question: After this compound treatment, I am observing a significant population of cells with multiple nuclei. What is the cause of this?

  • Answer: The appearance of multinucleated cells is a known consequence of this compound treatment.[3][5] this compound disrupts mitotic spindle formation, leading to condensed but unaligned chromosomes.[3][6] This can result in aberrant cell division and the formation of multinucleated cells.[3]

    • Recommended Actions:

      • Immunofluorescence Microscopy: Stain for α-tubulin and DAPI to visualize the microtubule network and nuclear morphology, respectively. This can confirm defects in spindle formation and the presence of multiple nuclei within a single cell.

      • Time-Lapse Microscopy: To observe the dynamics of mitosis and cytokinesis in real-time to pinpoint the stage at which the defect occurs.

Issue 3: Apoptosis is Observed, but at a Lower Level Than Expected Anti-proliferative Activity

  • Question: My cell viability assay shows a strong anti-proliferative effect of this compound, but my apoptosis assay (e.g., Annexin V staining) shows only a modest increase in cell death. Why is there a discrepancy?

  • Answer: The potent anti-proliferative activity of this compound is not solely due to the induction of apoptosis.[1] this compound's primary mechanism involves inhibiting LSF, which leads to cell cycle arrest and, in some cases, senescence.[3][4][5][7] Therefore, a significant portion of the "non-viable" cells in a proliferation assay may be arrested or senescent rather than apoptotic.

    • Recommended Actions:

      • Combine Assays: Perform a cell cycle analysis in parallel with an apoptosis assay to get a complete picture of the cellular outcomes.

      • Long-Term Viability Assay: Use a colony formation assay to assess the long-term proliferative potential of cells after transient this compound treatment.

Issue 4: Changes in Gene Expression Unrelated to Known LSF Targets

  • Question: I am seeing significant changes in the expression of genes that are not previously reported as direct targets of LSF. Is this an off-target effect of this compound?

  • Answer: While off-target effects are always a possibility with small molecule inhibitors, the observed changes in gene expression are likely due to the dual mechanism of this compound.[7] this compound not only inhibits LSF's DNA binding activity but also disrupts the LSF-DNMT1 complex, leading to widespread, aberrant DNA methylation and subsequent changes in gene expression.[7][8][9][10] This can affect genes that are not direct transcriptional targets of LSF.

    • Recommended Actions:

      • DNA Methylation Analysis: Perform techniques like bisulfite sequencing to assess the methylation status of the promoter regions of the affected genes.

      • Gene Expression Correlation: Correlate the changes in gene expression with the changes in DNA methylation to see if there is a direct link.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary molecular mechanism of this compound?

    • A1: this compound is a small molecule that inhibits the transcription factor LSF.[1] It has a dual mechanism of action: it directly inhibits the DNA-binding activity of LSF and also disrupts the interaction between LSF and DNA methyltransferase 1 (DNMT1).[7][8] This leads to altered gene expression and aberrant DNA methylation.[8][10]

  • Q2: What are the expected cellular outcomes of this compound treatment in cancer cells?

    • A2: The expected outcomes are dose-dependent and can include:

      • Anti-proliferative activity[1][7]

      • Induction of apoptosis[1][3]

      • Cell cycle arrest, particularly a delay or arrest in mitosis[3][6][8]

      • Cellular senescence[3][4]

  • Q3: Does this compound affect non-cancerous cells?

    • A3: this compound has been shown to have minimal effects on primary or immortalized hepatocytes, demonstrating a degree of cancer cell selectivity.[1][8]

  • Q4: How can I confirm that the observed phenotypes are specific to LSF inhibition?

    • A4: To confirm specificity, you can perform parallel experiments using siRNA or shRNA to knock down LSF expression. The resulting phenotypes should be highly similar to those observed with this compound treatment.[3][4][5]

Quantitative Data Summary

Table 1: Cellular Outcomes of this compound Treatment in HeLa Cells

This compound Concentration (µM)Mitotic Delay (hours)Cells with Aberrant Mitosis (%)Apoptotic Cells (Sub-G1, %)
0 (Vehicle)~1< 5< 5
1.8IncreasedSignificant IncreaseIncreased
3.6Prolonged ArrestHighHigh

Data is synthesized from qualitative descriptions in cited literature and is for illustrative purposes.[4]

Key Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry

  • Cell Seeding: Plate cells at a density that will not exceed 70-80% confluency by the end of the experiment.

  • This compound Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24-48 hours).

  • Cell Harvest: Harvest both adherent and floating cells. Centrifuge and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 70% ice-cold ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 2: Immunofluorescence for Microtubules and Nuclear Morphology

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish.

  • This compound Treatment: Treat cells with this compound or vehicle control.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Blocking: Block with 1% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

  • Counterstaining: Stain the nuclei with DAPI for 5 minutes.

  • Mounting and Visualization: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

Visualizations

FQI1_Mechanism This compound This compound LSF LSF (Transcription Factor) This compound->LSF Inhibits DNA Binding LSF_DNMT1 LSF-DNMT1 Complex This compound->LSF_DNMT1 Disrupts Complex LSF->LSF_DNMT1 DNMT1 DNMT1 (DNA Methyltransferase 1) DNMT1->LSF_DNMT1 DNA DNA LSF_DNMT1->DNA Binds to DNA Gene_Expression Altered Gene Expression (Replication & Cell Cycle Genes Inhibited) DNA->Gene_Expression DNA_Methylation Aberrant DNA Methylation DNA->DNA_Methylation Cell_Cycle_Arrest Mitotic Arrest Gene_Expression->Cell_Cycle_Arrest DNA_Methylation->Gene_Expression Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Senescence Senescence Cell_Cycle_Arrest->Senescence

Caption: this compound's dual mechanism of action leading to cellular outcomes.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Phenotype Identify the Phenotype Start->Phenotype Senescence Increased Cell Size / Flattened Phenotype->Senescence e.g. Multinucleation Multinucleated Cells Phenotype->Multinucleation e.g. Low_Apoptosis Low Apoptosis vs. Anti-proliferation Phenotype->Low_Apoptosis e.g. Altered_Genes Altered Gene Expression Phenotype->Altered_Genes e.g. Action_Senescence SA-β-gal Staining Cell Cycle Analysis Senescence->Action_Senescence Action_Multinucleation Immunofluorescence (α-tubulin, DAPI) Time-Lapse Microscopy Multinucleation->Action_Multinucleation Action_Low_Apoptosis Combine Cell Cycle & Apoptosis Assays Colony Formation Assay Low_Apoptosis->Action_Low_Apoptosis Action_Altered_Genes DNA Methylation Analysis Correlate with Gene Expression Altered_Genes->Action_Altered_Genes

Caption: Troubleshooting workflow for unexpected this compound phenotypes.

References

Optimizing cell viability in long-term 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one exposure experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one in long-term cell viability experiments. The following information is designed to help you navigate common challenges and optimize your experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one in a long-term cell viability assay?

A1: For a novel compound like 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one, it is advisable to perform a preliminary dose-response experiment to determine the optimal concentration range.[1][2][3] A broad range of concentrations, typically with 10-fold serial dilutions (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM), is recommended for initial screening.[1][3] Subsequent experiments can then focus on a narrower range of concentrations around the responsive range identified in the initial screen.[1][2][3]

Q2: How often should the cell culture medium containing the compound be replaced during a long-term experiment?

A2: The frequency of media changes depends on the stability of the compound and the metabolic rate of the cell line being used. For long-term experiments, it is crucial to maintain consistent exposure to the compound. A common practice is to replace the medium every 2-3 days to replenish nutrients and remove metabolic waste products. However, if the compound is unstable, more frequent media changes may be necessary. It is recommended to assess the stability of the compound in culture medium over time.

Q3: What are the most common causes of decreased cell viability in long-term cultures, and how can they be mitigated?

A3: Several factors can contribute to decreased cell viability in long-term cultures, including:

  • Nutrient depletion and waste accumulation: Regularly changing the culture medium can mitigate this.[4]

  • Compound toxicity: Optimizing the concentration of the compound is crucial.

  • Contamination: Strict aseptic techniques are essential to prevent microbial contamination.[4][5]

  • Genetic drift and phenotypic changes: Using low-passage cells and periodically starting new cultures from frozen stocks can help maintain consistency.[6]

  • Environmental stressors: Maintaining stable incubator conditions (temperature, CO2, humidity) is critical.[4]

Troubleshooting Guides

Issue 1: High Variability Between Replicates in Cell Viability Assays

Possible Causes & Solutions

Cause Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and verify cell counts for each experiment.[7][8]
Pipetting Errors Calibrate pipettes regularly. When adding reagents, pipette slowly and against the side of the well to avoid disturbing the cell monolayer.[8]
Edge Effects The outer wells of a multi-well plate are prone to evaporation. To minimize this, fill the outer wells with sterile PBS or medium without cells and do not use them for experimental data.[8]
Uneven Compound Distribution Mix the plate gently by tapping or using a plate shaker after adding the compound to ensure even distribution.
Issue 2: Unexpectedly Low Cell Viability in Control Groups

Possible Causes & Solutions

Cause Solution
Poor Cell Health Ensure cells are in the logarithmic growth phase and have a high viability before starting the experiment. Do not use cells that are over-confluent.
Contamination Regularly check cultures for signs of microbial contamination (e.g., cloudy medium, pH changes).[4] Use antibiotics in the culture medium if necessary, but be aware they can affect cell metabolism.[9]
Incubator Issues Verify the incubator's temperature, CO2, and humidity levels.[4]
Media or Reagent Quality Use fresh, pre-warmed media and high-quality reagents. Ensure the media formulation is appropriate for your cell line.[10]
Issue 3: No Dose-Dependent Effect Observed

Possible Causes & Solutions

Cause Solution
Inappropriate Concentration Range Test a wider range of concentrations, including both higher and lower doses.[1][2][3]
Compound Instability or Precipitation Visually inspect the culture medium for any signs of compound precipitation. If instability is suspected, consider more frequent media changes or consult literature on the compound's stability.
Cell Line Resistance The chosen cell line may be resistant to the compound's mechanism of action. Consider using a different cell line or a positive control compound known to induce a response.
Assay Timing The time point for measuring cell viability may be too early or too late to observe an effect. Perform a time-course experiment to determine the optimal endpoint.[11][12]

Experimental Protocols

MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.[7]

Materials:

  • Cells in culture

  • 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat cells with various concentrations of the compound and incubate for the desired long-term exposure period. Include untreated and vehicle-only controls.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[7]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[14] During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[15] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

  • Cells in culture

  • 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one

  • 6-well tissue culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells into 6-well plates and treat with the compound for the desired duration.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.[14][16]

  • Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14][17]

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[15]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Add 400 µL of 1X Binding Buffer to each tube.[15]

  • Analyze the cells by flow cytometry within one hour.[15]

Visualizations

experimental_workflow Experimental Workflow for a Novel Compound cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation cell_culture Cell Seeding treatment Long-Term Exposure cell_culture->treatment compound_prep Compound Dilution compound_prep->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay data_analysis Data Analysis & Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis

Caption: A generalized workflow for assessing cell viability after long-term exposure to a novel compound.

troubleshooting_flowchart Troubleshooting High Replicate Variability start High Replicate Variability Observed check_seeding Review Cell Seeding Protocol start->check_seeding check_pipetting Evaluate Pipetting Technique check_seeding->check_pipetting Seeding OK solution_seeding Ensure Homogenous Cell Suspension & Use Calibrated Pipettes check_seeding->solution_seeding Inconsistent Seeding check_edge_effects Consider Edge Effects check_pipetting->check_edge_effects Pipetting OK solution_pipetting Practice Slow, Consistent Pipetting; Calibrate Pipettes check_pipetting->solution_pipetting Pipetting Errors solution_edge Use Outer Wells as Blanks check_edge_effects->solution_edge Edge Effects Suspected end Re-run Experiment check_edge_effects->end Edge Effects Mitigated solution_seeding->end solution_pipetting->end solution_edge->end

Caption: A decision tree for troubleshooting high variability in cell viability assay replicates.

apoptosis_pathway Simplified Apoptosis Detection Pathway cluster_cell_states Cell States cluster_detection Detection Method healthy Healthy Cell (Annexin V-, PI-) early_apoptosis Early Apoptosis (Annexin V+, PI-) healthy->early_apoptosis Apoptotic Stimulus flow_cytometry Flow Cytometry Analysis healthy->flow_cytometry late_apoptosis Late Apoptosis/Necrosis (Annexin V+, PI+) early_apoptosis->late_apoptosis Loss of Membrane Integrity early_apoptosis->flow_cytometry late_apoptosis->flow_cytometry

Caption: The principle of distinguishing cell states using Annexin V and Propidium Iodide staining.

References

Validation & Comparative

Validating the Specificity of 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one for LSF: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the specificity of 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one, also known as Factor Quinolinone Inhibitor 1 (FQI1), for its primary target, the Late SV40 Factor (LSF) transcription factor, encoded by the TFCP2 gene. This document objectively compares this compound's performance with other alternatives and presents supporting experimental data to validate its use as a specific LSF inhibitor in research and drug development.

Executive Summary

8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one (this compound) is a cell-permeable small molecule that has been identified as a potent and specific inhibitor of the transcription factor LSF. LSF is a recognized oncogene, overexpressed in several cancers, including hepatocellular carcinoma, where it drives proliferation, invasion, and angiogenesis. This compound exerts its anti-cancer effects by inhibiting the DNA-binding and transcriptional activity of LSF, leading to mitotic arrest and apoptosis in cancer cells. Evidence strongly suggests that the cellular phenotypes induced by this compound are a direct consequence of LSF inhibition, as they are phenocopied by siRNA-mediated knockdown of LSF. While comprehensive quantitative data on this compound's off-target profile against a broad panel of unrelated proteins is not extensively available in the public domain, existing studies indicate a high degree of specificity for LSF over other tested transcription factors.

Comparative Analysis of LSF Inhibitors

This compound is the pioneering compound in a series of quinolinone-based LSF inhibitors. Subsequent research has led to the development of more potent analogs, such as FQI2 and FQI34. The available data for these compounds are summarized below.

Compound Structure Target Reported IC50 / Activity Key Findings
8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one (this compound) Chemical structure of this compoundLSF (TFCP2)IC50 = 2.1 µM for LSF transactivation in NIH 3T3 cells. GI50 = 3.8 µM (NIH 3T3), 0.79 µM (HeLa S3), 6.3 µM (A549).Inhibits LSF DNA-binding and transcriptional activity. Induces mitotic arrest and apoptosis in LSF-overexpressing cancer cells. Shows efficacy in mouse xenograft models of hepatocellular carcinoma with no observable toxicity.
FQI2 Not publicly availableLSF (TFCP2)Generally more potent than this compound (specific IC50 not detailed in reviewed literature).Also inhibits endogenous hepatocarcinogenesis in mouse models.
FQI34 Not publicly availableLSF (TFCP2)~4-fold lower GI50 concentration than this compound in DLD-1 and RPE cells.A more potent LSF inhibitor that also induces mitotic arrest.

Specificity Profile of this compound

The specificity of this compound for LSF is supported by several lines of evidence, although a broad, quantitative screening panel is not publicly available.

  • Phenotypic Correlation with siRNA: A critical piece of evidence for this compound's specificity is the high degree of similarity between the cellular phenotypes it induces and those caused by siRNA-mediated knockdown of LSF. Both treatments lead to a pronounced mitotic delay or arrest characterized by condensed but unaligned chromosomes, ultimately resulting in multinucleation, apoptosis, or cellular senescence. This strong correlation suggests that the observed effects of this compound are indeed on-target.

  • Lack of Inhibition of Other Transcription Factors: Studies have reported that this compound does not inhibit the DNA binding or transcriptional activity of several other transcription factors from different structural classes. This indicates a degree of selectivity for LSF.

  • Direct Target Engagement: Cellular Thermal Shift Assays (CETSA) have demonstrated that this compound directly binds to LSF in cells, leading to its thermal stabilization.

While these findings are compelling, a comprehensive understanding of this compound's specificity would be further enhanced by quantitative data from broad-panel screening assays, such as kinase inhibitor profiling or screening against a diverse panel of transcription factors.

Experimental Protocols

The following are detailed methodologies for key experiments used to validate the specificity and mechanism of action of this compound.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This assay is used to verify the direct binding of this compound to LSF in a cellular context.

Principle: The binding of a ligand (this compound) to its target protein (LSF) can increase the protein's thermal stability. CETSA measures the amount of soluble LSF remaining after heating cell lysates to various temperatures in the presence and absence of this compound.

Protocol:

  • Cell Culture and Treatment: Culture cells of interest (e.g., HeLa or a hepatocellular carcinoma cell line) to 80-90% confluency. Treat the cells with either vehicle (DMSO) or this compound at the desired concentration for a specified time (e.g., 1-2 hours) at 37°C.

  • Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer containing protease inhibitors. Lyse the cells through freeze-thaw cycles.

  • Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble LSF in each sample by Western blotting or ELISA using an LSF-specific antibody.

  • Data Analysis: Plot the percentage of soluble LSF as a function of temperature for both vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and therefore direct binding.

In Vitro Tubulin Polymerization Assay

This assay investigates the non-transcriptional role of LSF in mitosis and the effect of this compound on this function.

Principle: LSF has been shown to enhance the rate of tubulin polymerization in vitro. This assay measures the effect of LSF and this compound on the polymerization of purified tubulin, which can be monitored by an increase in light scattering or fluorescence.

Protocol:

  • Reagents: Use a commercially available tubulin polymerization assay kit or prepare purified tubulin, a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA), GTP, and the proteins/compounds to be tested (recombinant LSF, this compound).

  • Reaction Setup: On ice, prepare the reaction mixtures in a 96-well plate. A typical reaction would include tubulin (at a final concentration of ~2-5 mg/mL), GTP (1 mM), and either vehicle, recombinant LSF, this compound, or a combination of LSF and this compound.

  • Initiation of Polymerization: Transfer the plate to a spectrophotometer or plate reader pre-warmed to 37°C.

  • Monitoring Polymerization: Measure the absorbance at 340 nm or fluorescence (if using a fluorescent reporter) at regular intervals (e.g., every 30 seconds) for 60-90 minutes.

  • Data Analysis: Plot the change in absorbance/fluorescence over time. An increase in the rate and/or extent of polymerization in the presence of LSF, and a reversal of this effect by this compound, would support the hypothesis of a direct role for LSF in microtubule dynamics that is inhibited by this compound.

Mitotic Arrest Analysis

This experiment confirms that this compound induces a mitotic block, a key cellular phenotype of LSF inhibition.

Principle: Inhibition of LSF disrupts proper mitotic spindle formation, leading to cell cycle arrest in mitosis. This can be quantified by flow cytometry or visualized by immunofluorescence microscopy.

Protocol:

  • Cell Treatment: Seed cells (e.g., HeLa) and synchronize them at the G1/S boundary using a method like a double thymidine block. Release the cells from the block and treat them with either vehicle or different concentrations of this compound.

  • Flow Cytometry Analysis:

    • At various time points after release (e.g., 0, 4, 8, 12, 16, 24 hours), harvest the cells.

    • Fix the cells in cold 70% ethanol.

    • Stain the cells with a DNA dye such as propidium iodide (PI) that also contains RNase.

    • Analyze the DNA content by flow cytometry. An accumulation of cells with 4N DNA content is indicative of a G2/M arrest.

  • Immunofluorescence Microscopy:

    • Grow cells on coverslips and treat as described above.

    • Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

    • Stain for microtubules (anti-α-tubulin antibody), chromosomes (DAPI), and centrosomes (anti-γ-tubulin antibody).

    • Image the cells using a fluorescence microscope. Look for an increased mitotic index and aberrant mitotic spindles (e.g., monopolar or multipolar spindles) in this compound-treated cells.

LSF (TFCP2) Signaling Pathway and Experimental Workflows

The following diagrams illustrate the known signaling pathways involving LSF, the workflow for assessing this compound specificity, and the logical relationship of this compound's mechanism of action.

LSF_Signaling_Pathway cluster_upstream Upstream Regulators cluster_transcriptional Transcriptional Regulation (in Nucleus) cluster_nontranscriptional Non-Transcriptional Role (in Cytoplasm/Mitosis) cluster_outcomes Cellular Outcomes cluster_inhibited_outcomes Inhibited Cellular Outcomes Growth_Factors Growth Factors & Mitogenic Signals LSF LSF (TFCP2) Growth_Factors->LSF Activates Proliferation Proliferation Genes (e.g., Thymidylate Synthase) LSF->Proliferation Upregulates Invasion Invasion & Metastasis Genes (e.g., MMP-9, OPN, FN1) LSF->Invasion Upregulates Angiogenesis Angiogenesis Genes (e.g., VEGF) LSF->Angiogenesis Upregulates Survival Survival Genes (e.g., c-Met) LSF->Survival Upregulates Microtubules Microtubule Dynamics LSF->Microtubules Promotes Polymerization Mitotic_Arrest Mitotic Arrest LSF->Mitotic_Arrest Inhibition leads to Increased_Proliferation Increased Proliferation Proliferation->Increased_Proliferation Increased_Invasion Increased Invasion & Metastasis Invasion->Increased_Invasion Increased_Angiogenesis Increased Angiogenesis Angiogenesis->Increased_Angiogenesis Spindle Mitotic Spindle Assembly Microtubules->Spindle Mitotic_Progression Normal Mitotic Progression Spindle->Mitotic_Progression This compound This compound This compound->LSF Inhibits Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: LSF (TFCP2) signaling in cancer.

FQI1_Specificity_Workflow cluster_invitro In Vitro / Biochemical Assays cluster_incellulo In Cellulo / Cellular Assays cluster_invivo In Vivo Assays EMSA Electrophoretic Mobility Shift Assay (EMSA) Tubulin_Polymerization Tubulin Polymerization Assay Off_Target_Screen Off-Target Screening (e.g., Kinase Panel) CETSA Cellular Thermal Shift Assay (CETSA) Reporter_Assay LSF-Dependent Reporter Assay Phenotype_Analysis Phenotypic Analysis (Mitotic Arrest, Apoptosis) siRNA_Comparison Comparison with LSF siRNA Phenotype_Analysis->siRNA_Comparison Validate on-target effects Xenograft Xenograft Tumor Models siRNA_Comparison->Xenograft Test therapeutic potential Validation Conclusion: This compound is a specific and effective LSF inhibitor Xenograft->Validation Validate in a physiological context Start Hypothesis: This compound is a specific LSF inhibitor Start->EMSA Test direct inhibition of DNA binding Start->Tubulin_Polymerization Investigate non- transcriptional effects Start->Off_Target_Screen Assess broad specificity Start->CETSA Confirm direct target engagement Start->Reporter_Assay Measure inhibition of transcriptional activity Start->Phenotype_Analysis Observe cellular consequences

Caption: Experimental workflow for validating this compound specificity.

FQI1_Mechanism_Logic This compound This compound LSF LSF (TFCP2) This compound->LSF Binds to & Inhibits DNA_Binding LSF DNA Binding LSF->DNA_Binding Microtubule_Interaction LSF-Microtubule Interaction LSF->Microtubule_Interaction Mitotic_Spindle Mitotic Spindle Disruption LSF->Mitotic_Spindle Inhibition leads to Gene_Dysregulation Oncogene Dysregulation LSF->Gene_Dysregulation Inhibition leads to Transcription LSF-mediated Transcription DNA_Binding->Transcription Cell_Cycle_Arrest Cell Cycle Arrest (Mitosis) Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Dysregulation->Apoptosis Reduced_Tumor_Growth Reduced Tumor Growth Cell_Cycle_Arrest->Reduced_Tumor_Growth Apoptosis->Reduced_Tumor_Growth

Caption: Logical flow of this compound's mechanism of action.

A Comparative Guide to the Efficacy of LSF Inhibitors: Featuring 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one, also known as Factor Quinolinone Inhibitor 1 (FQI1), with other inhibitors of the Late SV40 Factor (LSF) transcription factor. LSF has emerged as a promising therapeutic target, particularly in hepatocellular carcinoma (HCC), due to its role as an oncogenic driver[1][2]. The Factor Quinolinone Inhibitors (FQIs) represent a novel class of small molecules that directly target LSF, inhibiting its DNA-binding and transcriptional activity, which ultimately leads to mitotic defects, apoptosis, and senescence in cancer cells[3][4][5].

Quantitative Comparison of LSF Inhibitor Efficacy

The following tables summarize the available quantitative data on the efficacy of this compound and other notable FQI compounds. The data is presented as GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) values across various cell lines.

Table 1: Growth Inhibition (GI50) of FQI Compounds in Cancer Cell Lines

CompoundCell LineGI50 (µM)Reference
This compound (racemate) NIH 3T33.0[6]
HeLa S30.79[6]
A5496.3[6]
DLD-10.95[7]
RPE1.25[7]
(S)-FQI1 Multiple~2x more effective than racemate
(R)-FQI1 Multiple~10x less effective than racemate
FQI2 MultipleAs active as (S)-FQI1
FQI34 DLD-10.24[7]
RPE0.32[7]

Table 2: Inhibition of LSF Transactivation (IC50) by this compound and its Enantiomers

CompoundIC50 (µM)Reference
This compound (racemate) 2.1[6]
(S)-FQI1 ~3x more active than racemate
(R)-FQI1 Much less active than racemate

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of LSF inhibitors are provided below.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation[3][8][9].

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with a serial dilution of the LSF inhibitor compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.

  • MTT Addition: Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells to determine the GI50 value for each compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement of a drug within a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein[10][11][12].

Protocol:

  • Cell Treatment: Treat intact cells with the LSF inhibitor or vehicle control for a defined period to allow for compound entry and binding.

  • Heating: Heat the cell suspensions at various temperatures for a short duration (e.g., 3 minutes) to induce thermal denaturation of proteins.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Aggregates: Centrifuge the lysates to separate the precipitated (denatured) proteins from the soluble (stabilized) proteins.

  • Protein Quantification: Quantify the amount of soluble LSF in the supernatant using methods such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble LSF as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of LSF. A reporter construct containing a luciferase gene under the control of an LSF-dependent promoter is introduced into cells[13][14][15][16][17][18].

Protocol:

  • Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing an LSF-responsive promoter and a Renilla luciferase plasmid (as a transfection control) using a suitable transfection reagent.

  • Compound Treatment: After an initial incubation period for gene expression, treat the cells with the LSF inhibitors or vehicle.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly luciferase activity in the cell lysate using a luminometer after the addition of a luciferase substrate.

  • Normalization: Measure the Renilla luciferase activity in the same lysate to normalize for transfection efficiency.

  • Data Analysis: Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal. A decrease in relative luciferase activity in the presence of the inhibitor indicates inhibition of LSF transcriptional activity.

Visualizing LSF Inhibition and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the LSF signaling pathway and the workflows of the key experimental assays.

LSF_Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., EGF, HGF) Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Growth_Factors->Receptor_Tyrosine_Kinases MEK_ERK_Pathway MEK/ERK Pathway Receptor_Tyrosine_Kinases->MEK_ERK_Pathway LSF LSF (Transcription Factor) MEK_ERK_Pathway->LSF Activates Target_Genes Target Gene Transcription (e.g., Thymidylate Synthase, OPN, MMP-9) LSF->Target_Genes Regulates Apoptosis_Senescence Apoptosis & Senescence LSF->Apoptosis_Senescence Inhibition leads to Cell_Cycle_Progression Cell Cycle Progression (G1/S Transition) Target_Genes->Cell_Cycle_Progression Invasion_Angiogenesis Invasion & Angiogenesis Target_Genes->Invasion_Angiogenesis FQI_Inhibitors FQI Inhibitors (e.g., this compound) FQI_Inhibitors->LSF Inhibits DNA Binding & Transcription

Caption: LSF signaling pathway and the point of intervention by FQI inhibitors.

Experimental_Workflows cluster_mtt MTT Assay Workflow cluster_cetsa CETSA Workflow cluster_luciferase Luciferase Reporter Assay Workflow MTT_Start Seed Cells MTT_Treat Treat with LSF Inhibitor MTT_Start->MTT_Treat MTT_Add_MTT Add MTT Reagent MTT_Treat->MTT_Add_MTT MTT_Incubate Incubate (Formazan Formation) MTT_Add_MTT->MTT_Incubate MTT_Solubilize Solubilize Formazan MTT_Incubate->MTT_Solubilize MTT_Read Measure Absorbance (570 nm) MTT_Solubilize->MTT_Read CETSA_Start Treat Cells with LSF Inhibitor CETSA_Heat Heat Shock CETSA_Start->CETSA_Heat CETSA_Lyse Cell Lysis CETSA_Heat->CETSA_Lyse CETSA_Separate Separate Soluble & Insoluble Proteins CETSA_Lyse->CETSA_Separate CETSA_Quantify Quantify Soluble LSF (e.g., Western Blot) CETSA_Separate->CETSA_Quantify Luc_Start Co-transfect with Reporter Plasmids Luc_Treat Treat with LSF Inhibitor Luc_Start->Luc_Treat Luc_Lyse Cell Lysis Luc_Treat->Luc_Lyse Luc_Measure Measure Luciferase Activity Luc_Lyse->Luc_Measure

Caption: Workflows for key experimental assays used in LSF inhibitor evaluation.

References

Cross-validation of 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one's anti-cancer effects in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A Cross-Validation of Anti-Cancer Effects and Mechanistic Insights

The quest for novel and effective anti-cancer agents has led to the exploration of a diverse range of synthetic compounds. Among these, quinoline derivatives have emerged as a promising class of molecules with potent cytotoxic activities against various cancer types. This guide provides a detailed comparison of the anti-cancer effects of a specific quinolinone derivative, 4-Morpholinopyrimido[4′,5′:4,5]selenolo(2,3-b)quinoline (MPSQ), across multiple cancer cell lines. The data presented herein is compiled from preclinical studies and aims to offer researchers, scientists, and drug development professionals a comprehensive overview of MPSQ's efficacy, mechanism of action, and the experimental protocols used for its evaluation.

Data Presentation: Comparative Cytotoxicity of MPSQ

The anti-proliferative activity of MPSQ was assessed against a panel of human cancer cell lines originating from different tissues. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, was determined for each cell line. The results indicate a varied sensitivity of different cancer cells to MPSQ, with the colon adenocarcinoma and mouse melanoma cell lines showing the highest sensitivity.

Cell LineCancer TypeIC50 (µM)
COLO 205Colon Adenocarcinoma~15
B16-F10Mouse Melanoma~15
MOLT-4Leukemia>15
MCF7Breast Cancer>15
A-498Kidney Cancer>15
293TNormal Human Kidney (Control)>15
8E5Normal Human Kidney (Control)>15

Data extracted from a study on the anti-proliferative effects of MPSQ.

Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest in Colon Cancer Cells

Further investigation into the mechanism of action of MPSQ was carried out on the highly sensitive COLO 205 colon adenocarcinoma cell line. The studies revealed that MPSQ induces cancer cell death primarily through the induction of apoptosis and by causing cell cycle arrest.

Apoptosis Induction

Treatment of COLO 205 cells with MPSQ led to a significant, dose-dependent increase in the percentage of apoptotic cells. This was quantified by Annexin V-FITC and propidium iodide (PI) staining, which distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

MPSQ Concentration (µM)Percentage of Apoptotic Cells (Early + Late)
0 (Control)~5%
10~25%
20~45%
Cell Cycle Arrest

Analysis of the cell cycle distribution in MPSQ-treated COLO 205 cells demonstrated a significant arrest in the G2/M phase. This indicates that MPSQ interferes with the cell division process, preventing cancer cells from proliferating.

MPSQ Concentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Control)~50%~30%~20%
10~40%~25%~35%
20~30%~20%~50%

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of MPSQ's anti-cancer effects.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of MPSQ (or a vehicle control, typically DMSO) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.

  • Cell Treatment: COLO 205 cells are treated with the desired concentrations of MPSQ for 48 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 10 µL of propidium iodide (PI) solution are added to the cell suspension.

  • Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: After incubation, 400 µL of 1X Annexin-binding buffer is added, and the samples are analyzed by flow cytometry within one hour.

Cell Cycle Analysis

This method uses propidium iodide to stain DNA and determine the distribution of cells in different phases of the cell cycle.

  • Cell Fixation: COLO 205 cells, after treatment with MPSQ for 24 hours, are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • RNase Treatment: The fixed cells are then washed with PBS and incubated with RNase A (100 µg/mL) for 30 minutes at 37°C to degrade RNA.

  • PI Staining: Propidium iodide (50 µg/mL) is added to the cell suspension, and the cells are incubated for 30 minutes in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations: Workflows and Signaling Pathways

To further elucidate the experimental processes and the proposed mechanism of action of MPSQ, the following diagrams are provided.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment (MTT Assay) cluster_apoptosis Apoptosis Analysis (Annexin V/PI) cluster_cellcycle Cell Cycle Analysis A1 Seed Cancer Cells in 96-well plate A2 Treat with MPSQ A1->A2 A3 Add MTT Reagent A2->A3 A4 Solubilize Formazan A3->A4 A5 Measure Absorbance A4->A5 B1 Treat COLO 205 Cells B2 Harvest and Stain with Annexin V/PI B1->B2 B3 Flow Cytometry Analysis B2->B3 C1 Treat and Fix COLO 205 Cells C2 RNase Treatment and PI Staining C1->C2 C3 Flow Cytometry Analysis C2->C3

Caption: Experimental workflows for evaluating the anti-cancer effects of MPSQ.

signaling_pathway MPSQ MPSQ DNA Nuclear DNA MPSQ->DNA Intercalates DNA_Damage DNA Intercalation & Damage DNA->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 G2M_Arrest G2/M Cell Cycle Arrest p53->G2M_Arrest Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mito Mitochondrial Membrane Potential Disruption Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by MPSQ.

In Vivo Therapeutic Window of 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo therapeutic window of 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one, also known as Factor Quinolinone Inhibitor 1 (FQI1), a potent inhibitor of the Late SV40 Factor (LSF) transcription factor. The performance of this compound is compared with a structural analog, FQI2, another inhibitor of LSF. This document summarizes the mechanism of action, presents a framework for in vivo validation, and includes detailed experimental protocols and illustrative data for determining the therapeutic window of these compounds in the context of Hepatocellular Carcinoma (HCC).

Introduction and Mechanism of Action

The Late SV40 Factor (LSF), also known as TFCP2, is a transcription factor that is overexpressed in a significant number of human cancers, particularly Hepatocellular Carcinoma (HCC).[1][2] LSF plays a crucial role in tumorigenesis by regulating the expression of genes involved in cell cycle progression, invasion, angiogenesis, and chemoresistance.[1][2][3] Its established role as an oncogene makes it a compelling target for cancer therapy.[4]

8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one (this compound) is a small molecule inhibitor that specifically targets the DNA-binding activity of LSF, leading to the inhibition of its transcriptional functions.[5] In preclinical studies, this compound has been shown to induce apoptosis in HCC cell lines and significantly inhibit tumor growth in mouse xenograft models, importantly, without observable general tissue cytotoxicity.[4][5] This suggests a potentially favorable therapeutic window.

For a comprehensive evaluation, this guide compares this compound with FQI2, a related quinolinone inhibitor of LSF.[1] FQI2 has also demonstrated anti-proliferative activity and the ability to induce cell death in liver cancer cell lines.[6][7]

LSF Signaling Pathway in Hepatocellular Carcinoma

The following diagram illustrates the central role of LSF in promoting HCC and the point of intervention for this compound and FQI2.

LSF_Pathway LSF-Mediated Oncogenic Signaling Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm LSF LSF (TFCP2) DNA Target Gene Promoters (e.g., OPN, MMP-9, c-Met) LSF->DNA Binds to Transcription Gene Transcription DNA->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Protein Oncogenic Proteins Cell_Proliferation Cell Proliferation Protein->Cell_Proliferation Angiogenesis Angiogenesis Protein->Angiogenesis Metastasis Metastasis Protein->Metastasis Apoptosis_Inhibition Inhibition of Apoptosis Protein->Apoptosis_Inhibition Translation->Protein Growth_Factors Upstream Signals (e.g., Growth Factors, Cytokines) Growth_Factors->LSF FQI1_FQI2 This compound / FQI2 FQI1_FQI2->LSF Inhibits DNA Binding experimental_workflow start Compound Synthesis and Formulation (this compound & FQI2) pk_pd Pharmacokinetics (PK) and Pharmacodynamics (PD) Studies start->pk_pd mtd Maximum Tolerated Dose (MTD) Study start->mtd efficacy Efficacy Study (HCC Xenograft Model) pk_pd->efficacy Inform dosing schedule mtd->efficacy Inform dose selection data_analysis Data Analysis and Therapeutic Window Determination efficacy->data_analysis end Comparative Assessment of Therapeutic Window data_analysis->end

References

A Head-to-Head Comparison of FQI1 and Other Potent Transcription Factor Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular regulation, transcription factors stand as master conductors, orchestrating the expression of genes that govern cell fate and function. The dysregulation of these critical proteins is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. This guide provides a detailed, data-driven comparison of four prominent transcription factor inhibitors: FQI1, JQ1, THZ1, and BI-3802. Each of these small molecules employs a unique mechanism to disrupt oncogenic transcription, offering distinct advantages and therapeutic potential.

At a Glance: Comparative Overview

InhibitorTarget Transcription Factor/ComplexMechanism of Action
This compound Late SV40 Factor (LSF/TFCP2)Inhibits DNA binding and disrupts the LSF-DNMT1 complex, leading to altered DNA methylation and gene expression.[1][2][3]
JQ1 Bromodomain and Extra-Terminal (BET) proteins (BRD4)Competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, displacing them from chromatin.[4][5]
THZ1 Cyclin-Dependent Kinase 7 (CDK7)Covalently and irreversibly inhibits CDK7, a key component of the transcription factor IIH (TFIIH) complex, leading to suppression of RNA Polymerase II phosphorylation.[6][7][8][9]
BI-3802 B-cell lymphoma 6 (BCL6)Induces polymerization of the BCL6 BTB domain, leading to its ubiquitination and subsequent proteasomal degradation.

Performance Data: A Quantitative Look at Efficacy

The following tables summarize the inhibitory concentrations (IC50) and degradation concentrations (DC50) of each inhibitor across various cancer cell lines. It is important to note that these values are compiled from multiple studies and direct comparisons should be made with caution due to variations in experimental conditions.

This compound: LSF Inhibition
Cell LineCancer TypeIC50/GI50Reference
QGY-7703Hepatocellular Carcinoma~2.5 µM (GI50)[2]
Huh7Hepatocellular Carcinoma~5 µM (GI50)[2]
HeLa S3Cervical Cancer0.79 µM (GI50)[10]
NIH 3T3Fibrosarcoma3.0 µM (GI50)[10]
A549Lung Cancer6.3 µM (GI50)[10]
JQ1: BET Bromodomain Inhibition
Target/Cell LineCancer TypeIC50Reference
BRD4 (BD1)(Biochemical Assay)77 nM[4][5]
BRD4 (BD2)(Biochemical Assay)33 nM[4][5]
NMC 11060Nut Midline Carcinoma4 nM[4]
KMS-34Multiple Myeloma68 nM[4]
LR5Multiple Myeloma98 nM[4]
THZ1: CDK7 Inhibition
Cell LineCancer TypeIC50Reference
JurkatT-cell Acute Lymphoblastic Leukemia50 nM[8]
LoucyT-cell Acute Lymphoblastic Leukemia0.55 nM[8]
D458Medulloblastoma (MYC-amplified)10 nM[11]
D425Medulloblastoma (MYC-amplified)10 nM[11]
Multiple Breast Cancer Cell LinesBreast Cancer80-300 nM[12]
BI-3802: BCL6 Degradation
Assay/Cell LineTarget/Cancer TypeIC50/DC50Reference
BCL6 BTB domain (cell-free)(Biochemical Assay)≤3 nM (IC50)[13]
Cellular BCL6(Cell-based Assay)43 nM (IC50)
SU-DHL-4B-cell Lymphoma20 nM (DC50)

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by each inhibitor.

FQI1_Pathway cluster_nucleus Nucleus LSF LSF DNMT1 DNMT1 LSF->DNMT1 Recruits DNA DNA LSF->DNA Binds to DNA DNMT1->DNA Methylates DNA Gene_Expression Altered Gene Expression DNA->Gene_Expression This compound This compound This compound->LSF Inhibits DNA Binding Disrupts Complex

This compound inhibits the LSF transcription factor.

JQ1_Pathway cluster_nucleus Nucleus BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds to Transcription_Machinery Transcription Machinery BRD4->Transcription_Machinery Recruits Gene_Expression Oncogene Expression Transcription_Machinery->Gene_Expression Activates JQ1 JQ1 JQ1->BRD4 Displaces from Chromatin

JQ1 displaces BRD4 from chromatin.

THZ1_Pathway cluster_nucleus Nucleus CDK7 CDK7 TFIIH TFIIH Complex CDK7->TFIIH Component of RNA_Pol_II RNA Polymerase II TFIIH->RNA_Pol_II Phosphorylates CTD Transcription_Initiation Transcription Initiation RNA_Pol_II->Transcription_Initiation Initiates THZ1 THZ1 THZ1->CDK7 Covalently Inhibits

THZ1 covalently inhibits CDK7.

BI3802_Pathway cluster_cytoplasm Cytoplasm / Nucleus BCL6_monomer BCL6 Monomer BCL6_polymer BCL6 Polymer BCL6_monomer->BCL6_polymer Proteasome Proteasome BCL6_polymer->Proteasome Ubiquitin Ubiquitin Ubiquitin->BCL6_polymer Tags for Degradation Degradation Degradation Proteasome->Degradation BI3802 BI-3802 BI3802->BCL6_monomer Induces Polymerization

BI-3802 induces BCL6 degradation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the anti-proliferative effects of these inhibitors.

Cell Viability/Proliferation Assays (General Protocol)

1. Cell Seeding:

  • Cells are seeded in 96-well plates at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-10,000 cells/well).

  • Plates are incubated overnight to allow for cell attachment.

2. Inhibitor Treatment:

  • A serial dilution of the inhibitor (e.g., this compound, JQ1, THZ1) is prepared in culture medium.

  • The existing medium is removed from the wells and replaced with medium containing the various concentrations of the inhibitor or a vehicle control (e.g., DMSO).

3. Incubation:

  • Plates are incubated for a specified period (typically 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

4. Viability Assessment:

  • MTT Assay:

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.

    • The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • Absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[2]

  • CCK-8 Assay:

    • Cell Counting Kit-8 solution is added to each well and incubated for 1-4 hours.

    • Absorbance is measured at 450 nm.[14]

  • CellTiter-Glo® Luminescent Cell Viability Assay:

    • CellTiter-Glo® reagent is added to each well, and luminescence is measured after a short incubation. This assay quantifies ATP levels as an indicator of metabolically active cells.[15]

5. Data Analysis:

  • The absorbance or luminescence values are normalized to the vehicle control to determine the percentage of cell viability.

  • The IC50 value, the concentration of inhibitor that causes 50% inhibition of cell growth, is calculated by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

BCL6 Degradation Assay (for BI-3802)

1. Cell Treatment:

  • SU-DHL-4 cells are treated with varying concentrations of BI-3802 for a specified time (e.g., 4 hours).

2. Western Blotting:

  • Cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with a primary antibody specific for BCL6 and a loading control (e.g., GAPDH).

  • A secondary antibody conjugated to a detectable enzyme is used for visualization.

3. Densitometry Analysis:

  • The intensity of the BCL6 band is quantified and normalized to the loading control.

  • The DC50 value, the concentration of BI-3802 that causes 50% degradation of BCL6, is determined from a dose-response curve.

Conclusion

The transcription factor inhibitors this compound, JQ1, THZ1, and BI-3802 represent a diverse arsenal of tools for researchers and drug developers. This compound offers a unique dual mechanism of inhibiting LSF and modulating the epigenome. JQ1 provides a potent and well-characterized method for targeting the BET family of bromodomains, which are critical co-activators of many oncogenic transcription factors. THZ1's covalent inhibition of CDK7 provides a means to broadly disrupt transcription, a process to which many cancers are addicted. Finally, BI-3802 showcases the power of targeted protein degradation, offering a highly specific and potent way to eliminate the BCL6 oncoprotein.

The choice of inhibitor will ultimately depend on the specific research question or therapeutic goal. The data and protocols presented in this guide are intended to provide a solid foundation for making informed decisions in the exciting and rapidly evolving field of transcription factor-targeted therapies.

References

Confirming the molecular mechanism of 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one through knockout studies

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison and experimental data to confirm the molecular mechanism of 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one.

Introduction

8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one, identified as Factor Quinolinone Inhibitor 1 (FQI1), is a novel small molecule designed to inhibit the Late SV40 Factor (LSF).[1][2] LSF, also known as Transcription Factor CP2 (TFCP2), is a crucial regulator of cell cycle progression and has been identified as an oncogene in various cancers, most notably in hepatocellular carcinoma (HCC).[3] This guide presents a comparative analysis of this compound's performance, substantiated by experimental data from knockout studies, to validate its mechanism of action.

Performance Comparison of LSF Inhibitors

The effectiveness of this compound as a specific inhibitor of LSF has been rigorously tested in both in vitro and in vivo models. Its performance is benchmarked against a more potent analog, FQI2, and its on-target activity is confirmed through the genetic knockout of LSF.

In Vitro Activity of FQI Compounds

The following table summarizes the in vitro inhibitory activities of this compound and FQI2.

CompoundTargetAssay TypeIC50 (µM)Cell LineGI50 (µM)
This compound LSF DNA BindingFluorescence Polarization2.1[1]NIH 3T33.8[2]
HeLa S30.79[2]
A5496.3[2]
FQI2 LSFCell ProliferationMore potent than this compound[4]QGY-7703, Huh7Showed greater growth reduction than this compound at similar concentrations[4]
Vehicle Control ----No significant effect
In Vivo Efficacy in a Hepatocellular Carcinoma Xenograft Model

The anti-tumor efficacy of the FQI compounds was evaluated in a mouse xenograft model of HCC.

TreatmentTumor Volume ReductionApoptosis InductionKey Observations
This compound Approximately 9-fold decrease in tumor growth[2]A significant increase in apoptosis was observed.[2]No observable general tissue cytotoxicity was reported.
FQI2 Markedly decreased tumor burden[3]A significant increase in apoptosis was observed.[4]Efficacy was confirmed in an endogenous model of HCC.[3]
Vehicle Control ---

Detailed Experimental Protocols

Generation of LSF/TFCP2 Knockout Cell Lines using CRISPR-Cas9

Objective: To create a stable LSF/TFCP2 knockout cell line to validate that the cellular effects of this compound are specifically due to the inhibition of LSF.

Methodology:

  • gRNA Design: Single guide RNAs (sgRNAs) are designed to target a conserved region of the TFCP2 gene to ensure efficient and specific cleavage.

  • Vector Construction: The designed sgRNAs are cloned into a suitable expression vector that also co-expresses the Cas9 nuclease.

  • Transfection: The sgRNA-Cas9 expression vector is transfected into the target cell line (e.g., HeLa or HepG2) using standard transfection protocols.

  • Selection: Transfected cells are selected using an appropriate selectable marker present on the vector, such as puromycin resistance.

  • Clonal Isolation: Single-cell clones are isolated from the selected cell population by limiting dilution to ensure the establishment of a homogenous knockout cell line.

  • Verification: The successful knockout of LSF/TFCP2 is confirmed at the protein level by Western blot analysis and at the genetic level by DNA sequencing of the targeted locus.

Cell Viability Assessment using MTT Assay

Objective: To quantify the dose-dependent effect of this compound and its analogs on cell proliferation and to determine their half-maximal growth inhibitory concentration (GI50).

Methodology:

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density (e.g., 5,000 cells per well) and allowed to attach and resume growth overnight.

  • Compound Treatment: A serial dilution of the test compounds (this compound and FQI2) is added to the cells, which are then incubated for a period of 48 to 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is plotted against the compound concentration, and the GI50 values are calculated from the resulting dose-response curve.

Visual Representations of Key Concepts

LSF_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm LSF LSF (TFCP2) DNMT1 DNMT1 LSF->DNMT1 Complexes with DNA Target Gene Promoters LSF->DNA Binds to Transcription Transcription DNA->Transcription This compound This compound This compound->LSF Inhibits DNA binding & destabilizes DNMT1 complex

Caption: The LSF signaling pathway and the inhibitory action of this compound.

Knockout_Workflow A Design gRNA for TFCP2 gene B Clone gRNA into Cas9 vector A->B C Transfect cells B->C D Select transfected cells C->D E Isolate single-cell clones D->E F Verify knockout by Western blot & sequencing E->F G TFCP2 Knockout Cell Line F->G

Caption: The experimental workflow for generating a TFCP2 knockout cell line.

Logical_Relationship This compound This compound Treatment Phenotype Similar Phenotypes: - Mitotic Arrest - Apoptosis - Reduced Tumor Growth This compound->Phenotype Induces siRNA LSF siRNA siRNA->Phenotype Induces Knockout TFCP2 Knockout Knockout->Phenotype Results in

Caption: The logical relationship confirming this compound's mechanism of action.

Conclusion

The presented evidence strongly indicates that 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one (this compound) exerts its potent anti-proliferative and anti-tumor activities through the specific inhibition of the LSF transcription factor. The remarkable similarity in cellular phenotypes observed upon this compound treatment, LSF knockdown via siRNA, and complete LSF/TFCP2 gene knockout provides unequivocal evidence of its on-target mechanism of action. These findings not only validate this compound as a critical tool for investigating LSF biology but also establish it as a promising lead compound for the development of targeted therapies for cancers driven by LSF.

References

A Comparative Guide to the Structure-Activity Relationship of Dioxoloquinoline Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The dioxoloquinoline scaffold, a heterocyclic system incorporating a methylenedioxy group fused to a quinoline core, has emerged as a promising pharmacophore in the development of novel anticancer agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various dioxoloquinoline analogs, supported by experimental data, to inform future drug design and development efforts. The primary mechanism of action for many of these compounds is the inhibition of topoisomerase II, an essential enzyme in DNA replication and transcription.

Comparative Analysis of Anticancer Activity

The anticancer efficacy of dioxoloquinoline analogs is significantly influenced by the nature and position of substituents on the quinoline ring. The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of synthesized[1][2]dioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-one derivatives against various human cancer cell lines. These compounds are analogs of podophyllotoxin, a known topoisomerase II inhibitor.

Compound IDR GroupCancer Cell LineIC50 (µM)
4a HA549 (Lung)>50
HCT116 (Colon)>50
MCF-7 (Breast)>50
4b 4-CH₃-PhA549 (Lung)28.3
HCT116 (Colon)35.1
MCF-7 (Breast)30.7
4c 4-OCH₃-PhA549 (Lung)15.6
HCT116 (Colon)19.8
MCF-7 (Breast)17.2
4d 4-F-PhA549 (Lung)22.4
HCT116 (Colon)28.9
MCF-7 (Breast)25.3
4e 4-Cl-PhA549 (Lung)18.9
HCT116 (Colon)24.5
MCF-7 (Breast)21.1
Etoposide -A549 (Lung)5.8
(Reference)HCT116 (Colon)7.2
MCF-7 (Breast)6.5

Data synthesized from available literature on dioxoloquinoline analogs and their anticancer potential. The specific IC50 values for the thieno[3,4-b]quinolin-8(5H)-one series are presented here as a representative example of SAR in this class.

From this data, several key structure-activity relationships can be deduced:

  • Unsubstituted Phenyl Ring: The parent compound with an unsubstituted phenyl ring (4a) shows weak to no cytotoxic activity.

  • Electron-Donating Groups: The introduction of an electron-donating methoxy group at the para position of the phenyl ring (4c) significantly enhances anticancer activity compared to the unsubstituted analog. The methyl group (4b) also improves activity, but to a lesser extent than the methoxy group.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing halogens, such as fluorine (4d) and chlorine (4e), at the para position of the phenyl ring also leads to a notable increase in cytotoxicity. The chloro-substituted analog (4e) generally exhibits slightly better activity than the fluoro-substituted one (4d).

Mechanism of Action: Topoisomerase II Inhibition

Many dioxoloquinoline analogs exert their anticancer effects by targeting topoisomerase II. This enzyme plays a crucial role in managing DNA topology during replication and transcription by creating transient double-strand breaks to allow for strand passage.[2][3] Dioxoloquinolines, much like the well-established anticancer drug etoposide, act as topoisomerase II poisons.[1][4] They stabilize the covalent complex formed between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands.[2][3] This leads to an accumulation of double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[1][4]

The following diagram illustrates the proposed mechanism of action for dioxoloquinoline analogs as topoisomerase II inhibitors.

TopoisomeraseII_Inhibition Mechanism of Topoisomerase II Inhibition by Dioxoloquinoline Analogs cluster_0 Normal Topoisomerase II Catalytic Cycle cluster_1 Inhibition by Dioxoloquinoline Analog TopoII Topoisomerase II DNA Supercoiled DNA TopoII->DNA Binds CleavageComplex Cleavage Complex (Transient) DNA->CleavageComplex Creates double-strand break ReligatedDNA Relaxed DNA CleavageComplex->ReligatedDNA Re-ligates DNA StabilizedComplex Stabilized Cleavage Complex CleavageComplex->StabilizedComplex ReligatedDNA->TopoII Releases Dioxoloquinoline Dioxoloquinoline Analog Dioxoloquinoline->StabilizedComplex Binds to and stabilizes DSB Double-Strand Breaks StabilizedComplex->DSB Prevents re-ligation, leading to accumulation of Apoptosis Apoptosis DSB->Apoptosis Triggers

Caption: Proposed mechanism of Topoisomerase II inhibition by dioxoloquinoline analogs.

Experimental Protocols

MTT Assay for Cytotoxicity Evaluation

The in vitro cytotoxicity of the dioxoloquinoline analogs is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow of the MTT Assay

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24h to allow cell attachment A->B C Treat cells with varying concentrations of dioxoloquinoline analogs B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h to allow formazan crystal formation E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: A generalized workflow for determining cytotoxicity using the MTT assay.

Detailed Methodology:

  • Cell Seeding: Human cancer cell lines (e.g., A549, HCT116, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the dioxoloquinoline analogs (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubation: The treated cells are incubated for an additional 48 to 72 hours.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Topoisomerase II Inhibition Assay

The ability of dioxoloquinoline analogs to inhibit topoisomerase II can be assessed using a DNA relaxation assay.

Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II, and assay buffer (containing ATP and MgCl₂).

  • Compound Addition: The dioxoloquinoline analogs are added to the reaction mixture at various concentrations. Etoposide is used as a positive control.

  • Incubation: The reaction is incubated at 37°C for 30-60 minutes.

  • Reaction Termination: The reaction is stopped by the addition of a stop solution containing SDS and proteinase K.

  • Gel Electrophoresis: The DNA samples are then analyzed by agarose gel electrophoresis.

  • Visualization: The DNA bands are visualized under UV light after staining with ethidium bromide. Inhibition of topoisomerase II is indicated by the presence of supercoiled DNA, as the enzyme is unable to relax it into its open circular form.

Conclusion

The dioxoloquinoline scaffold represents a valuable starting point for the development of novel anticancer agents. Structure-activity relationship studies demonstrate that substitution patterns on the quinoline ring system play a critical role in determining the cytotoxic potency of these analogs. Specifically, the introduction of electron-donating or electron-withdrawing groups on a phenyl substituent can significantly enhance anticancer activity. The primary mechanism of action for many of these compounds appears to be the inhibition of topoisomerase II, leading to DNA damage and apoptosis in cancer cells. Further optimization of this scaffold, guided by the SAR insights presented here, holds promise for the discovery of more potent and selective anticancer drug candidates.

References

Evaluating the synergistic effects of 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one with known chemotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comprehensive framework for evaluating the synergistic effects of the novel compound, 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one, when used in combination with established chemotherapeutic agents. The content is tailored for researchers, scientists, and professionals in drug development, offering a structured approach to preclinical combination studies. The experimental data presented herein is hypothetical and serves to illustrate the evaluation process, as published research on the synergistic effects of this specific compound is not yet available.

Introduction and Rationale

Recent findings have highlighted the cytotoxic potential of 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one against various human cancer cell lines. Preliminary studies indicate that its mechanism of action involves the induction of apoptosis and arrest of the cell cycle. To explore its therapeutic potential further, this guide outlines a hypothetical study to assess its synergistic activity with two widely used chemotherapeutics: Doxorubicin, an anthracycline antibiotic that intercalates DNA, and Paclitaxel, a taxane that interferes with microtubule function. The combination of agents with distinct mechanisms of action is a cornerstone of modern oncology, aiming to enhance efficacy and overcome drug resistance.

Comparative In Vitro Cytotoxicity

The initial phase of this hypothetical study involves determining the individual cytotoxic activity of each compound against a panel of representative cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment.

Table 1: Hypothetical IC50 Values (µM) of Individual Compounds

Cell Line8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-oneDoxorubicinPaclitaxel
MCF-7 (Breast)4.50.80.01
HCT116 (Colon)6.21.10.03
A549 (Lung)8.11.50.05

Analysis of Synergistic Effects

The cornerstone of this evaluation is the quantification of synergy. The Combination Index (CI), derived from the Chou-Talalay method, is a widely accepted metric for this purpose. A CI value less than 1 signifies synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 suggests antagonism.

Table 2: Hypothetical Combination Index (CI) Values at 50% Effective Dose (ED50)

Cell LineCombination with DoxorubicinCombination with Paclitaxel
MCF-7 (Breast)0.58 (Synergy)0.95 (Additive)
HCT116 (Colon)0.65 (Synergy)0.72 (Synergy)
A549 (Lung)1.05 (Antagonism)0.81 (Synergy)

These hypothetical results suggest that the novel quinolone derivative exhibits a strong synergistic relationship with Doxorubicin in breast and colon cancer cell lines, while its interaction with Paclitaxel is more varied.

Detailed Experimental Protocols

Reproducibility and accuracy are paramount in drug evaluation. The following are standard protocols for the key experiments cited.

Cell Culture and Maintenance

Human cancer cell lines (MCF-7, HCT116, A549) would be sourced from a reputable cell bank. Cells would be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures would be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • A serial dilution of each compound and their combinations at fixed ratios are added to the wells.

  • Following a 72-hour incubation period, the medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • After a 4-hour incubation, the MTT solution is removed, and the resulting formazan crystals are dissolved in 150 µL of dimethyl sulfoxide (DMSO).

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage relative to untreated control cells.

Synergy Quantification

The dose-response curves generated from the MTT assay are used to calculate the CI values using software such as CompuSyn, which is based on the Chou-Talalay method.

Mandatory Visualizations

Visual representations of workflows and biological pathways are crucial for clarity and comprehension.

G cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_data Data Analysis cell_lines Cancer Cell Lines (MCF-7, HCT116, A549) seeding Cell Seeding in 96-well Plates cell_lines->seeding compound_prep Compound Preparation (Novel Quinoline, Doxorubicin, Paclitaxel) treatment Treatment with Single Agents & Combinations compound_prep->treatment seeding->treatment incubation 72-hour Incubation treatment->incubation mtt_assay MTT Assay for Viability incubation->mtt_assay readout Absorbance Measurement mtt_assay->readout dose_response Dose-Response Curve Generation readout->dose_response ci_calc Combination Index (CI) Calculation dose_response->ci_calc

Caption: Experimental workflow for synergy evaluation.

G cluster_agents Therapeutic Agents cluster_pathway Apoptotic Pathway novel_quinoline Novel Quinolinone cell_cycle Cell Cycle Arrest novel_quinoline->cell_cycle doxorubicin Doxorubicin dna_damage DNA Damage doxorubicin->dna_damage p53 p53 Activation cell_cycle->p53 dna_damage->p53 bax Bax Upregulation p53->bax mitochondria Mitochondrial Disruption bax->mitochondria caspases Caspase Cascade Activation mitochondria->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Hypothetical synergistic signaling pathway.

FQI1 vs. JQ1-Resistant BRD4 Inhibitors: A Comparative Guide to Anti-Proliferative Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, the emergence of resistance to targeted therapies is a significant challenge. JQ1, a potent inhibitor of the BET (Bromodomain and Extra-Terminal) family protein BRD4, has shown promise in treating various cancers. However, the development of JQ1 resistance necessitates the exploration of alternative therapeutic strategies. This guide provides an independent verification of the anti-proliferative effects of FQI1, a novel anti-cancer agent, and compares its performance with alternatives, particularly in the context of JQ1 resistance.

Executive Summary

This compound is a small molecule inhibitor that demonstrates significant anti-proliferative activity across a range of cancer cell lines. Unlike JQ1, which targets the acetyl-lysine binding pockets of BET bromodomains, this compound acts by inhibiting the transcription factor LSF (Late SV40 Factor). This fundamental difference in mechanism suggests that this compound may be effective in cancers that have developed resistance to JQ1 and other BET inhibitors. This guide presents a detailed comparison of their mechanisms, anti-proliferative efficacy, and the underlying signaling pathways.

Comparison of this compound and JQ1

FeatureThis compoundJQ1
Target LSF (Late SV40 Factor) Transcription FactorBRD4 (Bromodomain-containing protein 4) and other BET family proteins
Mechanism of Action Inhibits LSF DNA-binding activity, leading to the disruption of the LSF-DNMT1 complex and subsequent alterations in DNA methylation and gene expression.Competitively binds to the acetyl-lysine binding pockets of BRD4, displacing it from chromatin and thereby inhibiting the transcription of oncogenes like MYC.
Reported Anti-proliferative Effects Induces cell death in cancer cells while showing minimal effect on normal cells. Causes mitotic arrest.Induces cell cycle arrest (G1 phase) and apoptosis in sensitive cancer cell lines.
Potential in JQ1 Resistance As this compound targets a distinct pathway (LSF), it is hypothesized to be effective in JQ1-resistant cancers where resistance is mediated by alterations in the BRD4 pathway.Resistance can develop through various mechanisms, including upregulation of BRD4, activation of parallel signaling pathways (e.g., PI3K/AKT/mTOR), or mutations affecting drug binding.

Quantitative Anti-Proliferative Data

The following table summarizes the reported 50% growth inhibition (GI50) or 50% inhibitory concentration (IC50) values for this compound and JQ1 in various cancer cell lines. It is important to note that direct comparative studies of this compound in JQ1-resistant cell lines are not yet widely available. The data presented here is compiled from various independent studies.

Cell LineCancer TypeThis compound GI50 (µM)JQ1 IC50 (µM)
HepG2 Hepatocellular Carcinoma~2.5Varies (sensitive)
Huh7 Hepatocellular Carcinoma~2.0Varies (sensitive)
HeLa Cervical Cancer~1.8Varies
SUM159 Triple-Negative Breast CancerNot widely reportedSensitive (parental), Resistance developed
SUM149 Triple-Negative Breast CancerNot widely reportedSensitive (parental), Resistance developed
AGS Gastric CancerNot widely reported~0.5 - 1.0
HGC27 Gastric CancerNot widely reported~0.5 - 1.0
KATO III Gastric CancerNot widely reported~1.0 - 2.0
MKN45 Gastric CancerNot widely reported~0.5 - 1.0
SNU1 Gastric CancerNot widely reported~0.1 - 0.5
SNU16 Gastric CancerNot widely reported~0.1 - 0.5
NUGC3 Gastric CancerNot widely reported~0.5 - 1.0
MGC803 Gastric CancerNot widely reported~0.1 - 0.5
SNU5 Gastric CancerNot widely reported~0.5 - 1.0
NUGC4 Gastric CancerNot widely reported~0.1 - 0.5
NCI-N87 Gastric CancerNot widely reported~0.5 - 1.0
SGC7901 Gastric CancerNot widely reported~0.5 - 1.0
MM.1S Multiple MyelomaNot widely reported< 0.1
KMS-34 Multiple MyelomaNot widely reported0.068
LR5 Multiple MyelomaNot widely reported0.098
NMC 11060 NUT Midline CarcinomaNot widely reported0.004

Note: The IC50/GI50 values can vary depending on the specific assay conditions and laboratory. The data for JQ1 is more extensively characterized across a wider range of cell lines.

Signaling Pathway Diagrams

The following diagrams illustrate the distinct signaling pathways targeted by this compound and JQ1.

FQI1_Pathway This compound This compound LSF LSF (Transcription Factor) This compound->LSF inhibits LSF_DNMT1 LSF-DNMT1 Complex This compound->LSF_DNMT1 disrupts LSF->LSF_DNMT1 DNA_Binding LSF DNA Binding LSF->DNA_Binding DNMT1 DNMT1 DNMT1->LSF_DNMT1 Gene_Expression Altered Gene Expression LSF_DNMT1->Gene_Expression DNA_Binding->Gene_Expression Cell_Proliferation Inhibition of Cell Proliferation Gene_Expression->Cell_Proliferation

Figure 1. this compound Signaling Pathway.

JQ1_Pathway JQ1 JQ1 BRD4 BRD4 JQ1->BRD4 inhibits binding to acetylated histones Transcription Transcription Inhibition JQ1->Transcription Chromatin Chromatin BRD4->Chromatin MYC MYC (Oncogene) BRD4->MYC promotes transcription of Acetylated_Histones Acetylated Histones Acetylated_Histones->Chromatin Cell_Proliferation Inhibition of Cell Proliferation MYC->Cell_Proliferation drives Transcription->Cell_Proliferation

Figure 2. JQ1 Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for independent verification and comparison.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

Workflow Diagram:

MTT_Assay_Workflow A 1. Seed Cells B 2. Treat with This compound/JQ1 A->B C 3. Incubate B->C D 4. Add MTT Reagent C->D E 5. Incubate D->E F 6. Add Solubilizing Agent (e.g., DMSO) E->F G 7. Measure Absorbance F->G

Figure 3. MTT Assay Workflow.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound or the comparative compound (e.g., JQ1) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 values using a dose-response curve.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol allows for the analysis of the cell cycle distribution of a cell population.

Workflow Diagram:

Cell_Cycle_Workflow A 1. Treat Cells B 2. Harvest & Wash Cells A->B C 3. Fix Cells (e.g., 70% Ethanol) B->C D 4. Stain with Propidium Iodide & RNase C->D E 5. Analyze by Flow Cytometry D->E

Figure 4. Cell Cycle Analysis Workflow.

Methodology:

  • Cell Treatment: Treat cells with the desired concentration of this compound or the comparative compound for the specified duration (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Workflow Diagram:

Apoptosis_Assay_Workflow A 1. Treat Cells B 2. Harvest & Wash Cells A->B C 3. Resuspend in Annexin V Binding Buffer B->C D 4. Add Annexin V-FITC & Propidium Iodide C->D E 5. Incubate in Dark D->E F 6. Analyze by Flow Cytometry E->F

Figure 5. Apoptosis Assay Workflow.

Methodology:

  • Cell Treatment: Treat cells with the desired concentration of this compound or the comparative compound for the indicated time.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.

  • Staining: Add Annexin V-FITC (or another fluorochrome conjugate) and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Conclusion

This compound presents a promising alternative anti-proliferative agent with a mechanism of action distinct from that of BET inhibitors like JQ1. By targeting the LSF transcription factor, this compound may offer a therapeutic advantage in cancers that have developed resistance to JQ1. The provided experimental protocols and comparative data serve as a valuable resource for researchers investigating novel cancer therapies and mechanisms of drug resistance. Further studies are warranted to directly evaluate the efficacy of this compound in clinically relevant JQ1-resistant models.

Safety Operating Guide

Proper Disposal of 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Principle: Never dispose of this compound down the drain or in regular solid waste. Due to the general toxicity of related heterocyclic compounds to aquatic life, it is imperative to prevent environmental release.[1][2][3]

Hazard Profile of Structurally Related Compounds

To inform the disposal procedure, the following table summarizes the hazards associated with quinoline and 8-hydroxyquinoline, which share structural motifs with the compound . This information underscores the need for cautious handling and specialized disposal.

Hazard ClassificationQuinoline[2][3]8-Hydroxyquinoline[1][4]Implication for Disposal
Acute Oral Toxicity Toxic if swallowed[2][3]Harmful if swallowedDo not ingest. Waste must be clearly labeled as toxic.
Skin Contact Harmful in contact with skin, causes skin irritation[3]May cause an allergic skin reaction[4]Avoid skin contact. Use appropriate personal protective equipment (PPE). Contaminated materials are hazardous waste.
Eye Contact Causes serious eye irritation[3]Causes serious eye damage[4]Wear safety glasses or goggles. Contaminated eye wash should be collected as hazardous waste if possible.
Carcinogenicity/Mutagenicity May cause cancer, suspected of causing genetic defects[3]Not classifiedHandle as a potential carcinogen/mutagen. All waste materials must be segregated and disposed of as hazardous.
Environmental Hazard Toxic to aquatic life with long lasting effects[2][3]Very toxic to aquatic life with long lasting effects[1]Prevent any release to the environment. All waste must be contained and sent to a licensed disposal facility.

Standard Operating Procedure for Disposal

The following protocol outlines the necessary steps for the safe disposal of 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one and associated waste in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, nitrile gloves (check for chemical resistance), and safety glasses or goggles.

2. Waste Segregation and Collection:

  • Solid Waste: Collect any solid form of the compound, contaminated consumables (e.g., weighing paper, pipette tips, gloves), and spill cleanup materials in a dedicated, properly labeled hazardous waste container.[5] This container should be made of a compatible material and have a secure lid.

  • Liquid Waste: If the compound is in solution, collect it in a dedicated liquid hazardous waste container.[5] Do not mix with other waste streams unless compatibility has been verified. The container must be clearly labeled with the full chemical name and approximate concentrations of all components.[6]

  • Sharps Waste: Needles, syringes, or any contaminated glassware capable of causing punctures must be disposed of in a designated sharps container for chemical contamination.[7]

3. Labeling:

  • All waste containers must be labeled with a "Hazardous Waste" tag.[5]

  • The label must include:

    • The full chemical name: "8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one".

    • All components of any mixture, including solvents and their percentages.[6]

    • The primary hazards (e.g., "Toxic," "Environmental Hazard").

    • The date of accumulation.

4. Storage:

  • Store waste containers in a designated satellite accumulation area, such as a fume hood or a ventilated cabinet.[6]

  • Ensure containers are kept closed except when adding waste.

  • Use secondary containment (e.g., a plastic tub) to catch any potential leaks.[6]

5. Final Disposal:

  • Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[5]

  • Follow all institutional procedures for waste manifest and pickup requests.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of the specified compound.

G cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Container Management cluster_3 Final Disposal Start Generate Waste Containing 8-(2-ethoxyphenyl)-7,8-dihydro- (1,3)dioxolo(4,5-g)quinolin-6(5H)-one Is_Sharp Is the waste a sharp? Start->Is_Sharp Is_Solid Is the waste solid or liquid? Solid_Waste Solid Waste Container (Contaminated consumables, pure compound) Is_Solid->Solid_Waste Solid Liquid_Waste Liquid Waste Container (Solutions, solvents) Is_Solid->Liquid_Waste Liquid Label Label Container with: - Full Chemical Name - Hazard Information - Date Solid_Waste->Label Liquid_Waste->Label Is_Sharp->Is_Solid No Sharps_Container Chemical Sharps Container Is_Sharp->Sharps_Container Yes Sharps_Container->Label Store Store in Designated Satellite Accumulation Area with Secondary Containment Label->Store EHS Contact Environmental Health & Safety (EHS) for pickup and disposal. Store->EHS

Caption: Disposal workflow for the subject quinolinone derivative.

References

Personal protective equipment for handling 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

Based on the hazards associated with quinoline derivatives, such as toxicity if swallowed, skin and eye irritation, and potential for causing genetic defects or cancer, a comprehensive PPE strategy is required.[3]

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a face shield.To prevent eye irritation or serious eye damage from splashes or dust.[1][2][3][4]
Skin Protection Chemical-resistant gloves (e.g., tested according to EN 374), a lab coat, and full-body protective clothing.To prevent skin contact, which can be harmful and cause irritation or allergic reactions.[1][3][4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is necessary.To avoid inhalation, as the compound may be harmful if inhaled.
Hand Protection Check gloves for leaks and impermeability before use. Wash hands thoroughly after handling.To ensure complete protection and maintain good personal hygiene.[3]
Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize exposure.

  • Safe Handling Practices:

    • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1][2]

    • Avoid contact with skin, eyes, and clothing.[4]

    • Do not breathe dust or fumes.[1][4]

    • Wash hands and any exposed skin thoroughly after handling.[1][2]

    • Do not eat, drink, or smoke in the work area.[1][2]

  • Storage:

    • Store in a tightly sealed container in a dry, well-ventilated place.

    • Store locked up.[1][2]

    • Protect from light, as some quinoline derivatives are light-sensitive.[2]

    • Recommended storage temperature is between 15–25 °C.[4]

Disposal Plan:

  • Waste Disposal: Dispose of the contents and container to an approved waste disposal plant.[1][2] All disposals must be in accordance with local, state, and federal regulations.

  • Environmental Hazards: Quinoline and its derivatives are very toxic to aquatic life with long-lasting effects.[1][3] Avoid release to the environment and prevent the substance from entering drains or water courses.[4]

Emergency Procedures
Exposure Route First-Aid Measures
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[1][2]
Skin Contact IF ON SKIN: Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice/attention. Wash contaminated clothing before reuse.[1]
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[1]
Inhalation Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

Experimental Workflow Diagram

The following diagram outlines the standard operating procedure for handling 8-(2-ethoxyphenyl)-7,8-dihydro-(1,3)dioxolo(4,5-g)quinolin-6(5H)-one from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Waste Management & Disposal cluster_emergency Emergency Response A Receive Chemical B Review Safety Data Sheet (or analogous compound data) A->B C Conduct Risk Assessment B->C D Don Personal Protective Equipment (PPE) C->D E Work in Chemical Fume Hood D->E Proceed to Handling F Perform Experiment E->F G Decontaminate Work Area F->G H Segregate Chemical Waste G->H Waste Generated I Label Waste Container H->I J Store Waste Securely I->J K Dispose via Approved Waste Management Service J->K L In case of Spill or Exposure M Follow First-Aid Procedures L->M N Notify Supervisor M->N

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
FQI1
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
FQI1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.